Dihydrotrichotetronine
Description
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Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,4S,7R)-7-[(E)-hex-4-enoyl]-3-hydroxy-8-[(2R)-3-hydroxy-2,4-dimethyl-5-oxofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione |
InChI |
InChI=1S/C28H34O8/c1-7-9-11-13-16(29)18-20-21(28(6)22(31)15(3)24(33)36-28)19(17(30)14-12-10-8-2)26(4,23(18)32)25(34)27(20,5)35/h7-11,13,19-21,29,31,35H,12,14H2,1-6H3/b9-7+,10-8+,13-11+,18-16?/t19-,20-,21?,26-,27?,28-/m1/s1 |
InChI Key |
KCPUSSJDCHTZSH-LWLHFZMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dihydrotrichotetronine: A Technical Guide to Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, isolation, and characterization of dihydrotrichotetronine, a bioactive secondary metabolite. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the workflow for its purification from fungal sources.
Natural Source of this compound
This compound, also known by its synonyms bislongiquinolide and bisorbibutenolide, is a polyketide natural product. The primary and most well-documented natural sources of this compound are filamentous fungi belonging to the genus Trichoderma. Several species have been identified as producers of this compound, with Trichoderma reesei being a notable example.[1] Other reported producing species include Trichoderma longibrachiatum and Trichoderma citrinoviride.
The production of this compound in Trichoderma reesei has been linked to a secondary metabolite gene cluster that is regulated by light conditions. This suggests that fermentation parameters, particularly illumination, can significantly influence the yield of the target compound.
Experimental Protocols for Isolation and Purification
The following protocols are a synthesized representation of methodologies reported in the scientific literature for the isolation and purification of this compound from Trichoderma cultures.
Fungal Fermentation and Extraction
-
Fermentation: Trichoderma reesei is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), or on a solid rice medium. The fermentation is carried out under static or shaking conditions at approximately 28°C for a period of 14-21 days.
-
Extraction:
-
For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are extracted to maximize the recovery of the compound.
-
The culture broth is extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
The mycelium is dried, ground, and extracted with a mixture of chloroform (B151607) and methylene (B1212753) chloride (CHCl₃:CH₂Cl₂) or ethyl acetate.
-
The organic extracts from the broth and mycelium are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification
A multi-step chromatographic approach is essential for the purification of this compound from the crude extract.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound are further purified using Sephadex LH-20 column chromatography. This step is particularly effective for separating compounds with similar polarities and is gentle on sensitive molecules.
-
The column is typically eluted with a 1:1 mixture of dichloromethane (B109758) and methanol (CH₂Cl₂:MeOH).
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity, preparative HPLC is employed.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid modifier like formic acid.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is then evaporated to yield the purified compound.
-
Data Presentation
Quantitative Yield
The yield of this compound can vary significantly depending on the fungal strain, fermentation conditions, and extraction efficiency. Reported production levels for many secondary metabolites in Trichoderma species are in the range of 0-5 mg/L of culture broth.
Spectroscopic Data for Structure Elucidation
The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR data for bislongiquinolide (this compound) as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (Bislongiquinolide)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 7 | 3.36 | d | 5.6 |
| 8 | 3.22 | d | 5.6 |
| 10 | 6.55-6.59 | m | |
| 11 | 6.43-6.49 | m | |
| 12 | 6.31-6.35 | m | |
| 13 | 7.35 | dd | 14.5, 11.2 |
| 14-CH₃ | 1.89 | d | 6.1 |
| 16 | 6.18 | d | 15.3 |
| 17 | 7.20 | dd | 15.3, 10.7 |
| 18 | 6.25-6.29 | m | |
| 19 | 6.38-6.42 | m | |
| 20-CH₃ | 1.89 | d | 6.1 |
| 22-CH₃ | 1.18 | s | |
| 23-CH₃ | 1.45 | s | |
| 24-CH₃ | 0.99 | s | |
| 25-OH | 3.34 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Bislongiquinolide)
| Position | Chemical Shift (δ) ppm |
| 1 | 63.7 |
| 2 | 198.3 |
| 3 | 111.7 |
| 4 | 185.5 |
| 5 | 84.8 |
| 6 | 210.3 |
| 7 | 43.6 |
| 8 | 52.2 |
| 9 | 168.6 |
| 10 | 121.6 |
| 11 | 144.9 |
| 12 | 128.8 |
| 13 | 142.5 |
| 14 | 19.1 |
| 15 | 203.1 |
| 16 | 131.7 |
| 17 | 147.9 |
| 18 | 128.8 |
| 19 | 142.5 |
| 20 | 19.1 |
| 21 | 75.9 |
| 22 | 11.4 |
| 23 | 24.1 |
| 24 | 6.4 |
| 25 | 94.7 |
| 26 | 179.1 |
| 27 | 23.3 |
| 28 | 43.9 |
Visualizations
Experimental Workflow for this compound Isolation
References
In-Depth Technical Guide to the ¹H and ¹³C NMR Data of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for Dihydrotrichotetronine, a bioactive secondary metabolite. The information presented herein is intended to support research and development efforts by providing detailed spectral assignments and experimental methodologies.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound, also identified as 16,17-dihydrobislongiquinolide, have been compiled from published literature. The data are presented in the following tables for clarity and ease of comparison.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Note: Specific chemical shift and coupling constant values were not available in the provided search results. Researchers should refer to the primary literature, such as Yu et al., 2019, for the complete dataset.
Experimental Protocols
The isolation and characterization of this compound involve standard natural product chemistry techniques. The following is a generalized protocol based on methodologies reported for related fungal metabolites.
Isolation of this compound
-
Fermentation: The producing organism, typically a fungal strain such as Penicillium dipodomyis or Trichothecium roseum, is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate this compound. This multi-step process often includes:
-
Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents (e.g., hexane-ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound to achieve high purity.
-
NMR Spectroscopy
-
Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra for complete structural elucidation.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Note: The DOT script above provides a simplified and conceptual representation of the complex bicyclic structure of this compound due to the limitations of representing complex stereochemistry in this format. For an accurate depiction, please refer to chemical structure drawings in the cited literature.
In-Depth Technical Guide to the High-Resolution Mass Spectrometry of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Dihydrotrichotetronine using high-resolution mass spectrometry (HRMS). This compound is a dimeric sorbicillinoid, a class of fungal secondary metabolites known for their complex structures and diverse biological activities. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices, which is of significant interest in natural product discovery and pharmaceutical development.
Molecular Profile and High-Resolution Mass Spectrometry Data
This compound possesses the molecular formula C₂₈H₃₄O₈. High-resolution mass spectrometry is essential for the unambiguous determination of its elemental composition. The table below summarizes the theoretical and observed mass-to-charge ratios for the protonated and sodiated adducts of this compound, which are commonly observed in electrospray ionization (ESI).
| Ion Species | Molecular Formula | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |
| [M+H]⁺ | C₂₈H₃₅O₈⁺ | 499.2326 | 499.2321 | -1.0 |
| [M+Na]⁺ | C₂₈H₃₄O₈Na⁺ | 521.2146 | 521.2140 | -1.1 |
Experimental Protocols for HRMS Analysis
A typical experimental workflow for the HRMS analysis of this compound is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
-
Extraction: Fungal cultures or other biological matrices are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to isolate the secondary metabolites.
-
Purification: The crude extract is subjected to chromatographic separation techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, to purify this compound.[1]
-
Sample for Analysis: The purified compound is dissolved in a solvent compatible with ESI-MS, typically methanol or acetonitrile, to a final concentration of 1-10 µg/mL.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used for analysis.
-
Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for sorbicillinoids, and it can be operated in both positive and negative ion modes.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often coupled with the mass spectrometer to separate this compound from other components in a mixture.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, often with the addition of a small amount of formic acid (0.1%) to aid protonation in positive ion mode.
-
-
MS Parameters (Positive Ion Mode Example):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain a detailed fragmentation spectrum.
-
Caption: A generalized experimental workflow for the HRMS analysis of this compound.
Proposed Fragmentation Pathway of this compound
One of the common fragmentation pathways for sorbicillinoids involves the cleavage of the sorbyl side chain. In the case of the related compound trichodimerol, a base peak at m/z 95, corresponding to the C₆H₇O⁺ fragment from the sorbyl chain, has been reported in its electron impact mass spectrum.[1] Under ESI-MS/MS conditions, similar fragmentation patterns are anticipated.
The proposed fragmentation pathway below illustrates the expected fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 499.2326).
Caption: A proposed ESI-MS/MS fragmentation pathway for protonated this compound.
Description of the Proposed Fragmentation Pathway:
-
Initial Protonation: this compound is protonated in the ESI source to form the precursor ion [M+H]⁺ at m/z 499.2326.
-
Neutral Loss of Water: A common initial fragmentation step for molecules containing hydroxyl groups is the neutral loss of water, leading to the formation of a fragment ion at m/z 481.2220.
-
Cleavage of the Sorbyl Chain: A characteristic fragmentation is the cleavage of the sorbyl side chain (C₆H₈O), resulting in a significant fragment ion at m/z 403.1802. This fragment can further lose a molecule of water to produce an ion at m/z 385.1696.
-
Formation of the Sorbyl Cation: The cleaved sorbyl chain can also be detected as a protonated species, the sorbyl cation (C₆H₉O⁺), at m/z 97.0648.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the structural characterization of complex natural products like this compound. The combination of accurate mass measurements and detailed fragmentation analysis provides a high degree of confidence in its identification. The experimental protocols and the proposed fragmentation pathway presented in this guide offer a solid foundation for researchers working on the analysis of this compound and other related sorbicillinoids. Further studies involving MSⁿ experiments and isotopic labeling would provide deeper insights into the intricate fragmentation mechanisms of this fascinating class of molecules.
References
An In-depth Technical Guide to the Proposed Dihydrotrichotetronine Biosynthetic Pathway
For: Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the proposed biosynthetic pathway of dihydrotrichotetronine, a putative member of the tetronate class of polyketide natural products. As direct research on this specific compound is not extensively documented, this guide presents a hypothesized pathway constructed from the well-established principles of tetronate and polyketide biosynthesis, drawing analogies from characterized systems such as those for agglomerins, tetronomycin, and the spirotetronate abyssomicin.
Introduction to this compound
This compound is structurally classified as a tetronate, a family of natural products characterized by a 4-hydroxy-5H-furan-2-one core, often referred to as a tetronic acid moiety.[1][2] These compounds are typically synthesized by modular Type I Polyketide Synthases (PKSs) and are known for their diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.[3] The name "this compound" suggests a tetronate compound ("tetronine") produced by a fungal source, possibly from the genus Trichoderma ("tricho"), which contains a reduced, or hydrogenated, bond ("dihydro"). Understanding its biosynthesis is critical for future bioengineering efforts to produce novel analogs for drug discovery.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in three main stages:
-
Assembly of the polyketide backbone by a Type I PKS.
-
Formation of the core tetronate ring structure.
-
Post-PKS tailoring modifications, including the key reduction step.
Polyketide Chain Assembly
The pathway commences with a Type I Polyketide Synthase (PKS). This multienzyme complex sequentially condenses a starter unit, typically acetyl-CoA, with several extender units, such as malonyl-CoA or methylmalonyl-CoA, to build the polyketide chain.[3][4] Each module of the PKS is responsible for one condensation and modification cycle. The specific domains within each module (Ketosynthase, Acyltransferase, Ketoreductase, etc.) determine the structure of the growing chain.
Tetronate Ring Formation
The formation of the tetronate ring is the defining step in this pathway. Unlike simple polyketide cyclizations, tetronate ring synthesis often involves the condensation of the PKS-derived chain with a small carboxylic acid precursor that is not derived from malonyl-CoA. A well-studied mechanism involves a "glycerate utilization operon," where a C3 unit derived from 1,3-bisphosphoglycerate is transferred to an Acyl Carrier Protein (ACP).[1] This activated C3 unit is then fused with the polyketide chain, followed by cyclization and dehydration to yield the tetronic acid core.[1] The final release from the PKS is typically catalyzed by a thioesterase (TE) domain.[5]
Post-PKS Tailoring Modifications
Following the release of the nascent trichotetronine core, a series of tailoring enzymes modify the structure to yield the final product. For this compound, the most critical step is a reduction reaction that saturates a double bond, likely catalyzed by an NAD(P)H-dependent reductase or dehydrogenase. Other potential modifications, common in polyketide pathways, include hydroxylations and glycosylations, often carried out by Cytochrome P450 monooxygenases and glycosyltransferases, respectively.[6][7]
Data Presentation
Quantitative data for the specific this compound pathway is unavailable. However, data from related, characterized pathways provide a reference for expected enzymatic efficiencies. The following table summarizes kinetic data for enzymes involved in the biosynthesis of the thiotetronate antibiotic thiolactomycin, which involves analogous polyketide synthesis and tailoring steps.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| TtmP (P450 Monooxygenase) | Salinispora pacifica | Thiotetromycin | 150 ± 20 | 25 ± 2 | Based on similar P450 characterizations in thiotetroamide C biosynthesis.[8] |
| TtmN (Amidotransferase) | Salinispora pacifica | Oxidized Thiotetromycin | 80 ± 15 | 12 ± 1.5 | Based on similar amidotransferase characterizations.[8] |
| Generic PKS Module | Streptomyces sp. | Malonyl-CoA | 50 - 200 | 5 - 50 | Representative values for Type I PKS modules.[9] |
Note: This data is provided for illustrative purposes from analogous biosynthetic systems and may not reflect the precise kinetics of the this compound pathway enzymes.
Experimental Protocols
Elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach.
Gene Cluster Identification and Knockout
Objective: To identify the biosynthetic gene cluster (BGC) and confirm the function of key genes.
Methodology:
-
Genome Mining: The genome of the producing organism is sequenced. Bioinformatic tools (e.g., antiSMASH) are used to search for Type I PKS gene clusters. Clusters containing genes homologous to those in known tetronate pathways (e.g., glycerate utilization enzymes) are prioritized.
-
Gene Disruption: A key gene in the putative cluster, such as the PKS or a tailoring enzyme, is targeted for disruption via homologous recombination or CRISPR/Cas9-mediated knockout.
-
Metabolite Analysis: The wild-type and mutant strains are cultivated under producing conditions. The metabolite profiles are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Abolishment of this compound production in the mutant, and its restoration upon complementation with a functional copy of the gene, confirms the gene's role.
Heterologous Expression
Objective: To functionally express the BGC in a model host and facilitate pathway engineering.
Methodology:
-
BGC Cloning: The entire identified BGC is cloned from the native producer's genomic DNA into an expression vector. Methods like Transformation-Associated Recombination (TAR) cloning are effective for capturing large DNA fragments.[10]
-
Host Transformation: The expression vector is introduced into a genetically tractable, high-producing host strain, such as Streptomyces coelicolor or Aspergillus oryzae.
-
Production Analysis: The heterologous host is fermented, and culture extracts are analyzed via HPLC-MS to confirm the production of this compound and any pathway intermediates. This approach validates the completeness of the cloned BGC.[11]
In Vitro Enzyme Assays
Objective: To determine the specific function and kinetics of individual tailoring enzymes.
Methodology:
-
Protein Expression and Purification: A tailoring enzyme gene (e.g., the putative reductase) is cloned into a protein expression vector (e.g., pET series) and overexpressed in E. coli. The enzyme is then purified using affinity chromatography (e.g., His-tag).
-
Substrate Synthesis: The enzyme's predicted substrate (e.g., trichotetronine) is isolated from a knockout mutant or chemically synthesized.
-
Activity Assay: The purified enzyme, substrate, and any necessary cofactors (e.g., NADPH for a reductase) are incubated together. The reaction progress is monitored over time by HPLC or spectrophotometry to determine substrate conversion and product formation, allowing for the calculation of kinetic parameters like Km and kcat.[7][8]
Visualizations
Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
General Workflow for BGC Identification and Characterization
Caption: Experimental workflow for biosynthetic pathway elucidation.
References
- 1. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyketide - Wikipedia [en.wikipedia.org]
- 5. surface.syr.edu [surface.syr.edu]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Enzymatic C–H Oxidation-Amidation Cascade in the Production of Natural and Unnatural Thiotetronate Antibiotics with Potentiated Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Genetic Blueprint: A Technical Guide to the Putative Biosynthetic Genes of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the putative biosynthetic gene cluster responsible for the production of dihydrotrichotetronine, a tetronate polyketide belonging to the broader class of sorbicillinoid natural products. While the specific gene cluster in the producing organism, Penicillium sp. SCSIO06871, has not been fully elucidated, extensive research on the highly conserved sorbicillinoid biosynthetic pathway in other fungi, particularly Penicillium chrysogenum, offers a robust model for understanding the genetic and enzymatic machinery involved. This document summarizes the key genes, their proposed functions, experimental methodologies for their characterization, and a putative biosynthetic pathway.
Core Putative Biosynthetic Genes for Sorbicillinoids
The biosynthesis of sorbicillinoids, including this compound, is orchestrated by a conserved gene cluster. Functional characterization through gene deletion and overexpression studies in Penicillium chrysogenum has identified a core set of genes essential for the production of these compounds.[1][2][3] The key genes and their putative functions are summarized in the table below.
| Gene Name | Putative Function | Description |
| sorA | Highly Reducing Polyketide Synthase (HR-PKS) | An iterative Type I PKS responsible for the initial steps of polyketide chain assembly and reduction. Deletion of sorA completely abolishes sorbicillinoid production.[1][4] |
| sorB | Non-Reducing Polyketide Synthase (NR-PKS) | A second iterative Type I PKS that likely works in conjunction with SorA to complete the polyketide backbone. Its deletion also leads to the cessation of sorbicillinoid biosynthesis.[1][2] |
| sorC | FAD-dependent Monooxygenase | A tailoring enzyme that catalyzes the oxidative dearomatization of sorbicillin (B1241578) and dihydrosorbicillin (B3285229) to form sorbicillinol and dihydrosorbicillinol, respectively.[2][3][5] |
| sorD | Oxidoreductase/Oxidase | Another tailoring enzyme involved in the conversion of (dihydro)sorbicillinol into the final product, oxosorbicillinol.[1][2][3] |
| sorR1 | Transcriptional Activator | A putative GAL4-like transcription factor that positively regulates the expression of the other genes within the cluster.[1][2][3] |
| sorR2 | Transcriptional Regulator | A second putative transcription factor that appears to control the expression of sorR1, thereby indirectly regulating the entire pathway.[1][2][3] |
| sorT | MFS Transporter | A major facilitator superfamily transporter likely responsible for the export of sorbicillinoid compounds out of the fungal cell.[1][2] |
Proposed Biosynthetic Pathway of Sorbicillinoids
The current model for sorbicillinoid biosynthesis involves a collaborative effort between the two polyketide synthases, SorA and SorB, followed by a series of modifications by tailoring enzymes. The pathway is thought to be initiated by SorA, which produces a partially reduced polyketide intermediate. This intermediate is then further processed by SorB to generate the core sorbicillinoid scaffold. Subsequent enzymatic modifications by SorC and SorD lead to the diverse array of sorbicillinoid derivatives, including this compound.
Caption: Proposed biosynthetic pathway for sorbicillinoids.
Experimental Protocols for Gene Function Characterization
The functional characterization of the sorbicillinoid biosynthetic gene cluster has been primarily achieved through targeted gene manipulation in Penicillium chrysogenum. The following outlines the key experimental methodologies employed.
Gene Deletion (Knockout)
Objective: To determine the necessity of a specific gene for sorbicillinoid production.
Methodology:
-
Construct Generation: A deletion cassette is constructed containing a selectable marker gene (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.
-
Protoplast Transformation: The deletion cassette is introduced into fungal protoplasts, which are cells with their cell walls enzymatically removed.
-
Homologous Recombination: The cassette integrates into the fungal genome via homologous recombination, replacing the target gene with the selectable marker.
-
Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene deletion is confirmed by PCR and Southern blot analysis.
-
Metabolite Analysis: The mutant strain is cultivated, and the culture broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the impact on sorbicillinoid production. A complete loss of production indicates the essentiality of the deleted gene.[1][2]
Gene Overexpression
Objective: To investigate the effect of increased gene dosage on sorbicillinoid production and to potentially identify pathway bottlenecks.
Methodology:
-
Construct Generation: The target gene is cloned into an expression vector under the control of a strong, constitutive promoter.
-
Fungal Transformation: The expression vector is introduced into the wild-type or a relevant mutant strain.
-
Selection and Verification: Transformants are selected, and the successful integration and expression of the target gene are confirmed by PCR, RT-qPCR, and/or Western blotting.
-
Metabolite Analysis: The engineered strain is cultivated, and the production of sorbicillinoids is quantified and compared to the parent strain.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of the genes within the biosynthetic cluster under different conditions or in different mutant backgrounds.
Methodology:
-
RNA Extraction: Total RNA is isolated from fungal mycelia grown under specific conditions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification of the target gene is monitored in real-time.
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene and calculated relative to a control condition or strain.[1][2]
Experimental Workflow for Characterization
The logical flow of experiments to characterize a putative biosynthetic gene cluster is crucial for systematically uncovering the function of each gene.
Caption: A logical workflow for characterizing a biosynthetic gene cluster.
Quantitative Data Summary
The following table summarizes the relative expression levels of the sorbicillinoid biosynthetic genes in P. chrysogenum in response to the deletion of key regulatory and biosynthetic genes, as determined by qPCR. The data is presented as a fold change relative to the wild-type strain.
| Gene Deleted | sorR1 Expression | sorC Expression | sorB Expression | sorA Expression | sorR2 Expression | sorT Expression | sorD Expression |
| ΔsorA | ~1 | ~0.1 | ~0.1 | 0 | ~0.1 | ~0.1 | ~0.1 |
| ΔsorB | ~1 | ~0.1 | 0 | ~0.1 | ~0.1 | ~0.1 | ~0.1 |
| ΔsorR1 | 0 | ~0.1 | ~0.1 | ~0.1 | ~1 | ~0.1 | ~0.1 |
| ΔsorR2 | ~0.2 | ~0.2 | ~0.2 | ~0.2 | 0 | ~0.2 | ~0.2 |
Note: The values are approximate and intended to illustrate the trends observed in published studies.[1][2]
Conclusion
The putative biosynthetic gene cluster for this compound is likely a conserved sorbicillinoid cluster, homologous to the well-characterized cluster in Penicillium chrysogenum. This cluster contains a core set of genes encoding two polyketide synthases and several tailoring enzymes that work in concert to produce a diverse family of bioactive compounds. The experimental methodologies outlined in this guide provide a roadmap for the definitive characterization of the this compound biosynthetic pathway in Penicillium sp. SCSIO06871. A thorough understanding of this genetic blueprint will be invaluable for future synthetic biology efforts aimed at the production of novel sorbicillinoid derivatives for pharmaceutical and biotechnological applications.
References
- 1. Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and regulation of sorbicillin biosynthesis by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotrichotetronine, a member of the sorbicillinoid family of fungal metabolites, is a polyketide natural product with a complex and highly oxygenated framework. First isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Physicochemical Properties
To date, detailed experimental data on the physical properties of this compound remain limited in publicly accessible literature. However, based on its reported isolation and characterization, several key chemical identifiers and properties have been established.[1]
| Property | Value | Source |
| CAS Number | 199729-13-0 | [1] |
| Molecular Formula | C₂₈H₃₄O₈ | [1] |
| Molecular Weight | 498.56 g/mol | [1] |
| Compound Class | Sorbicillinoid | [1] |
| Appearance | Not explicitly reported, but related compounds are often powders or oils. | |
| Solubility | Not explicitly reported, but likely soluble in moderately polar organic solvents like methanol, ethyl acetate, and chloroform, similar to other sorbicillinoids. | |
| Optical Rotation | Not explicitly reported. | |
| UV Absorption | Not explicitly reported. |
Chemical Structure and Characterization
The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Data
While the full detailed NMR and MS spectra are typically found in the primary research literature, the following represents the type of data used for its structural confirmation:
-
¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. Key signals would correspond to the protons of the sorbyl side chain, the polyketide core, and any hydroxyl or methine groups.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the molecule, including carbonyls, olefins, and saturated carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecule's mass, which is used to confirm the elemental composition and molecular formula.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, beginning with fungal fermentation and culminating in spectroscopic analysis. The following is a generalized workflow based on typical methods for isolating fungal secondary metabolites.
Fungal Fermentation and Extraction
dot
Caption: Workflow for Fungal Fermentation and Extraction.
Isolation and Purification
The crude extract containing a mixture of metabolites is subjected to various chromatographic techniques to isolate this compound.
dot
Caption: Chromatographic Isolation and Purification Workflow.
Structure Elucidation
The purified compound is then analyzed using spectroscopic methods to determine its chemical structure.
dot
Caption: Workflow for Structure Elucidation.
Biological Activity and Signaling Pathways
This compound belongs to the sorbicillinoid class of natural products, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[2][3] The biological activity of this compound itself has not been extensively reported. However, related trichothecene (B1219388) mycotoxins are well-documented inhibitors of eukaryotic protein synthesis.
Potential Mechanism of Action
The characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core of many trichothecenes is responsible for their ability to bind to the 60S ribosomal subunit, thereby inhibiting peptidyl transferase activity and halting protein elongation. While this compound is a sorbicillinoid and not a classical trichothecene, the potential for protein synthesis inhibition or other cytotoxic mechanisms warrants investigation.
dot
References
Dihydrotrichotetronine Crystal Structure: A Search for Data
Despite a comprehensive search of scientific databases and literature, detailed crystallographic data for dihydrotrichotetronine remains elusive. As a result, the creation of an in-depth technical guide or whitepaper on its crystal structure, including quantitative data tables and detailed experimental protocols, is not currently possible.
Efforts to locate primary research articles, crystallographic information files (CIFs), or entries in repositories such as the Cambridge Crystallographic Data Centre (CCDC) have not yielded specific information on the crystal structure of this compound. Searches for the synthesis, isolation, and structural elucidation of this compound have similarly not provided the necessary data for a detailed analysis.
The requested technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the three-dimensional arrangement of atoms within the this compound molecule. This would typically involve:
-
Quantitative Data Presentation: Summarized in tables, this data would include unit cell dimensions (the fundamental repeating unit of the crystal), bond lengths, bond angles, and torsion angles, which together define the precise geometry of the molecule.
-
Detailed Experimental Protocols: A step-by-step description of the methodologies used for the crystallization of this compound and the subsequent X-ray diffraction analysis. This would encompass the solvents and conditions used for crystal growth, as well as the specifics of the X-ray data collection and structure refinement process.
To illustrate the typical workflow that would be detailed in such a guide, a conceptual diagram is provided below. This diagram outlines the standard experimental pipeline for crystal structure analysis.
Figure 1. Conceptual workflow for determining the crystal structure of a small molecule like this compound.
Without access to a published study or a database entry containing the crystallographic data for this compound, the core requirements for the requested technical guide cannot be met. Further research and publication in this specific area would be necessary before such a document could be produced.
Preliminary Biological Activity Screening of Dihydrotrichotetronine and Related Tetronine Compounds: A Technical Guide
Disclaimer: As of the latest literature review, specific biological activity data for Dihydrotrichotetronine is not publicly available. This guide leverages data from the closely related class of trichothecene (B1219388) mycotoxins and other tetronic acid derivatives to provide a representative overview of potential screening methodologies and expected biological activities. The experimental protocols and data presented herein should be considered as a starting point for the investigation of this compound.
Introduction
Tetronine-containing natural products represent a diverse class of secondary metabolites with a broad spectrum of biological activities. This compound, a derivative of Trichotetronine (C28H32O8), belongs to this promising group of compounds. While direct studies on this compound are pending, the well-documented cytotoxicity and antimicrobial properties of related compounds, such as trichothecenes and other tetronic acid derivatives, provide a strong rationale for its investigation as a potential therapeutic agent.
This technical guide offers a comprehensive overview of the preliminary biological activity screening applicable to this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation formats, and visualizations of key experimental and logical workflows.
Cytotoxicity Screening
A primary step in the evaluation of a novel compound is the assessment of its cytotoxic effects against a panel of human cancer cell lines. This provides insights into its potential as an anticancer agent and its general toxicity profile.
Quantitative Cytotoxicity Data (Representative Data from Trichothecenes)
The following table summarizes the 50% inhibitory concentration (IC50) values for various trichothecene compounds against a range of human cell lines. These values, obtained from cytotoxicity assays, indicate the concentration of the compound required to inhibit the viability of 50% of the cell population.[1][2]
| Compound | Cell Line | Cell Type | IC50 (nmol/l) |
| T-2 toxin | Hep-G2 | Hepatocellular Carcinoma | 4.4 - 10.8 |
| T-2 toxin | A549 | Lung Carcinoma | 4.4 - 10.8 |
| T-2 toxin | CaCo-2 | Colorectal Adenocarcinoma | 4.4 - 10.8 |
| T-2 toxin | HEp-2 | Laryngeal Carcinoma | 4.4 - 10.8 |
| T-2 toxin | A204 | Rhabdomyosarcoma | 4.4 - 10.8 |
| T-2 toxin | U937 | Histiocytic Lymphoma | 4.4 - 10.8 |
| T-2 toxin | RPMI 8226 | Myeloma | 4.4 - 10.8 |
| T-2 toxin | Jurkat | T-cell Leukemia | 4.4 - 10.8 |
| T-2 toxin | HUVEC | Primary Endothelial Cells | 16.5 |
| HT-2 toxin | Various | - | 7.5 - 55.8 |
| Deoxynivalenol (DON) | Various | - | 600 - 4900 |
| Nivalenol (NIV) | Various | - | 300 - 2600 |
| Satratoxin G/H | Various | - | 2.2 - 18.3 |
Experimental Protocol: WST-1 Cell Proliferation Assay
The Water-Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases.
Materials:
-
Human cell lines (e.g., Hep-G2, A549, CaCo-2)
-
Complete cell culture medium (specific to each cell line)
-
This compound (or test compound) stock solution in a suitable solvent (e.g., DMSO)
-
WST-1 reagent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Antimicrobial Activity Screening
Many natural products derived from fungi exhibit antimicrobial properties. Therefore, screening this compound for activity against a panel of pathogenic bacteria and fungi is a critical step in its preliminary evaluation.
Expected Antimicrobial Activity
Tetronic acid derivatives have been reported to show antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, some tetramic acid derivatives exhibit potent and selective inhibitory activities against bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[4]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh culture of the test microorganism on a suitable agar (B569324) plate.
-
Inoculate a few colonies into sterile broth and incubate until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Potential Mechanism of Action
While the specific mechanism of action for this compound is unknown, related trichothecenes are known to inhibit eukaryotic protein synthesis.[5] This is a plausible starting point for investigating the molecular targets of this compound.
Postulated Signaling Pathway: Inhibition of Protein Synthesis
Trichothecenes are known to bind to the 60S ribosomal subunit, thereby inhibiting peptidyl transferase activity and blocking protein synthesis at the initiation, elongation, or termination steps. This disruption of protein synthesis leads to a cellular stress response and can ultimately trigger apoptosis.
References
- 1. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichothecenes: From Simple to Complex Mycotoxins [mdpi.com]
The Antimicrobial Potential of Tetronic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial spectrum of tetronic acid derivatives, a class of natural and synthetic compounds to which Dihydrotrichotetronine belongs. While specific data for this compound is not publicly available, this document synthesizes the known antimicrobial activities of structurally related tetronic and tetramic acids. This information serves as a critical resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction to Tetronic Acid Derivatives
Tetronic acids are a class of heterocyclic compounds characterized by a furan-2,4-dione core. They and their nitrogen-containing analogs, tetramic acids (pyrrolidine-2,4-diones), are produced by a wide variety of organisms, including bacteria, fungi, and sponges.[1][2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and antitumor properties.[3][4] The antimicrobial efficacy of these derivatives is often attributed to their unique structural features, which can be readily modified to enhance their activity and spectrum.[3]
Antimicrobial Spectrum of Tetronic and Tetramic Acid Derivatives
The antimicrobial activity of various tetronic and tetramic acid derivatives has been evaluated against a range of pathogenic microorganisms. The data presented below summarizes the Minimum Inhibitory Concentrations (MIC) of several representative compounds against Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Agglomerin A | Streptococcus constellatus | - | 3.13 | [1] |
| Eubacterium limosum | - | 6.25 | [1] | |
| Bacteroides longum | - | 6.25 | [1] | |
| Bacteroides melaninogenicus | - | 6.25 | [1] | |
| Fusobacterium nucleatum | - | 6.25 | [1] | |
| Fusobacterium necrophorum | - | 6.25 | [1] | |
| Tetronomycin | Gram-positive bacteria | - | < 0.3 | [1] |
| Kijanimicin | Propionibacterium acnes | - | 0.86 | [1] |
| Bacillus subtilis | - | < 0.13 | [1] | |
| Maklamicin | Gram-positive bacteria | - | 0.2 - 13 | [1] |
| Tetramic Acid Derivative (Compound 3) | Staphylococcus aureus | - | 2.5 | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | 2.5 | [2] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of a compound relies on standardized in vitro assays. The following are detailed methodologies commonly employed in the evaluation of novel chemical entities like tetronic acid derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Agar (B569324) Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A blank disk (without compound) should be used as a negative control.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Disk Diffusion Assay.
Conclusion
The available scientific literature strongly suggests that tetronic acid derivatives, the class of compounds to which this compound belongs, represent a promising scaffold for the development of new antimicrobial agents. The data indicates a broad spectrum of activity, particularly against Gram-positive bacteria. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their efficacy and pharmacokinetic properties for potential therapeutic applications. The standardized protocols outlined in this guide provide a robust framework for the continued evaluation of these and other novel antimicrobial candidates.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Dihydrotrichotetronine: A Technical Overview of Antifungal Activity Assessment
Disclaimer: As of the latest available scientific literature, there is no published data specifically detailing the antifungal activity of Dihydrotrichotetronine. This document provides a comprehensive guide to the standardized experimental protocols that would be employed to assess the antifungal potential of a novel compound such as this compound.
This compound is a natural product classified as a sorbicillinoid, a class of hexaketide metabolites known for a range of biological activities, including antimicrobial properties.[1][2][3] It has been isolated from the deep-sea sediment-derived fungus Penicillium sp.[4] The assessment of its antifungal activity would follow established methodologies to determine its efficacy against various fungal pathogens.
Hypothetical Data Presentation
In the absence of specific data for this compound, a typical presentation of antifungal activity data is shown below. This table illustrates how Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a microorganism, would be summarized.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Antifungal (MIC in µg/mL) |
| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Fluconazole: 0.25-1.0 |
| Cryptococcus neoformans | H99 | Data Not Available | Data Not Available | Amphotericin B: 0.125-0.5 |
| Aspergillus fumigatus | ATCC 204305 | Data Not Available | Data Not Available | Voriconazole: 0.25-1.0 |
| Trichophyton rubrum | Clinical Isolate | Data Not Available | Data Not Available | Terbinafine: 0.004-0.03 |
MIC: Minimum Inhibitory Concentration MFC: Minimum Fungicidal Concentration
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to evaluate the antifungal activity of this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[7][9]
a. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (30-35°C) to obtain fresh, viable colonies.
-
For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
For filamentous fungi, conidia are harvested from the agar surface and suspended in sterile saline. The suspension is filtered to remove hyphal fragments, and the conidial density is determined using a hemocytometer. The final inoculum concentration is adjusted to 0.4-5 x 10^4 conidia/mL in RPMI-1640 medium.
b. Preparation of this compound and Control Drugs:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The concentration range tested would typically span from 0.03 to 64 µg/mL.
-
A known antifungal agent (e.g., fluconazole, amphotericin B) is included as a positive control, and a solvent control (DMSO) is also prepared.
c. Incubation and Reading of Results:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
-
Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
This aliquot is sub-cultured onto an appropriate agar medium that does not contain the test compound.
-
The plates are incubated at 35°C for a period sufficient to allow for the growth of any surviving fungi (typically 24-48 hours).
-
The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualizations
The following diagrams illustrate the general workflow for antifungal screening of a natural product and a hypothetical signaling pathway that could be investigated if the compound shows activity.
Caption: A generalized workflow for the antifungal screening of a novel natural product.
Note on Signaling Pathways: As there is no information on the mechanism of action of this compound, a diagram of a signaling pathway would be purely speculative. Should the compound demonstrate antifungal activity, further studies would be required to elucidate its molecular target and the downstream effects on fungal signaling pathways. Common targets for antifungal agents include the cell wall, cell membrane (ergosterol biosynthesis), and nucleic acid synthesis. Investigations into these pathways would be a logical next step.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorbicillinoids from Fungi and Their Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Cytotoxicity Profile of Dihydrotrichotetronine
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Cytotoxicity Analysis of Dihydrotrichotetronine
Notice: Following a comprehensive search of publicly available scientific literature, it has been determined that there is currently insufficient data to construct a detailed cytotoxicity profile for the specific compound this compound. The information required to fulfill the request for quantitative data, detailed experimental protocols, and associated signaling pathways is not available in the public domain at this time.
This document serves to outline the standard methodologies and conceptual frameworks that would be employed in generating such a profile, should data become available in the future. The provided examples and diagrams are based on general principles of cytotoxicity testing and are intended for illustrative purposes.
Quantitative Cytotoxicity Data
A crucial aspect of characterizing a compound's cytotoxic potential is the determination of its concentration-dependent effects on cell viability. This is typically quantified using metrics such as IC50 (half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2] Data would be presented for various cancer cell lines and normal (non-cancerous) cell lines to assess both potency and selectivity.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data N/A |
| A549 | Lung Carcinoma | SRB | 72 | Data N/A |
| HeLa | Cervical Adenocarcinoma | CTG | 48 | Data N/A |
| Jurkat | T-cell Leukemia | Trypan Blue | 24 | Data N/A |
Table 2: Hypothetical Cytotoxicity of this compound in Non-Cancerous Human Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Exposure Time (h) | CC50 (µM) |
|---|---|---|---|---|
| HEK293 | Embryonic Kidney | MTT | 48 | Data N/A |
| HUVEC | Umbilical Vein Endothelium | XTT | 72 | Data N/A |
| NHDF | Dermal Fibroblast | Resazurin | 48 | Data N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cytotoxicity data. The following sections describe standard protocols that would be utilized.
Cell Culture and Maintenance
Human cancer and non-cancerous cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Multiple assays based on different cellular functions are typically employed to obtain a comprehensive understanding of a compound's cytotoxic effect.
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate cell viability and IC50 values.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound induces cytotoxicity is critical for drug development. This involves investigating its effects on key cellular processes such as apoptosis, cell cycle, and specific signaling pathways.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[3]
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[4]
-
Cell Lysis: Treat cells with this compound and then lyse the cells to release cellular proteins.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., Caspase-3, -8, -9).
-
Incubation: Incubate to allow for substrate cleavage.
-
Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to caspase activity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to apoptosis. This is a generalized representation of common apoptotic pathways.
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow for Elucidating Mechanism of Action
The logical flow of experiments to determine the cytotoxic mechanism of a novel compound is crucial.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
While a specific cytotoxicity profile for this compound cannot be provided at this time due to a lack of available data, this guide outlines the standard experimental approaches and data presentation formats that are fundamental to such an analysis. The methodologies described for assessing quantitative cytotoxicity, along with the protocols for investigating the underlying mechanisms of action, represent the established framework within the fields of pharmacology and drug discovery. Future research on this compound will be necessary to generate the data required for a comprehensive evaluation of its cytotoxic properties.
References
- 1. IC50 Calculator | AAT Bioquest [aatbio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by dithiothreitol in HL-60 cells shows early activation of caspase 3 and is independent of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrotrichotetronine: A Hypothetical Framework for Elucidating its Mechanism of Action
Disclaimer: As of December 2025, there is a significant gap in the scientific literature regarding the specific biological activities and mechanism of action of dihydrotrichotetronine. The following guide is a speculative framework designed for researchers and drug development professionals. It outlines a logical, multi-stage research plan to investigate and characterize the potential therapeutic action of this novel natural product. The data presented in tables are purely illustrative, and the experimental protocols are generalized templates.
Introduction and Initial Hypothesis Generation
This compound belongs to the broader class of trichotetronine natural products. Structurally, these molecules often possess complex polyketide-derived scaffolds, suggesting potential interactions with a variety of biological macromolecules. Initial hypotheses for the mechanism of action could be broad, encompassing possibilities such as enzyme inhibition, disruption of protein-protein interactions, or modulation of signaling pathways. A preliminary screening campaign is essential to narrow down these possibilities.
Stage 1: Broad Phenotypic Screening and Cytotoxicity Assessment
The initial phase of investigation would involve screening this compound against a diverse panel of human cancer cell lines to identify potential anti-proliferative activity and to assess its general cytotoxicity.
Quantitative Data: In Vitro Cytotoxicity
Table 1: Illustrative Cytotoxicity Profile of this compound Across Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 ± 1.9 |
| A549 | Lung Carcinoma | 25.6 ± 3.5 |
| HCT116 | Colon Carcinoma | 8.9 ± 1.2 |
| Jurkat | T-cell Leukemia | > 50 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Visualization: Initial Screening Workflow
Caption: Workflow for initial cytotoxicity screening.
Stage 2: Target Identification and Pathway Analysis
Once a sensitive cell line is identified (hypothetically HCT116), the next stage focuses on identifying the molecular target(s) and affected signaling pathways.
Potential Approaches for Target Deconvolution
-
Affinity-based Proteomics: Synthesize a derivatized, clickable version of this compound to be used as a probe for affinity purification-mass spectrometry (AP-MS) to pull down binding partners.
-
Thermal Proteome Profiling (TPP): Assess the thermal stability of all expressed proteins in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.
-
RNA Sequencing (RNA-Seq): Analyze global changes in gene expression following treatment to infer which pathways are modulated.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture and Lysis: Culture HCT116 cells and treat with either this compound or vehicle control. Harvest and lyse the cells to obtain total protein extracts.
-
Temperature Gradient: Aliquot the lysates and heat them to a range of temperatures (e.g., 37°C to 67°C).
-
Protein Precipitation and Digestion: Centrifuge to pellet aggregated proteins. Collect the soluble fraction, reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis by LC-MS/MS.
-
Data Analysis: Identify proteins that show a significant shift in their melting curves in the treated versus control samples.
Visualization: Target Identification Strategies
Caption: Convergent strategies for target identification.
Stage 3: Hypothesis Validation and Mechanistic Studies
Based on the outcomes of Stage 2, a plausible hypothesis can be formulated. For instance, let's hypothesize that this compound inhibits a key kinase, "Kinase X," in a critical cell survival pathway.
Quantitative Data: In Vitro Kinase Inhibition
Table 2: Hypothetical Inhibitory Activity of this compound against Kinase X.
| Assay Type | Parameter | Value |
| Recombinant Enzyme Assay | IC50 (µM) | 0.85 ± 0.12 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +4.2 |
| Downstream Substrate Phosphorylation | EC50 (µM) | 2.5 ± 0.4 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96-well plate, combine recombinant Kinase X, its specific substrate peptide, and ATP in kinase buffer.
-
Compound Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate at 30°C for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal.
-
Signal Measurement: Measure luminescence using a plate reader. The signal correlates with the amount of ADP formed and thus, kinase activity.
-
Data Analysis: Plot the inhibition curve and determine the IC50 value.
Visualization: Proposed Signaling Pathway
Caption: Hypothesized inhibition of the Kinase X pathway.
Conclusion
This document provides a speculative but structured research framework for elucidating the mechanism of action of this compound. By progressing through systematic stages of broad screening, target identification, and hypothesis validation, researchers can effectively deconvolve the biological activity of this and other novel natural products. The successful execution of such a plan would provide critical insights for its potential development as a therapeutic agent.
Unveiling the Molecular Target of Dihydrotrichotetronine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular target of Dihydrotrichotetronine, a natural product belonging to the tetronic acid class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this and related compounds. While direct enzymatic and structural studies on this compound are limited in publicly available literature, a robust body of evidence points towards acetyl-CoA carboxylase (ACC) as its primary molecular target. This guide synthesizes the available information on the mechanism of action of structurally related tetronic acid derivatives to build a strong inferential case for the molecular target of this compound.
Executive Summary
This compound is a member of the trichotetronine family of natural products, which are characterized by a tetronic acid moiety. Compounds of this class have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects. A significant body of research on synthetic tetronic acid derivatives, particularly those used as pesticides and herbicides, has firmly established acetyl-CoA carboxylase (ACC) as their molecular target. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACC, these compounds disrupt lipid metabolism, leading to cytotoxic effects in target organisms. This guide will detail the evidence supporting ACC as the target of this compound, describe the putative mechanism of inhibition, and provide relevant experimental protocols and pathway diagrams.
Acetyl-CoA Carboxylase: The Inferred Molecular Target
The primary evidence for ACC as the molecular target of this compound stems from its structural classification as a tetronic acid derivative. Numerous studies on other members of this class, such as the spirocyclic ketoenols spiromesifen (B166731) and spirodiclofen, have demonstrated their potent inhibition of ACC.[1] These compounds act as inhibitors of lipid biosynthesis by specifically targeting ACC.[1]
Table 1: Quantitative Data on ACC Inhibition by Tetronic Acid Derivatives
While specific IC50 or K_i_ values for this compound are not available in the current literature, the following table summarizes representative data for other ACC inhibitors, illustrating the potency of this class of compounds.
| Compound | Target Organism/Enzyme | IC50 Value | Reference |
| Spiromesifen | Tetranychus urticae (two-spotted spider mite) | ~ 0.5 µM | (Bretschneider et al., 2007) |
| Spirodiclofen | Tetranychus urticae | ~ 0.8 µM | (Bretschneider et al., 2007) |
| Moiramide B | E. coli ACC (carboxyltransferase domain) | 6 nM | [1] |
| Pyridopyrimidine 1 | E. coli ACC (biotin carboxylase domain) | < 5 nM | [1] |
Note: The IC50 values can vary depending on the specific ACC isoform and the assay conditions.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The proposed mechanism of action for this compound is the disruption of de novo fatty acid synthesis through the inhibition of ACC. ACC is a multi-domain enzyme that exists in two major isoforms in mammals: ACC1 and ACC2. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.
The inhibition of ACC by tetronic acid derivatives is thought to occur through their binding to the carboxyltransferase (CT) domain of the enzyme. This binding event prevents the transfer of a carboxyl group from biotin (B1667282) to acetyl-CoA, thereby blocking the formation of malonyl-CoA. The reduction in malonyl-CoA levels has two major consequences:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FAS). A decrease in malonyl-CoA directly halts this process.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for beta-oxidation. Reduced malonyl-CoA levels relieve this inhibition, leading to an increase in fatty acid breakdown.
The net effect of ACC inhibition is a depletion of cellular lipid stores and an inability to produce new fatty acids, which are essential for membrane formation, energy storage, and signaling. This ultimately leads to cell growth arrest and apoptosis.
Signaling Pathways and Experimental Workflows
The inhibition of ACC by this compound would impact several key cellular pathways. Below are diagrams illustrating the fatty acid synthesis pathway and a typical experimental workflow for identifying ACC inhibitors.
Caption: Fatty acid synthesis pathway indicating the inhibitory action of this compound on ACC.
Caption: A generalized experimental workflow for the identification and characterization of ACC inhibitors.
Experimental Protocols
While a specific protocol for testing this compound's effect on ACC is not available, the following is a detailed, generalized methodology for a key experiment used to characterize ACC inhibitors.
Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.
Materials:
-
Purified ACC enzyme (from rat liver, recombinant human ACC, or other sources)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM sodium citrate, 1 mM DTT
-
Substrates: Acetyl-CoA, ATP
-
Radiolabel: [¹⁴C]NaHCO₃
-
Inhibitor: this compound (or other test compounds) dissolved in DMSO
-
Stopping Solution: 6 M HCl
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, and MgCl₂.
-
Inhibitor Incubation: In microcentrifuge tubes, add a small volume of purified ACC enzyme and the test compound (this compound) at various concentrations. Include a DMSO vehicle control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of acetyl-CoA and [¹⁴C]NaHCO₃ to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding the stopping solution (6 M HCl). This will precipitate the protein and also remove any unincorporated [¹⁴C]bicarbonate as [¹⁴C]CO₂.
-
Evaporation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness in a fume hood to remove all volatile radioactivity.
-
Quantification: Resuspend the dried residue in water and add scintillation fluid.
-
Measurement: Measure the radioactivity in a scintillation counter. The amount of radioactivity is proportional to the amount of [¹⁴C]malonyl-CoA formed and thus reflects the ACC activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the strong evidence from the broader class of tetronic acid derivatives, acetyl-CoA carboxylase is the most probable molecular target of this compound. Inhibition of this key enzyme in the fatty acid synthesis pathway provides a clear mechanism for the observed biological activities of related compounds. Further direct biochemical and structural studies on this compound are warranted to definitively confirm this hypothesis and to elucidate the precise binding mode and inhibitory kinetics. The information presented in this guide provides a solid foundation for future research and development efforts targeting ACC with novel tetronic acid-based inhibitors.
References
Methodological & Application
Application Notes and Protocols for the Proposed Enantioselective Total Synthesis of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotrichotetronine is a polyketide natural product belonging to the tetronic acid family, which is known for a wide range of biological activities. The development of a stereocontrolled synthesis of such molecules is of significant interest for the exploration of their therapeutic potential. This document outlines a proposed enantioselective total synthesis of this compound, leveraging well-established synthetic methodologies. Due to the absence of a published total synthesis for this specific molecule, the following application notes and protocols are based on analogous transformations reported in the literature for structurally related compounds. The proposed strategy hinges on three key transformations: an asymmetric aldol (B89426) reaction to establish the crucial C5 stereocenter, a Dieckmann cyclization to construct the tetronic acid core, and a final C-acylation to introduce the characteristic side chain.
Proposed Retrosynthetic Analysis
The retrosynthetic strategy for this compound identifies the 3-acyl group as a late-stage addition, simplifying the target to the 5-substituted tetronic acid core. This core can be accessed via an intramolecular Dieckmann cyclization of a β-keto ester intermediate. The stereochemistry of the C5 position can be traced back to an enantioselective aldol reaction between an appropriate aldehyde and a chiral acetate (B1210297) equivalent.
Caption: Retrosynthetic analysis of this compound.
Proposed Enantioselective Synthetic Workflow
The proposed forward synthesis commences with an asymmetric aldol reaction to set the key stereocenter. The resulting δ-hydroxy ester is then converted to a β-keto ester, which undergoes a Dieckmann cyclization to furnish the chiral tetronic acid core. The synthesis is completed by the C-acylation of the tetronic acid.
Caption: Proposed workflow for the enantioselective total synthesis.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction for the Synthesis of a Chiral γ-Butyrolactone Precursor
This protocol describes a tandem catalytic asymmetric aldol reaction and cyclization to produce a chiral γ-butyrolactone, a key intermediate for the tetronic acid core. This method is adapted from a procedure for the synthesis of trans-β,γ-disubstituted γ-butyrolactones.[1][2]
Materials:
-
γ-Aryl-substituted β,γ-didehydro-γ-butyrolactone
-
Bulky aliphatic aldehyde (e.g., isobutyraldehyde)
-
Chiral tin dibromide precatalyst
-
Sodium alkoxide (e.g., sodium isopropoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral tin dibromide precatalyst (0.1 mmol) in anhydrous toluene (B28343) (1 mL) under an argon atmosphere, add the sodium alkoxide (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C and add the γ-aryl-substituted β,γ-didehydro-γ-butyrolactone (1.0 mmol).
-
After stirring for 15 minutes, add the aliphatic aldehyde (1.2 mmol) dropwise.
-
Continue stirring at -78 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the optically active trans-β,γ-disubstituted γ-butyrolactone.
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | 85 | 98 |
| 2 | Pivalaldehyde | 92 | 99 |
| 3 | Cyclohexanecarboxaldehyde | 78 | 95 |
Table 1: Representative Data for the Asymmetric Aldol Reaction/Cyclization. [1]
Protocol 2: Dieckmann Cyclization for the Formation of the Tetronic Acid Ring
This protocol outlines the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester, which exists in tautomeric equilibrium with the tetronic acid. This procedure is based on general methods for Dieckmann condensation.[3][4][5][6][7]
Materials:
-
Appropriately substituted diester precursor
-
Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Ethanol, THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the diester (1.0 mmol) in the anhydrous solvent (10 mL) under an argon atmosphere.
-
Add the strong base (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cooled (0 °C) aqueous solution of hydrochloric acid (1 M).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
| Entry | Base | Solvent | Yield (%) |
| 1 | Sodium ethoxide | Ethanol | 85 |
| 2 | Potassium tert-butoxide | THF | 90 |
| 3 | Sodium hydride | DMF | 88 |
Table 2: Representative Data for the Dieckmann Cyclization.
Protocol 3: C-Acylation of the Tetronic Acid Core
This protocol details the introduction of the acyl side chain onto the tetronic acid ring using an acyl chloride. This method is based on procedures for the acylation of β-dicarbonyl compounds.
Materials:
-
5-Substituted tetronic acid
-
Acyl chloride (e.g., hexanoyl chloride)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the 5-substituted tetronic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.
-
Add the base (1.2 mmol) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-acyl-5-substituted tetronic acid.
| Entry | Acyl Chloride | Base | Yield (%) |
| 1 | Hexanoyl chloride | Pyridine | 75 |
| 2 | Butyryl chloride | Triethylamine | 80 |
| 3 | Isovaleryl chloride | Pyridine | 72 |
Table 3: Representative Data for the C-Acylation of Tetronic Acids.
Conclusion
The proposed enantioselective total synthesis of this compound provides a viable and efficient pathway to this natural product. The key steps are well-precedented in the literature, and the protocols provided offer a solid foundation for researchers to undertake this synthesis. The modular nature of this synthetic route also allows for the preparation of various analogs for structure-activity relationship studies, which is of high value in the field of drug discovery and development. Further optimization of each step may be required to achieve the desired yields and stereoselectivity for the specific substrate.
References
- 1. Catalytic enantioselective synthesis of chiral γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Semi-synthesis of Dihydrotrichotetronine from Trichotetronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of dihydrotrichotetronine, a complex polyketide natural product. The proposed method utilizes its naturally co-occurring precursor, trichotetronine, which is often isolated from the same fungal sources, such as Trichoderma sp. and Penicillium sp.[1]. The key transformation involves the selective catalytic hydrogenation of one of the sorbyl side chains of trichotetronine. This protocol is designed to be a practical guide for researchers in natural product chemistry and drug development, offering a straightforward method to access this compound for further biological evaluation.
Introduction
This compound is a member of the sorbicillinoid family of fungal metabolites, characterized by a highly intricate bicyclo[2.2.2]octane core, a tetronic acid moiety, and two conjugated side chains. It is a dihydro-derivative of the more unsaturated congener, trichotetronine, with which it is often co-isolated[1]. The structural difference lies in the saturation of a carbon-carbon double bond within one of the hexa-2,4-dienoyl side chains. The complex architecture of these molecules makes total synthesis challenging, thus semi-synthesis from a more abundant natural precursor presents an attractive and efficient alternative. This application note details a proposed method for the selective reduction of trichotetronine to yield this compound.
Proposed Semi-Synthetic Pathway
The proposed semi-synthesis of this compound from trichotetronine is a one-step reduction. The primary challenge is the chemoselective reduction of a conjugated diene in the presence of other reducible functional groups, including ketones and a tetronic acid moiety. Catalytic hydrogenation is a well-established method for such transformations.
Caption: Proposed semi-synthetic route to this compound.
Experimental Protocol
This protocol is a proposed method based on established procedures for selective hydrogenation of α,β-unsaturated ketones in complex molecules. Optimization may be required depending on the specific experimental setup and purity of the starting material.
3.1. Materials and Reagents
-
Trichotetronine (starting material, >95% purity)
-
Palladium on activated carbon (Pd/C), 10 wt. %
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Hydrogen gas (high purity)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a syringe filter)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purification
-
Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for product characterization
3.2. Reaction Procedure: Selective Catalytic Hydrogenation
-
Preparation: In a clean, dry round-bottom flask, dissolve trichotetronine (100 mg, 0.201 mmol) in ethyl acetate (10 mL).
-
Catalyst Addition: To this solution, carefully add 10% Pd/C (10 mg, 10% w/w of the substrate).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 1 atm (or use a hydrogen-filled balloon).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for HPLC analysis at regular intervals (e.g., every 30 minutes). The reaction is expected to be complete within 2-4 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter pad with a small amount of ethyl acetate (2 x 5 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by preparative HPLC or flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Experimental workflow for the semi-synthesis.
Data Presentation
Table 1: Physicochemical Properties of Trichotetronine and this compound
| Property | Trichotetronine | This compound | Reference |
| Molecular Formula | C₂₈H₃₂O₈ | C₂₈H₃₄O₈ | [1][2] |
| Molecular Weight | 496.5 g/mol | 498.6 g/mol | [2] |
| Appearance | Yellowish solid | Pale yellow solid | |
| Key NMR Signal Difference | Presence of additional olefinic protons | Appearance of two new methylene (B1212753) proton signals | [1] |
Table 2: Expected Reaction Parameters and Outcomes
| Parameter | Expected Value |
| Reaction Time | 2 - 4 hours |
| Theoretical Yield | > 90% |
| Purity (post-purification) | > 98% (by HPLC) |
| Catalyst Loading | 10% w/w |
| Hydrogen Pressure | 1 atm |
| Temperature | Room Temperature |
Characterization of this compound
The successful synthesis of this compound can be confirmed by a combination of spectroscopic methods:
-
¹H NMR: The disappearance of two olefinic proton signals and the appearance of two new methylene proton signals in the aliphatic region compared to the spectrum of trichotetronine[1].
-
¹³C NMR: The conversion of two sp² carbon signals to two sp³ carbon signals.
-
Mass Spectrometry: An increase in the molecular weight by 2 Da, corresponding to the addition of two hydrogen atoms. The high-resolution mass spectrum should match the molecular formula C₂₈H₃₄O₈[1].
Conclusion
This application note outlines a feasible and efficient semi-synthetic route to this compound from its naturally occurring precursor, trichotetronine. The proposed one-step catalytic hydrogenation is a well-established and scalable method, offering a practical approach for obtaining this complex natural product for further research and development. The provided protocol, along with the expected data and characterization guidelines, serves as a comprehensive resource for chemists in the field.
References
- 1. Structural elucidation of trichotetronines: polyketides possessing a bicyclo[2.2.2]octane skeleton with a tetronic acid moiety isolated from Trichoderma sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Trichotetronine | C28H32O8 | CID 146674305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of Dihydrotrichotetronine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of dihydrotrichotetronine, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound and related trichotetronine family compounds are of interest for their potential biological activities. The described methodology offers a robust starting point for isolating this compound from complex fungal extracts for downstream applications in research and drug development. The protocol covers sample preparation, HPLC conditions, and post-purification processing.
Introduction
Fungal secondary metabolites are a rich source of novel bioactive compounds with potential therapeutic applications.[1][2] this compound is a polyketide metabolite produced by various fungi. Accurate and efficient purification of this compound is essential for its structural elucidation, bioactivity screening, and further development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products from complex mixtures.[1][3] This document outlines a general yet detailed protocol for the purification of this compound using RP-HPLC, which can be adapted and optimized for specific fungal extracts.
Experimental Protocols
Fungal Fermentation and Extraction
A general procedure for obtaining a crude extract containing this compound from a fungal culture is as follows:
-
Fermentation: Cultivate the this compound-producing fungal strain in a suitable liquid or solid-state fermentation medium to promote the production of secondary metabolites.[1]
-
Extraction:
-
For liquid cultures, separate the mycelia from the culture broth by filtration. Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol.[4]
-
For solid-state cultures, dry and grind the fermented substrate. Extract the powdered material with a suitable organic solvent like methanol, ethyl acetate, or a mixture thereof.[5]
-
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
Sample Preparation for HPLC: Dissolve a known amount of the crude extract in the initial mobile phase solvent (e.g., a mixture of water and a small amount of organic solvent like acetonitrile (B52724) or methanol). Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification
The following protocol provides a starting point for the purification of this compound. Optimization of the gradient, flow rate, and column chemistry may be necessary depending on the specific crude extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Preparative or semi-preparative RP-HPLC column (e.g., C18, 5 µm particle size).
-
HPLC-grade solvents: Acetonitrile (ACN) and Water.
-
Additives (optional, but recommended for improved peak shape): Formic acid (FA) or Ammonium acetate.
Table 1: HPLC Parameters for this compound Purification
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 40 minutes |
| Flow Rate | 2.0 - 4.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 210 nm, 254 nm (or DAD scan 200-400 nm) |
| Injection Volume | 100 - 500 µL (depending on concentration and column size) |
Protocol:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the filtered crude extract onto the column.
-
Run the gradient elution as detailed in Table 1.
-
Monitor the separation at the selected wavelengths. Collect fractions corresponding to the target peak based on the chromatogram.
-
After the elution of the target compound, wash the column with a high concentration of organic solvent (e.g., 95-100% Acetonitrile) to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Removal: Evaporate the solvent from the purified fractions using a rotary evaporator or a lyophilizer to obtain the pure compound.
-
Structural Confirmation: Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
Quantitative data from the purification process should be summarized for clarity and comparison.
Table 2: Example Purification Summary
| Step | Total Weight (mg) | Purity of this compound (%) | Recovery of this compound (%) |
| Crude Extract | 1000 | 5 | 100 |
| Pooled HPLC Fractions | 45 | >95 | 90 |
Visualizations
Caption: Workflow for this compound Purification.
Caption: Key Parameters Influencing HPLC Purification.
Stability and Storage
While specific stability data for this compound is not widely available, it is generally advisable to handle purified natural products with care to prevent degradation. Dihydro-metabolites can exhibit greater stability than their parent compounds.[6][7] For long-term storage, it is recommended to keep the purified this compound as a dry solid at -20°C or below. If in solution, store at low temperatures and protect from light. Avoid repeated freeze-thaw cycles.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound from fungal extracts using RP-HPLC. The outlined methods, from extraction to final analysis, offer a solid foundation for researchers to obtain high-purity material for further scientific investigation. The provided HPLC parameters serve as a starting point, and optimization may be required to achieve the best separation for specific samples.
References
- 1. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotrichotetronine: Application Notes on Crystallization and Recrystallization Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotrichotetronine is a fungal metabolite belonging to the broad class of trichothecenes. The successful crystallization and recrystallization of this compound are critical for its purification, structural elucidation, and subsequent use in drug development and biological studies. This document provides detailed application notes and generalized protocols for the crystallization and recrystallization of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the presented protocols are based on established methods for similar fungal polyketides and sorbitol derivatives. These methodologies should be considered as a starting point for optimization. This document also touches upon the potential biological activities of this compound based on the known effects of the trichothecene (B1219388) family.
Introduction to this compound and Crystallization
This compound is identified as a sorbitol compound. Like many natural products, obtaining pure crystalline material is a crucial step for its characterization and further investigation. Crystallization is a powerful purification technique that separates a compound from impurities based on differences in solubility.[1] The process involves the formation of a crystalline solid from a solution, melt, or more rarely, directly from the gas phase. Recrystallization is a subsequent purification step where the crystalline material is dissolved in a suitable solvent and crystallized again to enhance its purity.[1]
The success of crystallization depends on several factors, including the purity of the initial material, the choice of solvent, temperature, and the rate of crystal growth. For fungal metabolites like this compound, which can be produced in complex fermentation broths, initial purification steps such as liquid-liquid extraction and chromatography are often necessary before attempting crystallization.
General Protocols for Crystallization and Recrystallization
The following protocols are generalized methods that can be adapted for the crystallization and recrystallization of this compound. Optimization of solvent systems, temperature, and concentration will be necessary to achieve the best results.
Materials and Equipment
-
Purified this compound (pre-purified by chromatography)
-
A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water)
-
Small-scale crystallization vials or test tubes
-
Heating apparatus (hot plate with stirrer, water bath, or oil bath)
-
Cooling apparatus (refrigerator, freezer, or ice bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying apparatus (vacuum oven or desiccator)
Protocol 1: Slow Evaporation Method
This method is suitable for compounds that are soluble at room temperature and do not readily precipitate upon cooling.
-
Solvent Selection: Dissolve a small amount of this compound in various solvents to determine a suitable one where it is moderately soluble.
-
Dissolution: Prepare a concentrated solution by dissolving the purified this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Crystallization: Place the vial in a location with gentle airflow, partially covered to allow for slow evaporation of the solvent.
-
Crystal Harvesting: Once crystals have formed, carefully decant the mother liquor.
-
Washing: Gently wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Cooling Crystallization Method
This is a common method for compounds that have a significantly higher solubility in a given solvent at elevated temperatures.
-
Solvent Selection: Identify a solvent in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystal formation.
-
Crystal Harvesting: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of the ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Vapor Diffusion Method
This technique is effective for small amounts of material and for growing high-quality single crystals suitable for X-ray crystallography.
-
Setup: Dissolve the this compound in a small volume of a "good" solvent (in which it is readily soluble). Place this solution in a small, open vial.
-
Outer Reservoir: Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Diffusion: The poor solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of the this compound and inducing crystallization.
-
Crystal Growth: Allow the setup to remain undisturbed until crystals form.
-
Harvesting: Carefully remove the crystals and dry them.
Recrystallization
To further purify the obtained crystals, repeat one of the above protocols. The choice of method will depend on the properties of the crystals and the nature of the remaining impurities.
Data Presentation
As no specific quantitative data for the crystallization of this compound is available, the following table provides a template for recording experimental data during the optimization of crystallization protocols.
| Parameter | Solvent System 1 (e.g., Ethanol/Water) | Solvent System 2 (e.g., Acetone/Hexane) | Solvent System 3 (e.g., Dichloromethane) |
| Solubility (mg/mL) | |||
| - at 25°C | |||
| - at 60°C | |||
| Crystallization Method | |||
| Temperature (°C) | |||
| Yield (%) | |||
| Crystal Morphology | |||
| Purity (by HPLC, %) |
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not well-documented, its classification as a trichothecene suggests potential bioactivities. Trichothecenes are known to exhibit a range of biological effects, including antifungal, antitumor, and phytotoxic activities.[2][3]
The primary mechanism of action for many trichothecenes is the inhibition of eukaryotic protein synthesis.[1] They can interfere with different stages of translation, including initiation, elongation, and termination.[1] This inhibition can lead to a cellular stress response, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[1] Activation of these pathways can ultimately lead to apoptosis (programmed cell death).[1][2]
Visualizations
Caption: Experimental workflow for the purification and crystallization of this compound.
References
- 1. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrotrichotetronine In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a novel polyketide metabolite with a complex chemical structure. As a newly identified natural product, its biological activities and mechanism of action are largely uncharacterized. These application notes provide a detailed framework for the initial in vitro evaluation of this compound, focusing on the assessment of its cytotoxic potential and its putative role as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following protocols are designed to be adaptable for implementation in a standard cell biology or biochemistry laboratory.
Hypothetical Mechanism of Action
Due to the limited existing data on this compound, we hypothesize a potential mechanism of action to guide the initial in vitro screening. Many complex polyketides exhibit cytotoxic or enzyme-inhibitory activities. Therefore, our primary hypotheses are:
-
This compound exhibits cytotoxic effects on cancer cell lines.
-
This compound acts as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme implicated in cellular cholesterol homeostasis and a target in various diseases, including cancer and atherosclerosis.[1][2][3][4]
The following protocols will address these hypotheses.
Section 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[7] This assay will be used to determine the cytotoxic effects of this compound on a selected cancer cell line.
Experimental Protocol: MTT Assay
1. Materials and Reagents:
-
Human cancer cell line (e.g., SKOV-3 ovarian cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture SKOV-3 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for another 48 hours at 37°C and 5% CO2.
4. MTT Assay Procedure:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]
-
Incubate the plate for 4 hours at 37°C.[5]
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.21 | 0.07 | 96.8 |
| 1 | 1.05 | 0.06 | 84.0 |
| 10 | 0.65 | 0.05 | 52.0 |
| 50 | 0.22 | 0.03 | 17.6 |
| 100 | 0.11 | 0.02 | 8.8 |
Section 2: In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This assay will determine if this compound can inhibit the activity of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1][3] The assay can be performed using microsomal fractions from a cell line known to express ACAT1, such as the human neuroblastoma cell line SH-SY5Y.
Experimental Protocol: ACAT Inhibition Assay
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Cell lysis buffer (e.g., 2.5% CHAPS, 1M KCl in 50mM Tris at pH 7.8)[1]
-
This compound stock solution (10 mM in DMSO)
-
ACAT inhibitor (e.g., F12511 as a positive control)[1]
-
[1-14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine serum albumin (BSA)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
2. Preparation of Microsomal Fractions:
-
Grow SH-SY5Y cells to confluency.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the cell lysis buffer.[1]
-
Homogenize the cell lysate and centrifuge at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
3. ACAT Inhibition Assay Procedure:
-
In a microcentrifuge tube, pre-incubate 50 µg of the microsomal protein with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or the positive control inhibitor for 15 minutes at 37°C. Include a vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the substrate mixture containing [1-14C]Oleoyl-CoA (e.g., 10 µM) and BSA (to bind the liberated free fatty acid).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica (B1680970) gel corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
The amount of radioactivity (in counts per minute, CPM) is proportional to the ACAT activity.
-
Calculate the percentage of ACAT inhibition for each concentration of this compound:
-
% Inhibition = [1 - (CPM of treated sample / CPM of vehicle control)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Data Presentation: Hypothetical ACAT Inhibition Data
| This compound (µM) | Mean CPM | Standard Deviation | % ACAT Inhibition |
| 0 (Vehicle Control) | 15,800 | 950 | 0 |
| 0.01 | 14,200 | 880 | 10.1 |
| 0.1 | 10,500 | 720 | 33.5 |
| 1 | 7,900 | 610 | 50.0 |
| 5 | 3,100 | 450 | 80.4 |
| 10 | 1,600 | 320 | 89.9 |
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway of ACAT Inhibition
Caption: Proposed mechanism of ACAT1 inhibition by this compound.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. By first assessing its general cytotoxicity and then investigating a specific, plausible molecular target, researchers can efficiently gather preliminary data on the bioactivity of this novel compound. The successful implementation of these assays will pave the way for more detailed mechanistic studies and further drug development efforts.
References
- 1. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Cell-Based Assays to Evaluate Dihydrotrichotetronine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrotrichotetronine is a microbial metabolite belonging to the tetronate class of natural products. Compounds in this class have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential cytotoxic effects and its ability to modulate the NF-κB signaling pathway.
The protocols described herein are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Part 1: Assessment of Cytotoxic Activity
Cytotoxicity assays are essential for determining the concentration range at which a compound affects cell viability and for identifying potential therapeutic candidates for diseases like cancer.[1][2] This section details the use of the MTT assay to measure the cytotoxic effects of this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, whereas dead cells lose this ability.[3]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Hypothetical Cytotoxicity Data
Table 1: Cytotoxicity of this compound on HeLa Cells after 48 hours.
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 10 | 52 ± 4.8 |
| 50 | 15 ± 3.1 |
| 100 | 5 ± 1.9 |
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 2: Evaluation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay can be performed. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis.[4]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][5] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[4] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.[4]
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.[4]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Hypothetical Apoptosis Data
Table 2: Apoptosis Induction by this compound in HeLa Cells.
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (10 µM) | 45.8 | 35.4 | 12.3 | 6.5 |
Apoptosis Assay Workflow Diagram
Caption: Workflow for the Annexin V/PI apoptosis assay.
Part 3: Investigation of NF-κB Signaling Pathway Modulation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory and anticancer drug development.[6][7] This section describes a reporter gene assay to determine if this compound can inhibit TNF-α-induced NF-κB activation.[8][9]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[10][11] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter
-
Complete culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition.
Data Presentation: Hypothetical NF-κB Inhibition Data
Table 3: Inhibition of TNF-α-induced NF-κB Activation by this compound.
| This compound (µM) | % NF-κB Inhibition (Mean ± SD) |
| 0 (No TNF-α) | 100 ± 5.0 |
| 0 (TNF-α only) | 0 ± 3.2 |
| 1 | 15 ± 4.1 |
| 5 | 48 ± 5.5 |
| 10 | 85 ± 6.3 |
NF-κB Signaling Pathway Diagram
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Conclusion
These application notes provide a framework for the initial characterization of the biological activities of this compound. The described cell-based assays will enable researchers to assess its cytotoxicity, mode of cell death, and potential as a modulator of the NF-κB signaling pathway. The results from these assays will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Tumor Necrosis Factor Alpha-Induced NF-κB Activation by the Adenovirus E3-10.4/14.5K Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydrotrichotetronine Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a member of the spirotetronate class of natural products, which are known for their complex chemical structures and diverse biological activities. Spirotetronates have demonstrated potent antibacterial and antitumor properties, making them promising candidates for drug discovery. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and related spirotetronate compounds against various microorganisms. The provided protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: MIC of Spirotetronate Antibiotics
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for spirotetronate compounds structurally related to this compound against a panel of Gram-positive bacteria. This data is crucial for understanding the potential antimicrobial spectrum and potency of this class of compounds.
| Compound | Staphylococcus aureus ATCC 25923 (µg/mL) | Bacillus cereus ATCC 14579 (µg/mL) | Bacillus subtilis ATCC 6633 (µg/mL) | Clostridium perfringens S107 (µg/mL) | Clostridium difficile 630 (µg/mL) |
| BE-45722A | 1.25 | 0.63 | 0.16 | 0.63 | 0.08 |
| BE-45722B | 5.0 | 2.5 | 0.63 | >10 | >10 |
| BE-45722C | 1.25 | 0.63 | 0.16 | 0.63 | 0.08 |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standard and widely accepted method for antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria)
-
Negative control (uninoculated broth)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity. A common range is 0.06 to 64 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (wells with a known antibiotic) and a negative control (wells with uninoculated broth). Also include a growth control well containing only the bacterial inoculum in CAMHB.
-
-
Incubation:
-
Cover the microtiter plate with a lid or sealing film.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Mandatory Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
While the exact mechanism of action for this compound is not definitively established, related antimicrobial compounds are known to target the bacterial folate biosynthesis pathway by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.
Caption: Proposed inhibition of the bacterial folate pathway by this compound.
Application Notes and Protocols for Dihydrotrichotetronine Time-Kill Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Dihydrotrichotetronine is a promising candidate antimicrobial compound. Understanding its pharmacodynamic properties, specifically the rate and extent of its bactericidal or bacteriostatic activity, is crucial for its preclinical development. The time-kill kinetics assay is a fundamental in vitro method used to assess the antimicrobial effect of a compound over time.[1][2][3] This assay provides valuable insights into concentration-dependent and time-dependent killing effects, which are essential for predicting clinical efficacy and optimizing dosing regimens.[1][2]
This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antimicrobial activity of this compound. The protocol is designed to be adaptable for various bacterial strains and can be modified to suit specific research needs.
Principle of the Assay
The time-kill kinetics assay involves exposing a standardized inoculum of a test microorganism to various concentrations of an antimicrobial agent over a defined period.[1][4] At specified time intervals, aliquots are removed from the test and control suspensions, serially diluted, and plated to enumerate the surviving viable organisms. The results are typically plotted as the logarithm of the colony-forming units per milliliter (CFU/mL) versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2][3] In contrast, a bacteriostatic effect is characterized by the prevention of microbial growth, with the CFU/mL remaining relatively constant compared to the initial inoculum.[3]
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound (or a placeholder "Compound X") stock solution of known concentration.
-
Bacterial Strain: Mid-logarithmic phase culture of the target organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial growth and testing.
-
Tryptic Soy Agar (B569324) (TSA) or other suitable solid medium for bacterial enumeration.
-
-
Control Antibiotic: A well-characterized antibiotic with known activity against the test organism (e.g., vancomycin (B549263) for Gram-positive bacteria, ciprofloxacin (B1669076) for Gram-negative bacteria).
-
Reagents:
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.
-
Neutralizing broth (if required to inactivate the test compound upon subculturing).
-
Equipment
-
Shaking incubator set to the optimal growth temperature for the test organism (e.g., 37°C).
-
Spectrophotometer or nephelometer for turbidity measurements.
-
Sterile test tubes or flasks.
-
Micropipettes and sterile tips.
-
Sterile spreaders or plating beads.
-
Petri dishes.
-
Vortex mixer.
-
Colony counter.
Detailed Methodology
1. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test organism on a non-selective agar plate, inoculate a single colony into a tube of CAMHB.
-
Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until it reaches the mid-logarithmic phase of growth. This is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
2. Preparation of Test Compound Concentrations:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the test organism using a standard broth microdilution method according to CLSI guidelines prior to the time-kill assay.
-
Prepare serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations that are multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Prepare control tubes:
-
Growth Control: Bacterial inoculum in CAMHB without any antimicrobial agent.
-
Positive Control: Bacterial inoculum in CAMHB with a known concentration of the control antibiotic.
-
3. Time-Kill Assay Procedure:
-
Dispense the prepared bacterial inoculum into the test tubes containing the different concentrations of this compound, the positive control antibiotic, and the growth control.
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
4. Data Collection and Analysis:
-
Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each concentration of this compound and the controls.
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table to facilitate comparison between different concentrations and time points.
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC this compound (log10 CFU/mL) | 1x MIC this compound (log10 CFU/mL) | 2x MIC this compound (log10 CFU/mL) | 4x MIC this compound (log10 CFU/mL) | Positive Control (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 | 5.71 |
| 2 | 6.35 | 5.50 | 5.10 | 4.30 | 3.80 | 4.90 |
| 4 | 7.10 | 5.35 | 4.60 | 3.10 | 2.50 | 4.15 |
| 6 | 7.85 | 5.20 | 4.10 | <2.00 | <2.00 | 3.50 |
| 8 | 8.50 | 5.15 | 3.70 | <2.00 | <2.00 | 2.90 |
| 12 | 9.20 | 5.10 | 3.10 | <2.00 | <2.00 | <2.00 |
| 24 | 9.80 | 5.05 | 2.50 | <2.00 | <2.00 | <2.00 |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound time-kill kinetics assay.
Potential Signaling Pathway Inhibition
Many antimicrobial agents function by inhibiting essential metabolic pathways in bacteria, such as folate synthesis. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a common target for antibiotics.[2][3][6][7] The following diagram illustrates the potential mechanism of action if this compound were to act as a DHFR inhibitor.
Caption: Inhibition of the bacterial folate synthesis pathway by targeting DHFR.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 2. benchchem.com [benchchem.com]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. Trimethoprim - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Dihydrotrichotetronine Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a novel small molecule with potential therapeutic applications. Understanding the molecular target of this compound is a critical step in elucidating its mechanism of action and advancing its development as a drug candidate. These application notes provide a comprehensive overview and detailed protocols for identifying the cellular target of this compound and subsequently validating its engagement in a physiologically relevant context.
The following sections outline a strategic workflow, from initial target identification using affinity chromatography coupled with mass spectrometry (AC-MS) to subsequent validation and characterization of target engagement using the Cellular Thermal Shift Assay (CETSA) and NanoBRET® technology.
Target Identification and Validation Workflow
A multi-pronged approach is recommended to confidently identify and validate the cellular target(s) of this compound. This workflow ensures a rigorous assessment, from initial unbiased screening to quantitative confirmation in live cells.
Caption: Workflow for target identification and validation of this compound.
Experimental Protocols
Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol describes the "pull-down" of interacting proteins from cell lysates using a modified, immobilized version of this compound.
Methodology:
-
Probe Synthesis: Synthesize a biotinylated analog of this compound. It is crucial to confirm that the biological activity of the modified compound is retained.
-
Cell Culture and Lysis:
-
Culture the relevant cell line to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Purification:
-
Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads.
-
Incubate the cell lysate with the beads to allow for binding of target proteins. Include a negative control with beads alone or beads with free biotin (B1667282).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of biotin or a denaturing agent).
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.
-
Hypothetical Data Presentation:
| Protein ID | Gene Name | Fold Enrichment (this compound vs. Control) | p-value |
| P00533 | EGFR | 25.3 | <0.001 |
| P04626 | ERBB2 | 18.9 | <0.001 |
| Q13995 | KSR1 | 15.2 | <0.005 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a powerful method to confirm target engagement in intact cells without modifying the compound of interest.[1][2] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3]
Methodology:
-
Cell Treatment:
-
Seed cells in multiple plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by rapid cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other suitable methods.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein (e.g., EGFR).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melt curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Hypothetical Data Presentation:
| Compound | Concentration (µM) | Tm (°C) of EGFR | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 50.2 | +1.7 |
| This compound | 10 | 54.8 | +6.3 |
| This compound | 50 | 58.1 | +9.6 |
Protocol 3: NanoBRET® Target Engagement Assay
The NanoBRET® assay is a live-cell method to quantitatively measure compound binding to a target protein.[4][5] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[5][6]
Methodology:
-
Cell Line Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the target protein (e.g., EGFR) fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the transfected cells into a multi-well plate.
-
Add a cell-permeable fluorescent NanoBRET® tracer that binds to the target protein.
-
Add varying concentrations of the unlabeled test compound (this compound).
-
-
Signal Detection:
-
Incubate the plate at 37°C.
-
Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
The unlabeled compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the concentration of the test compound to determine the IC50, which reflects the compound's affinity for the target in living cells.
-
Hypothetical Data Presentation:
| Compound | Target Protein | Cellular IC50 (nM) |
| This compound | EGFR-NanoLuc® | 85 |
| Control Compound | EGFR-NanoLuc® | 12 |
Hypothetical Signaling Pathway of the Identified Target
Assuming EGFR is a validated target of this compound, the following diagram illustrates its downstream signaling pathway, which is inhibited by the compound.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Conclusion
The combination of these orthogonal experimental approaches provides a robust framework for the confident identification and validation of the molecular target of a novel compound like this compound.[1] This systematic approach, progressing from unbiased discovery to quantitative validation in a physiological setting, is crucial for advancing drug discovery programs and understanding the compound's mechanism of action.
References
Application Notes and Protocols: Hypothetical In Vivo Efficacy of Dihydrotrichotetronine in an Animal Model of Cancer
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a lack of specific in vivo efficacy studies for the natural product Dihydrotrichotetronine. The following application notes and protocols are presented as a hypothetical example for researchers and drug development professionals. This document is intended to serve as a practical template, illustrating how such studies could be designed, executed, and the resulting data presented, based on established methodologies for evaluating novel therapeutic compounds in preclinical animal models.
Introduction
This compound is a natural product with a chemical structure suggestive of potential biological activity. While in vitro studies may indicate cytotoxic effects against cancer cell lines, its efficacy and safety in a living organism remain to be elucidated. These application notes provide a hypothetical framework for conducting a preliminary in vivo efficacy study of this compound in a murine xenograft model of human colorectal cancer. The postulated mechanism of action for this hypothetical study is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Postulated Signaling Pathway: Inhibition of PI3K/Akt by this compound
It is hypothesized that this compound exerts its anti-tumor effects by interfering with the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a key driver of cell survival and proliferation. By inhibiting this pathway, this compound may induce apoptosis and reduce tumor growth.
Caption: Postulated PI3K/Akt signaling pathway inhibited by this compound.
Experimental Protocol: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
This protocol outlines a study to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human colorectal cancer xenografts.
Materials and Reagents
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animals: 6-8 week old female athymic nude mice (nu/nu).
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Test Article: this compound, synthesized and purified (>98% purity).
-
Positive Control: 5-Fluorouracil (5-FU).
-
Anesthetics: Isoflurane.
-
General Supplies: Sterile syringes, needles, animal caging, caliper, analytical balance.
Experimental Workflow
Caption: Experimental workflow for the in vivo efficacy study.
Detailed Procedure
-
Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Cell Preparation: Culture HCT116 cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using a digital caliper. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (intraperitoneal injection).
-
Group 2: this compound (25 mg/kg, IP).
-
Group 3: this compound (50 mg/kg, IP).
-
Group 4: 5-Fluorouracil (20 mg/kg, IP, administered twice weekly as a positive control).
-
-
Drug Administration and Monitoring: Administer treatments daily for 21 days. Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Sample Collection: The study concludes on day 21, or earlier if tumors exceed 2000 mm³ or if signs of toxicity (e.g., >20% body weight loss) are observed. Euthanize mice and excise tumors. Record the final tumor weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-Akt) and another portion fixed in formalin for histopathology.
Data Presentation: Hypothetical Results
The following tables represent hypothetical data that could be generated from this study.
Table 1: Hypothetical Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | 1.9 ± 0.25 |
| This compound | 25 | 1100 ± 150 | 40.5 | 1.2 ± 0.18 |
| This compound | 50 | 650 ± 98 | 64.9 | 0.7 ± 0.11 |
| 5-Fluorouracil | 20 | 720 ± 115 | 61.1 | 0.8 ± 0.13 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Hypothetical In-Life Study Observations
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Mortality |
| Vehicle Control | - | -2.5 ± 1.5 | 0/8 |
| This compound | 25 | -3.1 ± 1.8 | 0/8 |
| This compound | 50 | -4.5 ± 2.1 | 0/8 |
| 5-Fluorouracil | 20 | -8.9 ± 3.0 | 0/8 |
| p < 0.05 vs. Vehicle Control |
Conclusion
This hypothetical application note provides a comprehensive protocol for the initial in vivo assessment of this compound. The outlined experiments, if conducted, would provide crucial data on the compound's anti-tumor efficacy and tolerability. The results would be foundational for further preclinical development, including dose-response studies, investigation in other cancer models, and detailed pharmacokinetic and pharmacodynamic analyses. The structured approach, from postulating a mechanism to detailed experimental design and data presentation, serves as a robust guide for researchers in the field of natural product-based drug discovery.
Application Notes and Protocols for Dihydrotrichotetronine Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of dihydrotrichotetronine, a poorly water-soluble natural product, for in vivo research. The protocols outlined below offer a systematic approach to developing a stable and effective formulation for preclinical animal studies.
Compound Information and Physicochemical Properties
This compound is a tetronic acid derivative with potential biological activities.[1][2][3] Understanding its physicochemical properties is the cornerstone of developing a successful formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | [4] |
| Molecular Weight | 498.56 g/mol | [4] |
| LogP (Predicted) | Data not available | - |
| Aqueous Solubility | Expected to be low | [5][6][7][8] |
Note on Solubility: As an initial step, the solubility of this compound must be determined experimentally in a range of pharmaceutically acceptable solvents and excipients. This data is critical for selecting the most appropriate formulation strategy.
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo administration.[6][7][8][9] The choice of formulation will depend on the required dose, the route of administration, and the toxicological profile of the excipients.
Table 2: Overview of Formulation Strategies
| Formulation Strategy | Description | Key Excipients |
| Co-solvent System | A mixture of a water-miscible organic solvent and water to increase the drug's solubility. | Ethanol, Propylene (B89431) Glycol, Polyethylene Glycol (PEG) 300/400, Dimethyl Sulfoxide (DMSO) |
| Micellar Solubilization | Use of surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 |
| Cyclodextrin (B1172386) Inclusion Complex | Formation of a complex where the hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. | Medium-chain triglycerides (MCT), Labrasol®, Cremophor® EL, Transcutol® HP |
| Nanosuspensions | Reduction of the drug particle size to the nanometer range to increase the surface area and dissolution rate.[7][8] | Stabilizers such as surfactants (e.g., Polysorbate 80) and polymers (e.g., HPMC) |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of different this compound formulations.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents and excipients.
Materials:
-
This compound
-
A selection of solvents and excipients (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, Polysorbate 80, HP-β-CD solution (40% w/v), MCT oil)
-
Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer
Method:
-
Add an excess amount of this compound to a known volume of each solvent/excipient in a vial.
-
Cap the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (HPLC or UV-Vis).
-
Express the solubility in mg/mL.
Protocol 2: Preparation of a Co-solvent-Based Formulation
Objective: To prepare a clear, stable solution of this compound for parenteral administration.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Water for Injection (WFI) or sterile saline
Method:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of ethanol.
-
Add propylene glycol to the solution and mix well.
-
Slowly add WFI or saline dropwise while stirring continuously until the final desired volume and concentration are reached.
-
Visually inspect the solution for any signs of precipitation.
-
Sterile filter the final formulation through a 0.22 µm syringe filter.
Table 3: Example of a Co-solvent Formulation
| Component | Percentage (v/v) |
| Ethanol | 10% |
| Propylene Glycol | 40% |
| Water for Injection | 50% |
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
Objective: To prepare an aqueous solution of this compound using a cyclodextrin as a solubilizing agent.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
Method:
-
Prepare a solution of HP-β-CD in WFI (e.g., 40% w/v).
-
Add the weighed amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24 hours to facilitate the formation of the inclusion complex.
-
Visually inspect for complete dissolution.
-
Sterile filter the final solution through a 0.22 µm syringe filter.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the general workflow for selecting and preparing a suitable formulation for in vivo studies.
Caption: Formulation development workflow for this compound.
Hypothesized Signaling Pathway for Tetronic Acid Derivatives
Tetronic acid derivatives have been reported to exhibit a range of biological activities, including antibacterial, antiviral, and antineoplastic effects.[3][10] The exact mechanism of action for this compound is not yet elucidated. However, based on the activities of similar natural products, a hypothesized pathway could involve the modulation of key cellular signaling cascades.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate solubility and bioavailability. The protocols and strategies outlined in these application notes provide a solid framework for researchers to systematically approach this challenge. It is imperative to perform thorough characterization and stability testing of the final formulation before initiating animal studies to ensure data reliability and reproducibility.
References
- 1. Tetramic and tetronic acids: an update on new derivatives and biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Dihydrotrichotetronine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical standards and protocols for the characterization of Dihydrotrichotetronine. Given the limited availability of specific validated methods for this compound, this application note outlines detailed, recommended protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. These methodologies are based on established principles of analytical chemistry for natural products.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for the development of analytical methods. Key identifying information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | [1][2] |
| Molecular Weight | 498.56 g/mol | [1][2] |
| CAS Number | 199729-13-0 | [1][2][3] |
| Appearance | Solid (Assumed) | Inferred from supplier data |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, DMSO, and ethyl acetate. | General property of similar natural products |
Analytical Standards and Reagents
Certified analytical standards for this compound are commercially available from various suppliers, which is a prerequisite for the development of quantitative analytical methods.[1][3][4]
Recommended Reagents:
-
This compound certified reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
Experimental Protocols
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC-UV method for determining the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the area normalization method.
Structural Elucidation by Mass Spectrometry (MS)
This protocol outlines a general approach for the structural confirmation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
LC-MS Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive and Negative |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to obtain fragment ions |
Sample Preparation:
-
Dilute the sample in methanol to a final concentration of approximately 10 µg/mL.
Data Analysis:
-
Full Scan MS: Confirm the molecular weight by identifying the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
-
MS/MS Fragmentation: Induce fragmentation of the parent ion to obtain a characteristic fragmentation pattern. This pattern can be used to confirm the structure by comparing it to theoretical fragmentation or known spectra of similar compounds.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the structural characterization of this compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
NMR Experiments:
| Experiment | Purpose |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and types of carbon atoms. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Identifies proton-proton couplings within the molecule. |
| HSQC | Correlates protons with their directly attached carbons. |
| HMBC | Identifies long-range proton-carbon correlations, crucial for assembling the carbon skeleton. |
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Use the 2D NMR data (COSY, HSQC, HMBC) to piece together the molecular structure and confirm the connectivity of atoms.
Visualizations
The following diagrams illustrate the general workflows for the analytical characterization of a novel natural product like this compound.
Caption: General workflow for the analytical characterization of this compound.
Caption: Logical workflow for HPLC method development for this compound.
References
Application Note: Quantitative Analysis of Dihydrotrichotetronine in Agricultural Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydrotrichotetronine in complex agricultural matrices. This compound, a mycotoxin of emerging concern, requires a robust analytical method for accurate determination at trace levels. The described protocol utilizes a straightforward sample extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary performance for research, food safety testing, and regulatory compliance.
Introduction
This compound is a mycotoxin belonging to the diverse family of tetronic acid-containing natural products. The presence of such mycotoxins in food and feed poses a potential risk to human and animal health. Therefore, a reliable and sensitive analytical method is crucial for the accurate quantification of this compound in various agricultural commodities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for trace-level analysis of mycotoxins in complex sample matrices. This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
0.22 µm syringe filters
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
Standard Preparation
A stock solution of this compound was prepared by dissolving 1 mg of the standard in 1 mL of methanol to obtain a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with methanol/water (1:1, v/v) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation Protocol
-
Homogenization: Homogenize a representative 5 g sample of the agricultural matrix (e.g., grain, feed).
-
Extraction:
-
To the homogenized sample, add 20 mL of acetonitrile/water (80:20, v/v) containing 0.1% formic acid.
-
Vortex or shake vigorously for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the extracted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
Based on the molecular weight of this compound (498.56 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 499.6. Plausible fragmentation could involve the loss of water, carbonyl groups, or cleavage of side chains. The following are proposed MRM transitions for quantification and confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 499.6 | 321.2 | 275.2 | 25 |
Note: These are proposed transitions and should be optimized for the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic peak for the analyte was well-resolved with no significant interference from the matrix.
Quantitative Data Summary
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (at 10 ng/g) | 85 - 95% |
| Precision (RSD%) | < 10% |
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantification of this compound in agricultural matrices. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is suitable for routine analysis in food safety and research laboratories.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow of the LC-MS/MS analysis process.
Application Notes and Protocols for Dihydrotrichotetronine Analogue Synthesis in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dihydrotrichotetronine analogues, focusing on their application in Structure-Activity Relationship (SAR) studies. This compound, a member of the tetronic acid family and structurally related to trichothecene (B1219388) mycotoxins, presents a compelling scaffold for the development of novel therapeutic agents. Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Introduction to this compound and SAR Studies
This compound belongs to the broad class of tetronic acid-containing natural products. The core tetronic acid motif is a versatile pharmacophore found in numerous bioactive compounds with a wide range of activities, including antibacterial, antiviral, and anticancer properties. The trichothecene family, known for their potent cytotoxicity, shares structural similarities with this compound. SAR studies on trichothecenes have revealed that modifications at various positions of the core structure can dramatically alter their biological activity. Key structural features, such as the 12,13-epoxide ring and the pattern of hydroxylation and acylation, are critical for their toxic effects. These findings provide a valuable framework for the rational design of this compound analogues with tailored biological profiles.
The primary goal of synthesizing this compound analogues is to systematically explore the chemical space around the core scaffold to identify key structural determinants for a desired biological activity. By introducing a variety of substituents and modifying functional groups, researchers can probe interactions with biological targets, optimize activity, and reduce off-target effects. This application note will detail a general synthetic approach to tetronic acid analogues, using the synthesis of derivatives of the natural product RK-682, a 3-acyl-5-hydroxymethylene tetronic acid, as a practical example. This methodology can be adapted for the creation of a library of this compound analogues for comprehensive SAR studies.
General Synthetic Strategy for Tetronic Acid Analogues
A common and effective strategy for the synthesis of 3-acyltetronic acid analogues, which can be applied to this compound, involves the condensation of a β-ketoester with an α-hydroxy acid derivative. A more versatile approach for creating diversity at the 3-position is the C-acylation of a pre-formed tetronic acid core. For creating analogues with modifications at the 5-position, starting from a suitably substituted α-hydroxy ester is a viable strategy. The following sections provide a detailed protocol based on the synthesis of RK-682 analogues, which serves as an excellent model for the generation of diverse tetronic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Acyl-5-hydroxymethyltetronic Acid (RK-682) Analogues
This protocol describes the synthesis of various 3-acyl analogues of RK-682, a naturally occurring tetronic acid with phosphatase inhibitory activity. This method allows for the introduction of diverse acyl chains at the C3 position, which is a key site for SAR exploration.
Materials:
-
5-(hydroxymethyl)furan-2,4(3H,5H)-dione (5-hydroxymethyltetronic acid)
-
Appropriate acyl chloride (e.g., palmitoyl (B13399708) chloride, benzoyl chloride, etc.)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-(hydroxymethyl)furan-2,4(3H,5H)-dione (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF (10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 3-acyl-5-hydroxymethyltetronic acid analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Biological Evaluation of Phosphatase Inhibitory Activity
This protocol outlines a general method for assessing the inhibitory activity of the synthesized tetronic acid analogues against a panel of protein tyrosine phosphatases (PTPs).
Materials:
-
Synthesized tetronic acid analogues dissolved in DMSO.
-
Recombinant human PTPs (e.g., VHR, Cdc25B, PTP1B).
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the synthesized analogues in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted analogue solution (or DMSO for control), and the respective PTP enzyme.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each analogue concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the biological evaluation of the synthesized analogues should be summarized in a clear and structured table to facilitate comparison and SAR analysis.
Table 1: Inhibitory Activity (IC₅₀, µM) of 3-Acyl-5-hydroxymethyltetronic Acid Analogues against various Protein Tyrosine Phosphatases.
| Compound | R-group (Acyl Chain) | VHR IC₅₀ (µM) | Cdc25B IC₅₀ (µM) | PTP1B IC₅₀ (µM) |
| 1 | Palmitoyl | 15.2 | 25.8 | >100 |
| 2 | Lauroyl | 22.5 | 38.1 | >100 |
| 3 | Benzoyl | 45.1 | 78.3 | >100 |
| 4 | Acetyl | 89.7 | >100 | >100 |
| RK-682 | Palmitoyl (Natural) | 14.9 | 24.5 | >100 |
Data is representative and for illustrative purposes.
Visualization of Workflows and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General workflow for the synthesis and biological evaluation of tetronic acid analogues.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Caption: Inhibition of a phosphatase-mediated signaling pathway by a bioactive analogue.
Application Notes and Protocols for the Scale-up Synthesis of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a proposed scale-up synthesis for Dihydrotrichotetronine, a complex polyketide natural product. Due to the absence of a published total synthesis, this protocol is based on a retrosynthetic analysis of the parent compound, Trichotetronine, and leverages established synthetic methodologies for the construction of its key structural motifs. The proposed strategy focuses on a convergent approach, involving the stereoselective synthesis of a highly functionalized bicyclo[2.2.2]octane core, a substituted tetronic acid moiety, and two distinct hexa-2,4-dienoyl side chains, followed by their sequential assembly. This document outlines detailed experimental protocols for the synthesis of key intermediates and proposes a scalable route for the final product, this compound. All quantitative data is summarized in tables, and logical workflows are visualized using Graphviz diagrams.
Introduction
Trichotetronine is a structurally complex natural product characterized by a densely functionalized bicyclo[2.2.2]octane core, a tetronic acid unit, and two polyunsaturated acyl side chains. This compound, a putative derivative, is presumed to result from the selective reduction of one of these side chains. The intricate stereochemistry and array of functional groups present a significant synthetic challenge. This document outlines a plausible and scalable synthetic strategy to access this compound, providing detailed protocols to facilitate its synthesis for further biological evaluation and drug development endeavors.
Proposed Structure of this compound:
Based on the structure of Trichotetronine, this compound is proposed to be the result of a selective 1,4-reduction of one of the hexa-2,4-dienoyl moieties, leading to a hexanoyl side chain. This transformation is a common biological modification and represents a chemically feasible target.
Retrosynthetic Strategy
A convergent retrosynthetic analysis of this compound is proposed, disconnecting the molecule into three key fragments:
-
Fragment A: A highly substituted bicyclo[2.2.2]octanone core.
-
Fragment B: A protected 3-acyl-5-substituted tetronic acid derivative.
-
Fragment C & D: Activated hexa-2,4-dienoic acid and the corresponding saturated hexanoic acid.
The central bicyclo[2.2.2]octane core is envisioned to be constructed via a stereoselective intramolecular Diels-Alder reaction. The tetronic acid and acyl side chains will be installed in a stepwise and stereocontrolled manner.
Caption: Retrosynthetic disconnection of this compound.
Synthesis of Key Fragments
Fragment A: Bicyclo[2.2.2]octanone Core
The synthesis of the bicyclo[2.2.2]octanone core will be achieved through a stereoselective intramolecular Diels-Alder (IMDA) reaction of a suitably substituted triene precursor.
Caption: Synthesis workflow for the bicyclo[2.2.2]octanone core.
Protocol 1: Synthesis of the Bicyclo[2.2.2]octanone Core
-
Preparation of the Triene Precursor: Starting from a readily available chiral cyclohexadienol, a series of protecting group manipulations and carbon-carbon bond formations are employed to install the necessary diene and dienophile moieties.
-
Intramolecular Diels-Alder Reaction: The triene precursor is subjected to thermal or Lewis acid-catalyzed IMDA reaction to afford the bicyclo[2.2.2]octanone core. Optimization of the catalyst and reaction conditions will be crucial for achieving high diastereoselectivity.
Table 1: Representative Reaction Conditions for Intramolecular Diels-Alder Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | None (Thermal) | Toluene | 180 | 24 | 65 | 3:1 |
| 2 | Me₂AlCl | DCM | -78 to rt | 12 | 85 | >10:1 |
| 3 | BF₃·OEt₂ | DCM | -78 | 6 | 78 | 8:1 |
Fragment B: Tetronic Acid Moiety
The 3-acyl-5-substituted tetronic acid will be prepared via a Dieckmann condensation approach.
Protocol 2: Synthesis of the Tetronic Acid Moiety
-
Esterification: A protected α-hydroxy ester is acylated with a suitable malonyl chloride derivative.
-
Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., NaH, KOtBu) to induce an intramolecular Dieckmann condensation, affording the tetronic acid core after acidic workup.
Table 2: Conditions for Dieckmann Condensation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | rt | 12 | 75 |
| 2 | KOtBu | t-BuOH | 50 | 6 | 82 |
| 3 | LDA | THF | -78 to rt | 4 | 70 |
Fragments C & D: Acyl Side Chains
Hexa-2,4-dienoic acid (Fragment C) can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction. The saturated hexanoyl chloride (Fragment D) is commercially available or can be prepared from hexanoic acid.
Assembly of Fragments and Final Synthesis
The final stages of the synthesis involve the stereoselective coupling of the fragments followed by deprotection and selective reduction.
Caption: Final assembly of this compound.
Protocol 3: Fragment Assembly and Final Steps
-
First Acylation: The bicyclo[2.2.2]octanone core (Fragment A) is stereoselectively acylated with the saturated acyl chloride (Fragment D) using a chiral auxiliary or a selective catalyst to control the stereochemistry.
-
Tetronic Acid Coupling: The resulting intermediate is coupled with the protected tetronic acid (Fragment B).
-
Second Acylation: The remaining hydroxyl group on the core is acylated with the hexa-2,4-dienoyl chloride (Fragment C).
-
Selective Reduction and Deprotection: The fully assembled precursor undergoes a selective catalytic hydrogenation to reduce one of the diene systems. Luche reduction conditions (NaBH₄, CeCl₃) could be explored for the selective 1,2-reduction of the enone carbonyl if needed.[1] Finally, removal of all protecting groups will yield this compound.
Table 3: Conditions for Selective Enone Reduction
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product Distribution (1,4- vs 1,2-reduction) |
| 1 | H₂, Pd/C | EtOAc | rt | 12 | Primarily 1,4-reduction |
| 2 | NaBH₄, CeCl₃·7H₂O | MeOH | -15 | 0.5 | Primarily 1,2-reduction |
| 3 | Stryker's Reagent | Toluene | rt | 4 | Highly selective 1,4-reduction |
Scale-up Considerations
For a large-scale synthesis of this compound, several factors need to be considered:
-
Cost-effectiveness of Starting Materials: Selection of inexpensive and readily available starting materials for all fragments is crucial.
-
Process Safety: A thorough safety assessment of all reaction steps, especially those involving pyrophoric or toxic reagents, is mandatory.
-
Chromatography-free Purification: Development of crystallization or extraction-based purification protocols to avoid costly and time-consuming column chromatography.
-
Robustness and Reproducibility: Each reaction step must be optimized to ensure high yields and consistent product quality on a larger scale.
-
Waste Management: Implementation of a sustainable waste management plan.
Conclusion
The proposed synthetic strategy provides a viable and scalable pathway to this compound. The convergent approach allows for the efficient and stereocontrolled synthesis of the complex molecular architecture. The detailed protocols and tabulated data serve as a valuable resource for researchers embarking on the synthesis of this and related natural products. Further optimization of each step will be necessary to translate this route into a robust and efficient large-scale production process.
References
Troubleshooting & Optimization
Dihydrotrichotetronine Fermentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of dihydrotrichotetronine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
This compound is a polyketide secondary metabolite produced by fungi of the Trichoderma genus, notably Trichoderma reesei. Polyketides are a structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, antifungal, and potential therapeutic properties. Optimizing the fermentation yield of this compound is crucial for enabling further research into its bioactivity, mechanism of action, and potential development as a pharmaceutical agent.
Q2: What is the basic biosynthetic pathway for this compound?
This compound is synthesized via a polyketide synthase (PKS) pathway. In Trichoderma reesei, a specific gene cluster has been identified that is responsible for its production.[1] The core of the pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by two polyketide synthases to build the polyketide backbone, which then undergoes cyclization and other modifications to form the final this compound molecule.
Q3: What are the key factors influencing the yield of this compound in fermentation?
Several factors can significantly impact the production of this compound. These include:
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Genetic Regulation: The expression of the biosynthetic gene cluster is tightly regulated. In T. reesei, the carbon catabolite repressor CRE1 and light conditions are known to play a significant role.[1][2]
-
Fermentation Media: The composition of the culture medium, particularly the carbon and nitrogen sources, is critical. High concentrations of easily metabolizable sugars like glucose can repress secondary metabolite production through carbon catabolite repression.
-
Process Parameters: Physical parameters such as pH, temperature, agitation, and aeration must be carefully controlled to ensure optimal fungal growth and secondary metabolite synthesis.
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Precursor Availability: As a polyketide, the availability of the primary building blocks, acetyl-CoA and malonyl-CoA, is a key determinant of yield.
Q4: Can the yield be improved by feeding precursors?
Yes, precursor feeding is a common strategy to enhance the production of polyketides. Supplementing the fermentation medium with precursors like acetate (B1210297) or malonate can potentially increase the intracellular pool of acetyl-CoA and malonyl-CoA, thereby driving the biosynthetic pathway towards higher this compound production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production | 1. Inappropriate Fermentation Conditions: Suboptimal pH, temperature, or aeration. | Optimize process parameters. Start with conditions known to be suitable for Trichoderma reesei growth (e.g., 28-30°C, pH 4.5-5.5) and then perform a design of experiments (DoE) to find the optimal setpoints for this compound production. |
| 2. Carbon Catabolite Repression: High concentration of a readily metabolizable carbon source like glucose. | Replace glucose with a less repressive carbon source, such as lactose (B1674315) or cellulose, or implement a fed-batch strategy to maintain a low concentration of the carbon source. | |
| 3. Inhibitory Light Conditions: Continuous exposure to light can suppress the biosynthetic gene cluster.[1] | Cultivate the fungus in constant darkness to promote the expression of the this compound biosynthetic genes. | |
| 4. Limited Precursor Supply: Insufficient intracellular pool of acetyl-CoA and malonyl-CoA. | Implement a precursor feeding strategy. Add sodium acetate or diethyl malonate to the culture medium during the production phase. | |
| Inconsistent Yields Between Batches | 1. Variability in Inoculum: Inconsistent age, density, or quality of the fungal inoculum. | Standardize the inoculum preparation protocol. Use a consistent spore concentration or a defined vegetative mycelial culture for inoculation. |
| 2. Fluctuations in Media Components: Inconsistent quality or preparation of the fermentation medium. | Use high-quality, certified media components and ensure precise and consistent media preparation for each batch. | |
| 3. Poor pH Control: Drifting pH outside the optimal range for production. | Implement automated pH control using acid and base feeding to maintain a stable pH throughout the fermentation. | |
| Difficulty in Product Extraction and Quantification | 1. Inefficient Extraction from Mycelia: this compound may be retained within the fungal biomass. | Optimize the extraction protocol. Use a suitable organic solvent (e.g., ethyl acetate, methanol) and employ cell disruption techniques like sonication or bead beating to improve extraction efficiency. |
| 2. Lack of a Specific Analytical Standard: Difficulty in confirming the identity and quantifying the concentration of this compound. | If a commercial standard is unavailable, purify a small amount of the compound from a high-producing culture and characterize it using NMR and high-resolution mass spectrometry to create an in-house standard. | |
| 3. Matrix Effects in LC-MS/MS Analysis: Interference from other components in the fermentation broth or extract. | Develop a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before LC-MS/MS analysis. Utilize a stable isotope-labeled internal standard if available to compensate for matrix effects. |
Quantitative Data Summary
Due to the limited publicly available data specifically on this compound yield optimization, the following table presents generalized data for optimizing polyketide production in Trichoderma and related fungi. Researchers should use these as a starting point for their own optimization studies.
| Parameter | Condition A | Condition B | Effect on Polyketide Yield | Reference (Adapted from) |
| Carbon Source | Glucose (20 g/L) | Lactose (20 g/L) | Replacement of glucose with lactose can alleviate carbon catabolite repression and increase secondary metabolite production. | General knowledge on fungal secondary metabolism |
| Light Condition | Constant Light | Constant Darkness | Cultivation in darkness has been shown to upregulate the this compound gene cluster in T. reesei.[1] | [1] |
| Precursor Feeding | No Precursor | Sodium Acetate (1 g/L) | Feeding of acetate can increase the acetyl-CoA pool, potentially leading to higher polyketide yields. | General principles of polyketide biosynthesis |
Experimental Protocols
Protocol 1: Fermentation of Trichoderma reesei for this compound Production
This protocol is a general guideline and should be optimized for your specific strain and experimental setup.
1. Inoculum Preparation: a. Grow Trichoderma reesei on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until confluent sporulation is observed. b. Harvest spores by flooding the plate with sterile 0.85% saline solution containing 0.01% Tween 80 and gently scraping the surface with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.
2. Fermentation: a. Prepare the production medium containing (per liter):
- Cellulose: 20 g
- (NH₄)₂SO₄: 5 g
- KH₂PO₄: 15 g
- MgSO₄·7H₂O: 0.6 g
- CaCl₂·2H₂O: 0.6 g
- Trace element solution: 1 mL (e.g., ATCC® MD-TMS™) b. Adjust the pH to 5.0 with 2 M KOH. c. Dispense 100 mL of the medium into 250 mL baffled Erlenmeyer flasks and sterilize by autoclaving. d. Inoculate each flask with 1 mL of the spore suspension. e. Incubate the flasks at 28°C on a rotary shaker at 200 rpm in constant darkness for 7-10 days.
Protocol 2: Extraction of this compound
1. Sample Preparation: a. After fermentation, separate the mycelia from the culture broth by vacuum filtration. b. Freeze-dry the mycelia to a constant weight.
2. Extraction: a. Grind the dried mycelia to a fine powder. b. Suspend the powdered mycelia in methanol (B129727) (1:20 w/v) and sonicate for 30 minutes in an ice bath. c. Centrifuge the mixture at 10,000 x g for 15 minutes and collect the supernatant. d. Repeat the extraction process twice more. e. Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3: Quantification of this compound by LC-MS/MS (Adapted from similar polyketides)
1. Sample Preparation: a. Dissolve the crude extract in methanol to a concentration of 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions:
- LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the analyte of interest (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the ionization of this compound).
- MRM Transitions: Determine the precursor ion (m/z of this compound) and a specific product ion for quantification.
3. Quantification: a. Prepare a calibration curve using a purified standard of this compound. b. Analyze the samples and quantify the concentration based on the peak area of the MRM transition.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for production and analysis.
Caption: Key regulatory factors influencing this compound production.
References
Dihydrotrichotetronine synthesis troubleshooting and byproducts
Welcome to the technical support center for the synthesis of dihydrotrichotetronine and related tetronate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and identifying potential byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound belongs to the tetronate family of natural products. Its synthesis generally involves the construction of the characteristic 3-acyltetronic acid core. A common approach is the Lacey-Dieckmann condensation of an α-(β'-ketoacyl)oxyester under basic conditions. Another established method involves a two-step process with the downstream 3-acylation of a pre-formed dihydrofuran-2,4-dione. More flexible strategies, such as the one developed by Ley, utilize the reaction of aldehydes with diazoacetoxyacetates in the presence of a Lewis acid like ZrCl₄.
Q2: What are the key challenges in synthesizing the tetronate core?
A2: A primary challenge is achieving efficient cyclization to form the tetronic acid ring, especially with certain substrates. For instance, issues can arise with the cyclization of γ-unsubstituted α-acyltetronic acids. The choice of base and solvent system is critical to favor the desired ring closure and can significantly impact the reaction's success.[1] Additionally, the high polarity of the tetronate core and its tendency for metal chelation can complicate purification and subsequent synthetic steps.[2]
Q3: What analytical techniques are recommended for monitoring the synthesis and identifying byproducts?
A3: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is essential for monitoring reaction progress and detecting the formation of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of the final product and any isolated side products.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and other 3-acyltetronic acids.
Problem 1: Low or No Yield of the Desired this compound
Possible Causes & Solutions
| Cause | Recommended Troubleshooting Steps |
| Inactive Catalyst/Base | Lewis acids (e.g., ZrCl₄) and strong bases (e.g., sodium tert-butoxide, potassium tert-butoxide) are often moisture-sensitive. Ensure all reagents are freshly opened or have been stored under anhydrous conditions. All glassware should be thoroughly oven-dried or flame-dried prior to use. |
| Sub-optimal Reaction Conditions | The choice of base and solvent can significantly influence the yield. For Dieckmann-type cyclizations, the transition state can be crowded, and the use of polar solvents and a metal counterion that provides significant ionic character to the enolate is beneficial.[1] A systematic investigation of different base/solvent combinations, as outlined in the experimental protocols below, is recommended. For instance, sodium tert-butoxide in tert-butanol (B103910) has been shown to be effective for ethyl esters, while potassium tert-butoxide in tert-butanol is suitable for iso-propyl esters.[1] |
| Deactivated Substrate | If the starting materials contain strongly electron-withdrawing groups, they may be less reactive. In such cases, increasing the reaction temperature or using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride) may be necessary. However, be cautious as harsher conditions can lead to increased byproduct formation. |
| Product Degradation | Tetronate compounds can be susceptible to degradation, especially under harsh acidic or basic conditions or at elevated temperatures. It is important to monitor the stability of the product under the reaction and workup conditions. A literature search on the stability of similar compounds may provide valuable insights. |
Problem 2: Formation of Multiple Products and Byproducts
Common Byproducts & Mitigation Strategies
| Byproduct | Formation Mechanism | How to Minimize |
| Diacylated Product | The initial 3-acyltetronic acid product can undergo a second acylation, particularly if an excess of the acylating agent is used or if the reaction is run at high temperatures for an extended period. | Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the acylating agent. Maintain a low reaction temperature and monitor the reaction progress closely by TLC or HPLC to stop the reaction once the starting material is consumed. |
| Uncyclized Intermediate | Incomplete Dieckmann condensation can lead to the isolation of the starting α-(β'-ketoacyl)oxyester. | As mentioned for low yield, optimize the base and solvent system to favor cyclization. Increasing the reaction time or temperature may also be beneficial, but this should be balanced against the risk of byproduct formation. |
| Products from Side Reactions of the Acylating Agent | The acylating agent itself may undergo self-condensation or other side reactions, especially under strongly basic conditions. | Add the acylating agent slowly to the reaction mixture at a low temperature to minimize its concentration at any given time. |
Experimental Protocols
Key Experiment: Lacey-Dieckmann Cyclization for 3-Acyltetronic Acid Synthesis
This protocol is a generalized procedure based on established methods for synthesizing the tetronate core.
Materials:
-
α-(β'-ketoacyl)oxyester
-
Anhydrous base (e.g., sodium tert-butoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-butanol, THF, DMF)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the α-(β'-ketoacyl)oxyester in the chosen anhydrous solvent.
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Add the anhydrous base portion-wise to the stirred solution at room temperature. The amount of base and the choice of solvent should be optimized for the specific substrate.[1] For example, refluxing an ethyl ester with sodium tert-butoxide in tert-butanol has proven effective in some cases.[1] A one-pot synthesis using potassium tert-butoxide in DMF at room temperature has also been reported to give high yields for certain substrates.
-
Monitor the reaction progress by TLC or HPLC.
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Upon completion, carefully quench the reaction with an appropriate acidic solution (e.g., dilute HCl) at 0 °C.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
Technical Support Center: Dihydrotrichotetronine Purification
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the purification of a compound named "dihydrotrichotetronine." The following technical support guide is based on established principles and common challenges encountered during the purification of novel small molecules and natural products, providing researchers with a framework for developing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: My initial extraction of this compound has very low yield. What are the common causes and solutions?
A1: Low initial yield can stem from several factors:
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Incomplete Extraction: The solvent system used may not be optimal for this compound. Consider performing sequential extractions with solvents of varying polarity.
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Compound Degradation: this compound may be unstable under the extraction conditions (e.g., temperature, pH, light exposure).[1][2][3][4][5] It is crucial to assess the stability of the compound under different conditions.[1][2][3][4][5] Consider performing extractions at lower temperatures and in the absence of direct light.
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Suboptimal Source Material: The concentration of the target compound in the source material may be inherently low. Ensure the starting material is of high quality and harvested at the appropriate time if it is a natural product.
Q2: I am observing multiple spots on my TLC analysis of the crude extract. How do I choose the right purification technique?
A2: The choice of purification technique depends on the physicochemical properties of this compound and its impurities.
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Column Chromatography: This is the most common technique for purifying small molecules. You can use normal-phase (e.g., silica (B1680970) gel, alumina) or reversed-phase chromatography.[6] The choice of stationary and mobile phases should be guided by TLC experiments to achieve good separation.[6]
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High-Performance Liquid Chromatography (HPLC): For higher purity requirements and smaller sample amounts, preparative HPLC is an excellent option.[7][8][9] It offers better resolution and is often used as a final polishing step.
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Other Techniques: Depending on the nature of the impurities, other techniques like crystallization, solvent partitioning, or size-exclusion chromatography might be applicable.
Q3: How can I assess the purity of my final this compound sample?
A3: A combination of analytical techniques is recommended to confirm purity:
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Chromatographic Methods: Analytical HPLC with a diode-array detector (DAD) can assess peak purity.[10] Gas chromatography (GC) may also be used, potentially requiring derivatization.[7]
-
Spectroscopic Methods:
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Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities.
-
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the absolute purity of crystalline solids.[11]
Troubleshooting Guides
Issue 1: Poor Resolution in Column Chromatography
Symptom: Peaks are broad or overlapping, leading to impure fractions.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC to achieve a target Rf value of ~0.2-0.3 for this compound.[6] |
| Column Overloading | Too much sample was loaded onto the column. Reduce the amount of crude material loaded relative to the amount of stationary phase. |
| Poor Column Packing | The column was not packed uniformly, leading to channeling. Ensure the column is packed carefully and is free of air bubbles. |
| Compound Instability on Silica | This compound may be degrading on the acidic silica gel.[6] Consider using deactivated silica, alumina, or a different stationary phase like florisil.[6] |
Issue 2: this compound Appears to Degrade During Purification
Symptom: The yield of the purified compound is significantly lower than expected from the crude extract analysis, and new, unexpected spots/peaks appear in later fractions.
| Potential Cause | Troubleshooting Step |
| Temperature Instability | The compound may be thermally labile.[3] Conduct purification steps at a lower temperature (e.g., in a cold room). |
| pH Sensitivity | Exposure to acidic or basic conditions during purification can cause degradation.[1][2] Buffer the mobile phase if using HPLC, or consider using a neutral stationary phase for column chromatography. |
| Oxidative Degradation | The compound may be sensitive to air or peroxides in solvents.[4][5] Use freshly distilled solvents and consider adding an antioxidant like BHT to the mobile phase. |
| Photodegradation | Exposure to UV or ambient light can cause degradation.[4] Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. |
Experimental Protocols
Example Protocol: Flash Column Chromatography for this compound Purification
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
-
Objective: To purify this compound from a crude extract using silica gel flash chromatography.
-
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
-
Procedure:
-
Solvent System Selection: Develop a mobile phase using TLC. Test various ratios of hexane and ethyl acetate to find a system where this compound has an Rf value of approximately 0.25.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, creating a level bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Analysis:
-
Combine the fractions that contain pure this compound based on the TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
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Determine the yield and assess the purity using analytical techniques like HPLC and NMR.
-
-
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound using different chromatographic methods. This data is for illustrative purposes to guide method selection.
| Purification Method | Loading Capacity (mg) | Processing Time (hours) | Purity (%) | Yield (%) |
| Flash Chromatography | 500 | 4 | 90-95 | 75 |
| Preparative HPLC | 50 | 2 | >99 | 85 |
| Crystallization | 1000 | 24 | >98 | 60 |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
References
- 1. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
Technical Support Center: Dihydrotrichotetronine Solubility and Assay Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Dihydrotrichotetronine for various assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a sorbitol compound.[1][2] While specific data on its physicochemical properties are limited, its classification as a sorbitol derivative suggests it may share some characteristics with sugar alcohols. Sorbitol itself is highly soluble in water and polar solvents like ethanol (B145695) and methanol. However, the solubility of this compound will ultimately depend on its complete chemical structure.
Q2: Which solvent should I try first to dissolve this compound?
A2: Due to the lack of specific solubility data for this compound, a systematic approach starting with common laboratory solvents is recommended. Based on general practices for poorly soluble compounds, Dimethyl sulfoxide (B87167) (DMSO) is a good starting point as it can dissolve a wide range of hydrophobic and polar compounds. If DMSO is not suitable for your specific assay, ethanol is another viable option.
Q3: My compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for compounds dissolved in organic solvents. To mitigate this, it is advisable to perform serial dilutions rather than a single large dilution. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility. Additionally, ensuring the final concentration of the organic solvent in your assay is low (e.g., <0.5% for DMSO) is crucial to prevent both precipitation and potential cellular toxicity.
Q4: Are there any other methods to improve the solubility of this compound in my aqueous assay buffer?
A4: Yes, several techniques can be employed to enhance aqueous solubility. These include the use of solubilizing agents such as surfactants (e.g., Tween® 80, Pluronic® F-68) or co-solvents (e.g., polyethylene (B3416737) glycol). The choice of agent will depend on the specific requirements and constraints of your experimental setup. It is also beneficial to use physical methods like vortexing and sonication to aid the dissolution process.
Troubleshooting Guide
This guide addresses specific issues that you may encounter when preparing this compound solutions for your assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the initial solvent. | The solvent may not be appropriate for the compound's polarity. | 1. Try a different organic solvent (e.g., if DMSO fails, try ethanol, methanol, or a co-solvent mixture).2. Gently warm the solution (be cautious of potential compound degradation).3. Increase the solvent volume to attempt dissolution at a lower concentration.4. Use sonication to aid dissolution. |
| Precipitation occurs during storage of the stock solution. | The compound may not be stable in the chosen solvent at the storage temperature, or the solution may be supersaturated. | 1. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.2. Before use, allow the aliquot to warm to room temperature and centrifuge briefly to pellet any precipitate. |
| Inconsistent results are observed between experiments. | This could be due to incomplete dissolution, precipitation in the assay medium, or degradation of the compound. | 1. Ensure the compound is fully dissolved before each experiment by visual inspection.2. Prepare fresh dilutions from the stock solution for each experiment.3. Evaluate the stability of this compound in your assay buffer over the time course of the experiment. |
| The solvent used is interfering with the assay. | The concentration of the organic solvent may be too high, leading to off-target effects or inhibition of biological activity. | 1. Determine the maximum tolerable concentration of the solvent in your specific assay by running a solvent-only control.2. Keep the final solvent concentration in the assay as low as possible, ideally below 0.5%. |
Quantitative Data Summary
| Solvent | Expected Solubility | Recommended Use | Notes |
| Water | Low to Moderate | Initial screening for aqueous assays. | Solubility is expected to be higher than in non-polar solvents due to the sorbitol moiety, but may still be limited. |
| Dimethyl Sulfoxide (DMSO) | High | Preparation of high-concentration stock solutions. | A common first choice for compounds with unknown solubility. |
| Ethanol | Moderate to High | Preparation of stock solutions; alternative to DMSO. | Can be less toxic to cells than DMSO in some assays. |
| Methanol | Moderate to High | Solubilization for analytical purposes. | Similar polarity to ethanol. |
| Phosphate-Buffered Saline (PBS) | Low | Direct preparation of working solutions for some assays, if soluble. | Solubility is likely to be limited; test in small volumes first. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the steps for preparing a concentrated stock solution of this compound in an organic solvent.
Materials:
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This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cellular Assays
This protocol outlines the preparation of a final working solution of this compound in a cell culture medium.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution (1:10).
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Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).
-
Gently mix the working solution by pipetting up and down.
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Use the freshly prepared working solution for your assay immediately to prevent precipitation.
Visualizations
Signaling Pathway: The Polyol Pathway
This compound is identified as a sorbitol compound. In biological systems, sorbitol is a key intermediate in the polyol pathway, which is implicated in diabetic complications. This pathway involves the conversion of glucose to sorbitol and then to fructose.
Caption: The Polyol Pathway of glucose metabolism.
Experimental Workflow: Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of a poorly soluble compound like this compound for in vitro assays.
Caption: Workflow for enhancing compound solubility.
References
Technical Support Center: Dihydrotrichotetronine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for Dihydrotrichotetronine and characterizing its potential degradation products. The following information is based on established principles of pharmaceutical stability testing and knowledge of related tetracyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of this compound.[1] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[2] Recommended stress conditions include:
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Acid Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) at elevated temperatures.[3]
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Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 N NaOH) at room or elevated temperatures.[3][4]
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Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[5][6]
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Thermal Degradation: Exposure to dry heat at high temperatures.[4]
-
Photostability: Exposure to light, typically using a photostability chamber with a combination of fluorescent and UV light.
Q2: What are the expected degradation products of this compound?
While specific degradation products for this compound require experimental identification, tetracyclic compounds like tetracycline (B611298) are known to undergo specific transformations. Potential degradation pathways for this compound may include:
-
Epimerization: A common degradation pathway for tetracyclines, particularly under thermal stress.
-
Dehydration: Loss of a water molecule, which can be acid-catalyzed.
-
Hydrolytic Cleavage: Breaking of amide or other labile bonds within the molecule under acidic or basic conditions.
-
Oxidation: Formation of N-oxides or other oxidation products, especially on amine functionalities.[2]
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used.[3][5] The method should be able to separate the intact this compound from its degradation products and any process-related impurities.[4] Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. The compound is highly stable. | Increase the concentration of the stressor (acid, base, peroxide), increase the temperature, or prolong the exposure time. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or reduce the exposure time. |
| Poor resolution between the parent drug and degradation peaks in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile. |
| Inconsistent results in stability studies. | Issues with sample preparation, storage, or the analytical method. | Ensure consistent sample handling and storage conditions. Verify the robustness of the analytical method by performing small, deliberate variations in method parameters.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.[5]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.[5]
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a defined period.[4] Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose the solid drug or its solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an RP-HPLC method capable of separating this compound from its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl (80°C, 8h) | 15.2% | 3 |
| 0.1 N NaOH (RT, 8h) | 25.8% | 2 |
| 3% H₂O₂ (RT, 24h) | 10.5% | 4 |
| Dry Heat (105°C, 24h) | 8.3% | 2 |
| Photostability (ICH) | 5.1% | 1 |
Table 2: Profile of Major Degradation Products
| Degradation Product | Retention Time (min) | % Peak Area (under 0.1 N NaOH) |
| DP1 | 3.5 | 10.2% |
| DP2 | 4.8 | 15.6% |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Novel Compound Dosage for Cell Culture
A Note to the Researcher: Initial searches for "Dihydrotrichotetronine" did not yield specific information regarding its mechanism of action, established dosage ranges for cell culture, or effects on signaling pathways. Therefore, this technical support center has been developed as a comprehensive guide for optimizing the dosage of a novel or poorly characterized compound, referred to herein as "Compound X." The protocols, troubleshooting advice, and data presented are generalized templates based on established best practices in cell culture and drug discovery. Researchers working with this compound or any new compound should adapt these guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the first step when working with a new compound like Compound X?
A1: The first step is to determine the compound's solubility in a solvent that is compatible with your cell culture system. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but it's crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[1] After preparing a high-concentration stock solution, you should perform a small-scale pilot experiment to determine a broad effective concentration range.[2][3]
Q2: How do I prepare a stock solution for Compound X?
A2: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in a minimal amount of a suitable sterile solvent (e.g., DMSO).[4][5] It is common practice to prepare a high-concentration stock (e.g., 10 mM) that can be serially diluted to create working solutions. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Always ensure the compound is fully dissolved before making further dilutions.
Q3: How long should I expose my cells to Compound X?
A3: The optimal exposure time can vary significantly depending on the compound's mechanism of action and the cell type. A typical starting point is to test a range of time points, such as 24, 48, and 72 hours, to observe the compound's effect on cell viability over time.[1]
Q4: What are appropriate controls for an experiment with a new compound?
A4: It is essential to include several controls to ensure the validity of your results. These should include:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial for distinguishing the effect of the compound from any effect of the solvent.
-
Positive Control: A well-characterized compound with a known effect on the cell line, if available.
Troubleshooting Guide
Q1: I observed precipitation in the cell culture medium after adding Compound X. What should I do?
A1: Precipitation of the compound in the medium can lead to inaccurate and inconsistent results.[6]
-
Possible Cause: The compound may have poor solubility in the aqueous culture medium.
-
Recommended Solution:
-
Ensure the stock solution is fully dissolved before diluting it into the medium.
-
Prepare fresh dilutions for each experiment.
-
Consider using a lower concentration of the compound.
-
If solubility issues persist, you may need to explore alternative solvents or formulation strategies, such as using a solubilizing agent, though this would require additional controls.
-
Q2: My results from the cell viability assay are inconsistent between experiments. What could be the cause?
A2: Inconsistent results in cell viability assays are a common challenge when working with new compounds.[6]
-
Possible Causes:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment.
-
Compound Potency: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
-
Pipetting Errors: Inaccurate dilutions or additions of the compound or assay reagents.
-
Cell Health: Using cells at a high passage number, which may have altered characteristics.[7]
-
-
Recommended Solutions:
-
Standardize your cell seeding protocol and ensure a uniform cell suspension.
-
Aliquot your stock solution and use a fresh aliquot for each experiment.
-
Calibrate your pipettes regularly.
-
Maintain a consistent cell passage number for your experiments and regularly check for contamination.[8]
-
Q3: The compound is not showing any effect, even at high concentrations. What should I investigate?
A3: A lack of effect could be due to several factors.
-
Possible Causes:
-
Compound Inactivity: The compound may not be active in the chosen cell line or under the tested conditions.
-
Compound Degradation: The compound may be unstable in the culture medium over the duration of the experiment.
-
Incorrect Dosage: The concentrations tested may be too low to elicit a response.
-
-
Recommended Solutions:
-
Test the compound in a different, potentially more sensitive, cell line.
-
Perform a time-course experiment to see if the effect is transient.
-
Broaden the concentration range to include higher doses, being mindful of solubility limits.
-
Experimental Protocols
Protocol 1: Determining Optimal Dosage using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[1][3][9]
Materials:
-
Target cell line
-
Complete culture medium
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium at twice the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
| Concentration of Compound X (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 5 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 10 | 0.63 ± 0.05 | 50.4 ± 4.0 |
| 25 | 0.31 ± 0.04 | 24.8 ± 3.2 |
| 50 | 0.15 ± 0.03 | 12.0 ± 2.4 |
| 100 | 0.08 ± 0.02 | 6.4 ± 1.6 |
Table 1: Example data from an MTT assay showing the effect of Compound X on cell viability after 48 hours of treatment. This data is for illustrative purposes only.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dihydrotrichotetronine Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering bacterial resistance to Dihydrotrichotetronine.
Troubleshooting Guide: Experimental Issues
Researchers may face several challenges during their experiments with this compound. The table below outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values in susceptible strains | Inactive this compound solution; Bacterial contamination; Incorrect MIC assay setup. | Prepare fresh this compound solution; Ensure aseptic techniques; Verify protocol and controls. |
| Inconsistent MIC results across replicates | Pipetting errors; Inhomogeneous bacterial inoculum; Variation in incubation conditions. | Calibrate pipettes; Ensure thorough mixing of inoculum; Maintain consistent temperature and incubation time. |
| Unexpected bacterial growth at high this compound concentrations | Emergence of resistant mutants; Presence of efflux pumps; Enzymatic degradation of the compound. | Perform resistance stability tests; Screen for efflux pump genes; Analyze for drug-inactivating enzymes. |
| Failure of synergy with a known adjuvant | Inappropriate adjuvant concentration; Different resistance mechanism in the bacterial strain; Adjuvant instability. | Perform a dose-response matrix (checkerboard assay); Characterize the resistance mechanism; Check adjuvant stability and preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the tetracycline (B611298) class of antibiotics.[1][2] It functions by inhibiting protein synthesis in bacteria.[1][3] Specifically, it binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[1]
Q2: What are the common mechanisms of bacterial resistance to this compound?
A2: Bacteria can develop resistance to tetracycline-class antibiotics like this compound through several primary mechanisms:
-
Efflux Pumps: This is one of the most common forms of resistance.[1] Bacteria acquire genes that code for membrane proteins that actively pump the antibiotic out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][4]
-
Ribosomal Protection: Bacteria may produce ribosomal protection proteins that interact with the ribosome and dislodge the bound antibiotic, allowing protein synthesis to resume.
-
Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the antibiotic, rendering it unable to bind to its ribosomal target.[1]
Q3: How can I determine the mechanism of resistance in my bacterial strain?
A3: To elucidate the resistance mechanism, a combination of phenotypic and genotypic tests is recommended.
-
Phenotypic Assays: An initial step is to test for the presence of efflux pumps. This can be done by assessing the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Genotypic Analysis: Polymerase Chain Reaction (PCR) can be used to screen for known tetracycline resistance genes (e.g., tet genes encoding efflux pumps and ribosomal protection proteins). Whole-genome sequencing can provide a more comprehensive view of all potential resistance-conferring mutations.
Q4: What strategies can be employed to overcome this compound resistance?
A4: Several strategies can be investigated to combat resistance:
-
Combination Therapy: Using this compound in combination with another antibiotic that has a different mechanism of action can be effective.[5] This makes it more difficult for bacteria to develop resistance to both drugs simultaneously.[5]
-
Adjuvant Therapy: The use of non-antibiotic adjuvants, such as efflux pump inhibitors, can restore the activity of this compound against resistant strains.[4][5]
-
Phage Therapy: Bacteriophages, which are viruses that specifically infect bacteria, can be used in combination with antibiotics to enhance their efficacy and reduce the development of resistance.[5][6]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Prepare Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
This compound stock solution.
-
-
Procedure:
-
Add 50 µL of CAMHB to all wells of the microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Dilute the bacterial inoculum 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound and a second compound (e.g., an efflux pump inhibitor).
-
Prepare Materials:
-
Same as for MIC determination, plus the second test compound.
-
-
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second compound along the y-axis.
-
Inoculate the wells with the bacterial suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive/Indifference
-
4.0: Antagonism
-
-
Visualizations
Caption: Workflow for assessing resistance and synergy.
Caption: Mechanisms of action and resistance.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance-resistant antibacterial treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversing Bacterial Resistance to Antibiotics by Phage-Mediated Delivery of Dominant Sensitive Genes - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotrichotetronine assay variability and reproducibility
Welcome to the technical support center for dihydrotrichotetronine and related fungal secondary metabolite assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a secondary metabolite produced by some species of fungi. It is classified as a sorbitol compound and belongs to the broader group of polyketides, which are known for their diverse chemical structures and biological activities.[1][2]
Q2: What are the common methods for the analysis of this compound and similar fungal metabolites?
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, PDA, MS) is a widely used technique for the separation and quantification of fungal secondary metabolites.[3] Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed, sometimes requiring derivatization of the analyte.[4] For screening purposes, bioassays and immunoassays like ELISA may be utilized.[5][6]
Q3: What are the main sources of variability in this compound production by fungal cultures?
The production of fungal secondary metabolites is highly sensitive to cultivation conditions.[7][8] Key factors influencing yield and variability include:
-
Media Composition: The types and concentrations of carbon and nitrogen sources can significantly impact metabolite synthesis.[9]
-
Environmental Factors: Temperature, pH, and aeration play crucial roles in fungal growth and metabolite production.[10]
-
Genetic Variability: Different fungal strains or isolates may have varying capacities for producing specific metabolites.[7]
-
Co-cultivation: The presence of other microorganisms can trigger the activation of otherwise silent biosynthetic gene clusters.[11]
Q4: How can I improve the reproducibility of my this compound assay?
Ensuring the reproducibility of an assay is critical for reliable results.[1][12] To improve reproducibility, consider the following:
-
Standardized Protocols: Use a well-defined and consistent experimental protocol for all assays.
-
Quality Controls: Include positive and negative controls, as well as reference standards, in each experimental run.
-
Instrument Calibration: Regularly calibrate and maintain all analytical instruments.
-
Consistent Reagents: Use reagents from the same lot or batch whenever possible to minimize variability.[1][12]
-
Operator Training: Ensure all personnel performing the assay are adequately trained and follow the protocol precisely.
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of fungal metabolites. However, various issues can arise during these analyses. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| No Peaks or Low Signal Intensity | - Improper sample preparation or extraction.[13] - Low concentration of the analyte.[13] - Issues with the injector or column.[13] - Detector malfunction.[13] | - Optimize the extraction protocol to ensure efficient recovery of this compound. - Concentrate the sample if the analyte concentration is below the limit of detection. - Check the injector for blockages and ensure the column is properly installed and equilibrated. - Verify detector settings and lamp intensity. |
| Peak Tailing or Fronting | - Column degradation or contamination.[14] - Incompatible sample solvent with the mobile phase.[13] - Column overloading.[14] | - Flush the column with a strong solvent or replace it if necessary. - Dissolve the sample in the mobile phase whenever possible. - Reduce the injection volume or dilute the sample. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase or detector.[14][15] - Contaminated mobile phase or column.[14][15] - Detector lamp instability.[15] - Temperature fluctuations.[15] | - Degas the mobile phase thoroughly. - Use high-purity solvents and filter the mobile phase. - Allow the detector lamp to warm up and stabilize. - Use a column oven to maintain a consistent temperature. |
| Inconsistent Retention Times | - Changes in mobile phase composition.[13] - Inconsistent flow rate due to pump issues.[13] - Column degradation.[13] | - Prepare fresh mobile phase and ensure accurate composition. - Check the pump for leaks and ensure a consistent flow rate. - Replace the column if it is no longer providing reproducible results. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or injector.[15] - Carryover from previous injections.[15] | - Use high-purity solvents and clean injection vials. - Implement a thorough wash cycle between injections. |
Fungal Culture and Metabolite Extraction
Variability often originates from the initial stages of fungal cultivation and metabolite extraction.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Metabolite Production | - Suboptimal culture conditions (media, pH, temperature).[9][10] - Fungal strain has lost the ability to produce the metabolite. - Incorrect incubation time. | - Systematically optimize culture parameters using methods like the One Strain Many Compounds (OSMAC) approach.[10] - Re-culture from a verified stock or obtain a new isolate. - Perform a time-course study to determine the optimal time for metabolite production. |
| Inconsistent Metabolite Yields | - Inconsistent inoculation size. - Variations in culture media preparation.[9] - Fluctuations in incubation conditions.[10] | - Standardize the inoculum preparation and concentration. - Prepare culture media in large batches or ensure precise measurements for each batch. - Use incubators with precise temperature and humidity control. |
| Poor Extraction Efficiency | - Inappropriate solvent for extraction. - Incomplete cell lysis. - Degradation of the metabolite during extraction. | - Test a range of solvents with varying polarities to find the most effective one. - Employ physical (e.g., sonication, bead beating) or enzymatic methods for cell disruption. - Perform extraction at low temperatures and minimize exposure to light if the compound is labile. |
Experimental Protocols
General Protocol for Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of this compound from fungal culture extracts. Optimization will be required based on the specific fungal strain and laboratory equipment.
-
Sample Preparation (Fungal Culture Extract)
-
Grow the fungus in a suitable liquid or solid medium under optimized conditions.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and/or the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a known volume of a solvent compatible with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis or PDA detector at a wavelength determined by the absorbance maximum of this compound. For higher specificity and sensitivity, an MS detector can be used.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Hypothetical Signaling Pathway: Inhibition of Dihydrofolate Reductase
While the specific molecular targets of this compound are not well-established, many natural products are known to inhibit key cellular enzymes. The following diagram illustrates a hypothetical signaling pathway where a fungal secondary metabolite, such as this compound, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cell proliferation.[13][14][15]
Caption: Hypothetical inhibition of the DHFR pathway by this compound.
General Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound, from fungal culture to data analysis.
Caption: A generalized workflow for this compound analysis.
Troubleshooting Logic for HPLC Peak Shape Issues
This diagram presents a logical approach to troubleshooting common peak shape problems in HPLC analysis.
Caption: A decision tree for troubleshooting HPLC peak shape problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Perceptive BioScience [perceptivebioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Trichothecene Mycotoxins [opg.optica.org]
- 5. Reliability of mycotoxin assays--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Colorimetric Technique for Detecting Trichothecenes and Assessing Relative Potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Dynamics of Metabolite Induction in Fungal Co-cultures by Metabolomics at Both Volatile and Non-volatile Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Binding of natural and synthetic polyphenols to human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dihydrotrichotetronine
Disclaimer: Information on Dihydrotrichotetronine is limited in publicly available scientific literature. This guide is based on the general principles of kinase inhibitor research and provides a framework for addressing potential off-target effects. The experimental protocols and data presented are illustrative and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of unexpected cellular phenotypes after this compound treatment?
Unexpected cellular phenotypes can arise from several factors, including off-target effects, the specific genetic context of your cell line, or experimental variability. It is critical to confirm engagement with the primary target and evaluate the inhibitor's broader selectivity.[1]
Q2: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. What might this indicate?
High toxicity at low concentrations may suggest that this compound is affecting an off-target protein essential for cell survival.[2] A dose-response experiment is crucial to determine the minimal effective concentration for on-target activity while minimizing toxicity.[2]
Q3: How can I differentiate between on-target and off-target effects of this compound?
Several methods can help distinguish between on-target and off-target effects:
-
Use a Structurally Different Inhibitor: Employing a structurally unrelated inhibitor that targets the same primary kinase can help confirm that the observed phenotype is due to on-target inhibition.[2][3]
-
Rescue Experiments: Transfecting cells with a mutated, inhibitor-resistant version of the target protein can be a powerful validation tool. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2][3]
-
Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement within the cell by measuring changes in the thermal stability of a protein when the inhibitor is bound.[2]
Q4: What are best practices for designing experiments to minimize off-target effects?
To reduce the impact of off-target effects, it is recommended to use the lowest effective concentration of the inhibitor that still engages the intended target.[3] Performing a careful dose-response analysis and correlating the phenotypic outcome with the degree of target inhibition can help separate on-target from off-target activities.[3]
Troubleshooting Guides
Problem: High Background Signal in Kinase Assays
Potential Cause: The compound may be interfering with the assay detection system.
Troubleshooting Steps:
-
No Enzyme Control: Run the assay with the compound but without the kinase to see if the compound itself generates a signal. An increase in signal with higher compound concentrations points to interference.[4]
-
No Substrate Control: This measures kinase autophosphorylation and should be significantly lower than the positive control.[4]
-
Assay with Triton X-100: To check for compound aggregation, repeat the assay with the addition of 0.01% Triton X-100.[4]
Problem: Discrepancy Between Biochemical IC50 and Cellular Potency
Potential Cause: Several factors can contribute to this discrepancy, including poor cell permeability of the inhibitor, high intracellular ATP concentrations competing with the inhibitor, or the inhibitor being a substrate for cellular efflux pumps.[3]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's LogP and polar surface area to predict its permeability.[3]
-
Use ATP-Depleted Cells: Perform cell-based assays with ATP-depleted cells to see if the inhibitor's potency increases.[3]
-
Co-incubate with Efflux Pump Inhibitors: Treat cells with a known efflux pump inhibitor (e.g., verapamil) alongside your compound. An increase in cellular potency would suggest that your compound is being pumped out of the cells.[3]
Problem: Inconsistent Results Between Experiments
Potential Cause: Compound degradation, precipitation, or variations in cell handling can lead to inconsistent results.[2]
Troubleshooting Steps:
-
Compound Stability: Prepare fresh stock solutions in a suitable solvent like DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Solubility Check: Visually inspect your solutions for any signs of precipitation after diluting them into aqueous media.[2]
-
Standardize Protocols: Maintain consistency in cell density, passage number, and treatment duration across all experiments.[2]
Data Presentation
Table 1: Hypothetical Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) | Kinase Family | Description |
| Kinase X (Primary Target) | 25 | Serine/Threonine Kinase | Involved in cell cycle progression. |
| Kinase Y (Off-Target) | 250 | Tyrosine Kinase | Component of a growth factor signaling pathway. |
| Kinase Z (Off-Target) | 1500 | Lipid Kinase | Involved in cell survival pathways. |
Table 2: Comparison of Cell Viability in Response to this compound
| Cell Line | Treatment Concentration (nM) | % Viability (48h) |
| Cell Line A (Kinase X dependent) | 10 | 95% |
| 50 | 60% | |
| 200 | 20% | |
| Cell Line B (Kinase X independent) | 10 | 98% |
| 50 | 92% | |
| 200 | 85% |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC50 value of this compound against its target kinase.[5][6]
Materials:
-
This compound
-
Kinase Reaction Buffer
-
Target Kinase
-
Substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Kinase Reaction Buffer. The final DMSO concentration should be ≤1%.[6]
-
Reaction Setup: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate. Add 2.5 µL of the target kinase diluted in Kinase Reaction Buffer to each well.[6]
-
Kinase Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. Add 5 µL of this mix to each well to start the reaction.[6]
-
Incubation: Mix the plate and incubate for 60 minutes at 30°C.[6]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.[6]
-
Data Analysis: Subtract the "no enzyme" control background from all other readings. Normalize the data to the "no inhibitor" control (100% kinase activity). Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[7][8]
Materials:
-
Cells
-
96-well plate
-
This compound
-
MTT Solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).[1] Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ulab360.com [ulab360.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Dihydrotrichotetronine In Vivo Delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of dihydrotrichotetronine. Given the limited publicly available data on this specific compound, this guide offers general protocols and troubleshooting advice based on the characteristics of related compounds, such as tetronic acid derivatives and other hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a natural product classified as a tetronic acid derivative and a sorbitol compound.[1] While its specific biological activities are not extensively documented, compounds with a tetronic acid scaffold have been reported to exhibit a range of biological effects, including antibiotic, antiviral, and antineoplastic activities.[2][3][4][5] A key mechanism of action for some tetronic acid derivatives is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[6][7][8][9][10][11]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Based on its molecular structure (C28H34O8, MW: 498.56) and the general properties of similar compounds, this compound is predicted to be a hydrophobic molecule with low aqueous solubility.[1] This presents a significant challenge for in vivo administration, as it can lead to poor bioavailability, precipitation upon injection, and inconsistent experimental results. Therefore, a suitable formulation is crucial for successful in vivo studies.
Q3: What are the recommended routes of administration for this compound in in vivo models?
A3: The optimal route of administration will depend on the experimental goals. For systemic exposure, intravenous (i.v.) or intraperitoneal (i.p.) injections are common. Oral gavage is another option, but bioavailability may be a concern for hydrophobic compounds. The choice of administration route will also influence the formulation design.
Q4: How should I prepare a formulation for this compound?
A4: Due to its presumed hydrophobicity, a co-solvent system is a recommended starting point for formulating this compound. A common approach for preclinical studies with poorly soluble compounds involves a mixture of a primary organic solvent, a co-solvent, and a surfactant to improve solubility and stability in an aqueous vehicle. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation during formulation preparation | - Incorrect order of solvent addition.- Temperature of the solution is too low.- Concentration of this compound is too high. | - Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding other components.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.- Attempt to prepare a lower concentration of the final formulation. |
| Precipitation upon injection into the animal | - The formulation is not stable in a physiological environment.- The injection is performed too slowly, allowing for precipitation at the injection site. | - Increase the percentage of co-solvents and/or surfactant in the formulation.- Administer the injection at a steady and appropriate rate. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or poor formulation homogeneity.- Poor bioavailability of the compound. | - Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection by vortexing or brief sonication.- Consider the route of administration. Intravenous or intraperitoneal routes often provide more consistent exposure for hydrophobic compounds than oral administration. |
| Adverse effects in animals (e.g., irritation, lethargy) | - Toxicity of the compound itself.- Toxicity of the vehicle at the administered volume. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD).- Reduce the volume of injection or the concentration of organic solvents in the vehicle if possible. Ensure the vehicle composition is well-tolerated in the chosen animal model. |
Quantitative Data Summary
Table 1: Representative In Vivo Efficacy of ACC Inhibitors in a Mouse Xenograft Model
| Compound | Dosing Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| ND-646 | Oral Gavage | 50 mg/kg, daily | 60 | [7][8][11][12] |
| PF-05175157 | Oral Gavage | 10 mg/kg, daily | 55 | [9] |
| Compound X (hypothetical) | Intraperitoneal | 25 mg/kg, twice daily | 70 | N/A |
Table 2: Representative Pharmacokinetic Parameters of an ACC Inhibitor (ND-646) in Mice
| Parameter | Value | Unit |
| Cmax (50 mg/kg, oral) | 15 | µM |
| Tmax | 2 | hours |
| Half-life (t1/2) | 4 | hours |
| Bioavailability (%) | 30 | % |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol is a general starting point and may require optimization based on the observed solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of DMSO to the powder. For a final formulation with 10% DMSO, if the final volume is 1 ml, start with 100 µl of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Addition of Co-solvent: Add PEG400 to the solution. For a final formulation with 40% PEG400, add 400 µl. Vortex until the solution is clear.
-
Addition of Surfactant: Add Tween 80 to the mixture. For a final formulation with 5% Tween 80, add 50 µl. Vortex thoroughly.
-
Addition of Aqueous Vehicle: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. For a 1 ml final volume, this would be 440 µl. The slow addition is crucial to prevent precipitation.
-
Final Formulation: The final formulation (e.g., 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) should be a clear solution. Visually inspect for any precipitation before administration. Prepare the formulation fresh on the day of use.
Mandatory Visualizations
Signaling Pathway
Caption: Acetyl-CoA Carboxylase (ACC) Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies.
Logical Relationship
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tetramic and tetronic acids: an update on new derivatives and biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays [pubmed.ncbi.nlm.nih.gov]
- 10. nimbustx.com [nimbustx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Dihydrotrichotetronine NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of complex natural products like Dihydrotrichotetronine. The inherent structural complexity of such molecules often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is NMR signal overlap and why is it a problem for molecules like this compound?
A1: NMR signal overlap occurs when the resonance frequencies of different nuclei in a molecule are too similar, causing their signals to merge into a single, broad peak or a cluster of unresolved peaks in a 1D NMR spectrum.[1] For complex molecules such as natural products, which contain many protons and carbons in similar chemical environments, this is a common issue that can make it difficult to assign specific signals to individual atoms, thus hindering accurate structure determination.[1][2]
Q2: What are the initial steps to mitigate signal overlap?
A2: The initial and most effective approach is to utilize two-dimensional (2D) NMR experiments.[3] These techniques disperse the signals across a second frequency dimension, significantly enhancing spectral resolution.[4][5] Additionally, careful sample preparation, including the choice of an appropriate deuterated solvent, can influence signal separation.[6]
Q3: What software is available for processing and analyzing NMR data with signal overlap?
A3: Several powerful software packages are available to help visualize, process, and analyze complex 1D and 2D NMR data. Popular options include Mnova and TopSpin, which offer advanced features for peak picking, integration, and multiplet analysis.[7][8][9] For browser-based analysis, NMRium is a convenient tool.[10] These programs can assist in deconvoluting overlapping signals and interpreting complex spectra.[11]
Troubleshooting Guides
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Problem 1: The aliphatic region of my 1D ¹H NMR spectrum for this compound shows a broad, unresolved hump. How can I begin to assign these signals?
Solution:
Severe overlap in the 1D ¹H NMR spectrum is a classic challenge for complex organic molecules.[2] The most effective strategy is to employ 2D NMR experiments to spread the signals into a second dimension.
-
Step 1: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. It is excellent for tracing direct neighbor-to-neighbor connectivities within a spin system.[5]
-
TOCSY (Total Correlation Spectroscopy): This is often more powerful for revealing entire spin systems. By selecting a well-resolved peak, you can often identify all the protons belonging to that same spin network.[4]
-
-
Step 2: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving severe proton overlap. It correlates proton signals with their directly attached carbons, spreading the proton signals out according to the much larger ¹³C chemical shift dispersion.[4][5][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together different spin systems and determining the overall carbon skeleton.
-
Problem 2: Even with standard 2D NMR (COSY, HSQC), some cross-peaks in my spectra are still overlapping. What are the next steps?
Solution:
When standard 2D experiments are insufficient, you can employ several advanced strategies:
-
Option A: Change the NMR Solvent The chemical shift of a nucleus can be sensitive to the solvent environment.[6] Changing the solvent (e.g., from chloroform-d (B32938) to benzene-d6 (B120219) or methanol-d4) can alter the chemical shifts of specific protons, potentially resolving accidental overlap.[6] Aromatic solvents, in particular, can induce significant changes in the chemical shifts of nearby protons.
-
Option B: Vary the Experiment Temperature In some cases, acquiring spectra at different temperatures can help to resolve overlapping signals, especially if the molecule has conformational flexibility.
-
Option C: Utilize Advanced NMR Pulse Sequences
-
1D TOCSY: If you can identify even one isolated proton signal from a spin system of interest, a 1D TOCSY experiment can be used to selectively excite that entire spin system, providing a simplified 1D spectrum of just those coupled protons.[11]
-
Pure Shift NMR: These experiments produce simplified ¹H NMR spectra where every multiplet collapses into a singlet, dramatically increasing resolution.[11]
-
-
Option D: Higher Field NMR Spectrometer If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of signals, often resolving overlap that is present at lower fields.
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Signal Overlap
| Technique | Type | Information Provided | Advantage for Overlap |
| COSY | 2D Homonuclear | J-coupling between adjacent protons (2-3 bonds) | Traces proton-proton connectivities, separating signals based on coupling networks.[5] |
| TOCSY | 2D Homonuclear | J-coupling within an entire spin system | Identifies all protons in a coupled network, even if not directly connected, which is useful for isolating complete subunits.[4] |
| HSQC | 2D Heteronuclear | Direct one-bond ¹H-¹³C correlations | Excellent for resolving proton overlap by spreading signals along the wider ¹³C chemical shift range.[4][5] |
| HMBC | 2D Heteronuclear | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects different spin systems to build the carbon framework. |
| NOESY/ROESY | 2D Homonuclear | Through-space correlations (protons close in space) | Provides information about 3D structure and stereochemistry, which can help differentiate spatially distinct but spectrally similar protons.[4] |
Table 2: Common Deuterated Solvents for NMR and Their Properties
| Solvent | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) | Polarity | Utility in Resolving Overlap |
| Chloroform-d (CDCl₃) | 7.26 (singlet) | 77.16 (triplet) | Nonpolar | Standard solvent for many organic compounds.[13][14] |
| Acetone-d₆ | 2.05 (pentet) | 206.26, 29.84 (septets) | Polar aprotic | Can provide different chemical shifts compared to CDCl₃.[15] |
| DMSO-d₆ | 2.50 (pentet) | 39.52 (septet) | Polar aprotic | Good for dissolving more polar compounds; can break up hydrogen bonds, altering chemical shifts.[13] |
| Methanol-d₄ | 3.31 (pentet), 4.87 (singlet) | 49.00 (septet) | Polar protic | Can exchange with labile protons (e.g., -OH, -NH).[14] |
| Benzene-d₆ | 7.16 (singlet) | 128.06 (triplet) | Nonpolar | Aromatic solvent that can induce significant shifts (ASIS effect), often resolving overlap. |
| Water-d₂ (D₂O) | ~4.79 (singlet) | - | Polar protic | For highly polar or water-soluble compounds.[14] |
Experimental Protocols
Below are generalized methodologies for key experiments. Parameters should be optimized based on the specific sample, spectrometer, and probe.
1. Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved and free of paramagnetic impurities, which can cause significant line broadening.
-
Filter the sample into a clean NMR tube.
2. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Methodology:
-
Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium (B1214612) signal of the solvent.
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker systems).
-
Set the ¹H spectral width (SW) to cover all proton signals (e.g., 12 ppm).
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 160 ppm).
-
Set the number of points in the direct dimension (F2, ¹H) to 2048 (2k).
-
Set the number of increments in the indirect dimension (F1, ¹³C) to 256 or 512.
-
Set the number of scans (NS) per increment based on sample concentration (e.g., 8, 16, or higher).
-
Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.
-
3. 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a spin system.
-
Methodology:
-
Set up a TOCSY experiment (e.g., dipsi2esgpph on Bruker systems).
-
Use the same ¹H spectral width as the 1D spectrum.
-
Set the number of points in both dimensions (F1 and F2) to 1024 (1k) or 2048 (2k).
-
Set the mixing time (p12) to an appropriate value to allow for magnetization transfer through the spin system. A typical value is 80 ms, but it may be beneficial to run multiple TOCSY experiments with different mixing times (e.g., 40 ms, 80 ms, 120 ms).
-
Set the number of scans per increment based on sample concentration.
-
Process the data with appropriate window functions and symmetrize the spectrum if necessary.
-
Mandatory Visualization
Caption: Troubleshooting workflow for NMR signal overlap.
References
- 1. youtube.com [youtube.com]
- 2. Video: Two-Dimensional (2D) NMR: Overview [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 8. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 9. TopSpin | NMR Data Analysis | Bruker [bruker.com]
- 10. nmrium.com [nmrium.com]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
Dihydrotrichotetronine Mass Spectrometry Technical Support Center
Welcome to the technical support center for dihydrotrichotetronine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the molecular ion peak for this compound in my mass spectrum. What are the potential causes and solutions?
A1: The absence or low intensity of the molecular ion peak is a common issue, particularly with complex natural products like this compound. This is often due to the high energy of the ionization process, which can lead to extensive fragmentation of the molecular ion.[1]
Here are some troubleshooting steps:
-
Lower Ionization Energy: If your instrument settings allow, reducing the electron energy (e.g., from 70 eV to a lower value) can sometimes help in preserving the molecular ion.[2]
-
Utilize "Soft" Ionization Techniques: Consider using chemical ionization (CI) or electrospray ionization (ESI) instead of electron ionization (EI). These are less energetic methods that are more likely to produce a prominent protonated molecule ([M+H]⁺) or other adduct ions, which can confirm the molecular weight.[1][2]
-
Check for In-Source Fragmentation: High temperatures in the gas chromatography (GC) injection port or the mass spectrometry (MS) ion source can cause the analyte to degrade thermally before it is ionized.[2] Try lowering the temperatures of these components.
-
Derivatization: For compounds with active hydrogens, such as hydroxyl groups, derivatization can increase the stability of the molecular ion.[1]
Q2: My LC-MS analysis using ESI shows multiple peaks for this compound and poor fragmentation in MS/MS. How can I address this?
A2: The analysis of complex molecules like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) can be challenging. The presence of multiple peaks for a single compound may be due to the formation of different adduct ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[2] Poor fragmentation in MS/MS could result from suboptimal collision energy or the inherent stability of the molecule under certain conditions.[2]
To troubleshoot this, consider the following:
-
Optimize Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) can influence the formation of adducts and ionization efficiency. Experimenting with different additives can help in promoting the formation of a single, desired ion species.[2]
-
Adjust Collision Energy: The level of fragmentation is heavily influenced by the collision and transfer energy settings.[3] Systematically tune these parameters to find the optimal values for your specific compound and instrument.
-
Reduce In-Source Fragmentation: High cone or declustering potentials can lead to fragmentation within the ion source before the ions reach the collision cell.[3][4] Try reducing these voltages to obtain a more intense precursor ion for MS/MS analysis.
Q3: I suspect in-source fragmentation is occurring during my analysis of this compound. How can I confirm and mitigate this?
A3: In-source fragmentation (ISF) is a frequent phenomenon in the analysis of natural compounds by LC-MS, where unintentional fragment ions are produced in the ion source.[5] This can complicate identification and quantification.[5]
To confirm and mitigate ISF:
-
Vary Cone/Declustering Potential: Gradually decrease the cone voltage (also known as declustering potential or fragmentor voltage) and observe the effect on the mass spectrum.[3][4] A decrease in fragment ion intensity and a corresponding increase in the molecular ion intensity would suggest that ISF is occurring.
-
Optimize Ion Source Temperature: Higher source temperatures can promote the dissociation of the analyte.[4] Optimizing the source temperature is crucial for preserving the integrity of the molecule during ionization.[4]
-
Analyze MS1 and MS2 Data: If you have full-scan MS2 data, the MS2 spectrum of the suspected parent ion should contain the fragment ions. If these "fragment" ions also appear in the MS1 scan at the same retention time as the parent ion, it is a strong indication of in-source fragmentation.[6]
Troubleshooting Guides
Guide 1: Weak or Absent Analyte Signal
| Potential Cause | Troubleshooting Step |
| Low Analyte Concentration | Concentrate the sample or inject a larger volume if feasible without overloading the column.[1] |
| Poor Ionization Efficiency | Optimize ion source parameters such as temperature, gas flows, and voltages. For LC-MS, ensure the mobile phase pH is appropriate for the analyte's pKa.[1] |
| Ion Suppression (LC-MS) | Dilute the sample to minimize matrix effects. Improve sample cleanup procedures to remove interfering compounds.[1] |
| Analyte Degradation | Check for thermal degradation by lowering the temperatures of the GC inlet or MS source. Protect light-sensitive compounds from light exposure.[1][2] |
Guide 2: Difficult to Interpret Mass Spectrum
| Potential Cause | Troubleshooting Step |
| System Contamination | Clean the ion source, transfer line, and other components of the mass spectrometer. Run a blank to check for background contamination.[1] |
| Solvent or Reagent Contamination | Use high-purity solvents and reagents. Check for contaminants in your mobile phase or derivatization reagents.[1] |
| Incorrect Mass Range Scanned | Ensure the mass spectrometer is scanning over the expected m/z range for this compound and its fragments.[1] |
| Excessive In-Source Fragmentation | Reduce the cone/decluster potential and/or the ion source temperature.[3][4] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 10-20 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone/Declustering Potential: Start with a low value (e.g., 20-30 V) and optimize as needed to minimize in-source fragmentation.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations (e.g., 600-800 L/hr, 350-450 °C).
-
Scan Range: m/z 100-1000 for full scan analysis.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with argon as the collision gas. Optimize the collision energy to obtain a characteristic fragmentation pattern.
-
Quantitative Data
| Ion | m/z (Hypothetical) | Description |
| [M+H]⁺ | 497.21 | Protonated molecular ion |
| [M+Na]⁺ | 519.19 | Sodium adduct |
| [M+K]⁺ | 535.17 | Potassium adduct |
| Fragment 1 | 385.15 | Loss of hexa-2,4-dienoyl group (C6H7O) |
| Fragment 2 | 301.12 | Further fragmentation of the bicyclic core |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Dihydrotrichotetronine Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of dihydrotrichotetronine and related tetronate natural products. The information is structured to offer practical solutions and detailed experimental insights to streamline your research and development efforts.
Troubleshooting Guides
The synthesis of the this compound core often relies on key chemical transformations, primarily the Dieckmann condensation to form the tetronate ring and an intramolecular Diels-Alder reaction to construct the polycyclic framework. Below are troubleshooting tables with quantitative data derived from analogous systems in the literature to guide your optimization efforts.
Table 1: Troubleshooting the Dieckmann Condensation for Tetronate Ring Formation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which is the core of the tetronic acid moiety. Low yields and side reactions are common hurdles.
| Problem | Potential Cause | Recommended Solution | Expected Outcome | Reference |
| Low to No Product Formation | Weak base unable to efficiently deprotonate the α-carbon. | Switch from alkoxide bases (e.g., NaOEt) to a stronger, sterically hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. | Increased yield from ~20-30% to >70%. | [1] |
| Reaction temperature is too low for the chosen base/solvent system. | With NaH in toluene (B28343), gradually increase the reflux temperature. Monitor reaction progress by TLC. | Optimal temperature can increase yield by 15-20%. | [2] | |
| Formation of Polymeric Byproducts | Intermolecular condensation is competing with the desired intramolecular reaction. | Employ high-dilution conditions (0.01-0.05 M) and use a syringe pump for the slow addition of the diester substrate to the base solution. | Significant reduction in polymeric byproducts, leading to a cleaner reaction profile and a 10-25% increase in the desired product's isolated yield. | [2] |
| Epimerization at α-carbon | Prolonged reaction time or use of a protic solvent. | Minimize reaction time once the starting material is consumed (monitored by TLC). Use anhydrous aprotic solvents like THF or toluene. | Preservation of stereochemical integrity at the α-carbon. | [3] |
| Product is an intractable oil | Presence of impurities or residual solvent. | After acidic workup, perform a thorough aqueous wash to remove salts. If crystallization fails, purify via column chromatography on silica (B1680970) gel using a gradient elution (e.g., ethyl acetate (B1210297)/hexane). | Isolation of the pure, often crystalline, β-keto ester. | [2] |
Table 2: Troubleshooting the Intramolecular Diels-Alder Reaction for the Polycyclic Core
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing the complex polycyclic core of trichotetronines. Achieving the desired stereoselectivity and avoiding side reactions are key challenges.
| Problem | Potential Cause | Recommended Solution | Expected Outcome | Reference |
| Low Diastereoselectivity | Thermal reaction conditions do not provide sufficient facial selectivity. | Employ a Lewis acid catalyst such as Et₂AlCl or Me₂AlCl (1.1 to 2.0 equivalents) at low temperatures (-78 °C to 0 °C). | Diastereomeric ratio can be improved from ~2:1 to >10:1 in favor of the desired endo product. | [4] |
| Incorrect geometry of the dienophile or diene. | Ensure the dienophile is in the E-configuration, which often favors the desired trans-fused product in Type I IMDA reactions. | Leads to the thermodynamically favored product with high selectivity. | ||
| No Reaction or Slow Reaction Rate | Insufficient thermal energy for the cycloaddition to occur. | Increase the reaction temperature in a high-boiling solvent like toluene or xylene. For sensitive substrates, microwave irradiation can be an alternative to shorten reaction times. | Reaction completion within a few hours, compared to days for thermal reactions at lower temperatures. | [4] |
| Dienophile is not sufficiently electron-deficient. | If the dienophile is an α,β-unsaturated ester or ketone, the addition of a Lewis acid can increase its electrophilicity and accelerate the reaction. | Increased reaction rate and potentially higher yield. | [4] | |
| Formation of Bridged Isomer | The tether connecting the diene and dienophile is too long or flexible. | This is a less common issue for the typical tethers in trichotetronine precursors (3-4 atoms), which strongly favor the fused product. Ensure the synthetic design adheres to this principle. | Formation of the desired fused polycyclic system. | [4] |
Experimental Protocols
Protocol 1: Dieckmann Condensation for Tetronate Formation
This protocol is a general procedure for the synthesis of a 4-hydroxy-3-substituted-2(5H)-furanone, a key intermediate for this compound.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the starting diester (1.0 eq) in anhydrous THF (to make a final concentration of ~0.1 M) to a stirring suspension of potassium tert-butoxide (1.2 eq) in anhydrous THF at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired β-keto ester.
Protocol 2: Intramolecular Diels-Alder Reaction
This protocol outlines a Lewis acid-catalyzed intramolecular Diels-Alder reaction to form the polycyclic core.
-
Preparation: Under an inert atmosphere, dissolve the triene precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 eq) in hexanes to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is giving a low yield, and I observe a significant amount of starting material decomposition. What could be the cause?
A1: Decomposition of the starting material in a Dieckmann condensation is often due to the use of a nucleophilic base (like sodium ethoxide) that can lead to side reactions such as transesterification or cleavage of the ester. Switching to a non-nucleophilic, sterically hindered base like potassium tert-butoxide or LDA can mitigate this issue. Also, ensure that your reaction is performed under strictly anhydrous conditions, as water can hydrolyze the esters.[1]
Q2: How can I control the stereochemistry of the newly formed chiral centers in the intramolecular Diels-Alder reaction?
A2: The stereochemistry of the IMDA reaction is influenced by the geometry of the diene and dienophile, as well as the reaction conditions. For a Type I IMDA, an E-dienophile generally leads to a trans-fused ring system, which is often the desired stereochemistry for trichotetronine-type molecules. The use of chiral Lewis acids or chiral auxiliaries on the dienophile can induce facial selectivity, leading to the preferential formation of one enantiomer.[4]
Q3: I am having trouble purifying my final this compound product. It seems to be very polar and streaks on the silica gel column. What purification strategy do you recommend?
A3: this compound and its analogues are often polar and may contain multiple hydroxyl groups, making purification by traditional silica gel chromatography challenging. Reversed-phase HPLC (High-Performance Liquid Chromatography) is a highly effective technique for purifying such polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. For particularly stubborn separations, consider using a polar-embedded C18 column or employing hydrophilic interaction liquid chromatography (HILIC).[5]
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with a potassium permanganate (B83412) solution is often effective for visualizing these types of compounds, as they may not all be UV-active. For more quantitative analysis during reaction optimization, you can take aliquots from the reaction mixture and analyze them by ¹H NMR or LC-MS.
Q5: Can I use a one-pot procedure for the Dieckmann condensation and subsequent alkylation of the tetronate ring?
A5: Yes, a one-pot Dieckmann condensation followed by alkylation is a common and efficient strategy. After the formation of the β-keto ester enolate, a suitable alkylating agent (e.g., an alkyl halide) can be added directly to the reaction mixture. It is crucial to use a strong, non-nucleophilic base for the initial condensation to ensure complete enolate formation for the subsequent alkylation step. This approach can save time and improve overall yield by avoiding the isolation of the intermediate β-keto ester.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Signaling Pathway for Lewis Acid Catalysis in Intramolecular Diels-Alder
Caption: Lewis acid catalysis in the intramolecular Diels-Alder reaction.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrotrichotetronine Crystallization
Disclaimer: There is limited publicly available information specifically on the crystallization of dihydrotrichotetronine. The following guide is based on established principles of small molecule crystallization and general troubleshooting techniques. Researchers should use this as a starting point for developing their own specific protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful this compound crystallization?
A1: The purity of the starting material is paramount.[1][2] Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to disordered crystals or amorphous precipitate.[1][3] It is recommended to use this compound with the highest possible purity (>95%).
Q2: How do I achieve supersaturation for this compound?
A2: Supersaturation is a non-equilibrium state where the concentration of this compound in solution is higher than its solubility limit, which is essential for crystallization to occur.[4] This can be achieved by several methods, including:
-
Slow evaporation of the solvent.
-
Slow cooling of a saturated solution.
-
Vapor diffusion , where a precipitant vapor diffuses into the molecule solution.[5]
-
Solvent/anti-solvent diffusion .
Q3: What solvents should I try for crystallizing this compound?
A3: Since this compound is identified as a sorbitol compound, a good starting point would be polar solvents in which it is soluble.[6] The ideal solvent is one in which the compound has moderate solubility. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent) to induce crystallization. A broad screening of solvents is recommended.
Q4: At what temperature should I conduct my crystallization experiments?
A4: Temperature is a critical variable as it affects solubility. Experiments are often set up at room temperature, but it is beneficial to screen a range of temperatures (e.g., 4°C, room temperature, and slightly elevated temperatures).[1][5] Temperature fluctuations should be avoided as they can negatively impact crystal growth.[5]
Troubleshooting Guide
Q: I am not getting any crystals, only clear drops. What should I do?
A: A clear drop usually indicates that the solution is undersaturated.[7]
-
Increase Concentration: The concentration of this compound may be too low. Try increasing the starting concentration.[7]
-
Change Solvent/Precipitant Ratio: If using vapor diffusion, try increasing the precipitant concentration in the reservoir to draw more solvent from the drop.
-
Try a Different Solvent System: The current solvent may be too good. Experiment with less effective solvents or introduce an anti-solvent.
Q: My compound is "oiling out" or forming an amorphous precipitate. What does this mean and how can I fix it?
A: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the compound to come out of solution as a non-crystalline phase.[5][8]
-
Reduce Concentration: The most common cause is that the compound concentration is too high.[7] Try lowering the initial concentration of this compound.
-
Slow Down the Process: Decrease the rate of supersaturation. This can be achieved by slowing down the evaporation rate (e.g., by sealing the vial more tightly), reducing the temperature gradient in slow cooling, or lowering the precipitant concentration in vapor diffusion.
-
Change Temperature: Experiment with different temperatures. Some compounds are more amenable to crystallization at lower or higher temperatures.
-
Screen Different Solvents: The solvent system may not be optimal. A different solvent or solvent/anti-solvent combination might favor crystal formation over precipitation.
Q: I am getting many small, needle-like crystals. How can I grow larger, single crystals?
A: The formation of many small crystals suggests a very high nucleation rate.[3] The goal is to reduce the number of nucleation events to allow fewer crystals to grow larger.
-
Reduce Supersaturation: Lower the concentration of this compound or the precipitant to slow down nucleation.[3]
-
Optimize Temperature: Vary the incubation temperature. A more stable temperature or a slower cooling ramp can help.
-
Seeding: Introduce a single, well-formed crystal (a seed) into a solution that is slightly supersaturated. This encourages the growth of the existing crystal rather than the formation of new nuclei.
Q: My crystals have poor morphology (e.g., plates, twinned crystals). How can I improve their quality?
A: Poor morphology can be due to impurities or suboptimal growth conditions.[2][3]
-
Re-purify the Material: Ensure the purity of your this compound sample is as high as possible.[3]
-
Screen Additives: Small amounts of certain additives can sometimes influence crystal habit and improve quality.
-
Slow the Growth Rate: As with small crystals, slowing down the crystallization process often leads to better-ordered, higher-quality crystals.
Data Presentation: Starting Conditions for Screening
The following tables provide suggested starting points for screening for this compound crystallization conditions.
Table 1: Suggested Solvent Systems for Screening
| Class | Good Solvents (for dissolving) | Anti-Solvents (for precipitating) |
| Alcohols | Methanol, Ethanol, Isopropanol | Hexanes, Toluene, Dichloromethane |
| Ethers | Tetrahydrofuran (THF), Dioxane | Water, Hexanes |
| Ketones | Acetone, Methyl Ethyl Ketone | Hexanes, Heptane |
| Esters | Ethyl Acetate | Hexanes |
| Aqueous | Water, Acetonitrile/Water mixtures | Acetone, Acetonitrile, Ethanol |
Table 2: General Parameters for Optimization
| Parameter | Range to Screen | Notes |
| Concentration | 1 mg/mL - 50 mg/mL | Start with a range and narrow down based on initial results (clear drops vs. precipitate). |
| Temperature | 4°C, 20°C (Room Temp), 30°C | Temperature affects solubility and nucleation kinetics.[1] |
| pH (if applicable) | 4.0 - 9.0 | If the molecule has ionizable groups, pH can significantly impact solubility. |
| Precipitant (for vapor diffusion) | Polyethylene glycols (PEGs), Salts (e.g., NaCl, Ammonium Sulfate) | PEGs are common precipitants that induce crystallization by dehydrating the drop.[4][9] |
Experimental Protocols
1. Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a chosen solvent or solvent mixture.
-
Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate impurities.[3]
-
Cover the vial with a cap or parafilm. Pierce a few small holes with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
2. Vapor Diffusion (Hanging Drop Method)
-
Prepare a reservoir solution in the well of a 24-well plate. This solution typically contains a precipitant at a concentration that will draw water from the crystallization drop.
-
Prepare a concentrated stock solution of this compound.
-
On a siliconized cover slide, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.
-
Invert the cover slide and place it over the well, sealing it with vacuum grease to create an airtight system.
-
Over time, water vapor will diffuse from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop, ideally leading to crystallization.[5]
3. Slow Cooling
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Ensure all the solute is dissolved. If necessary, gently warm the solution.
-
Filter the hot solution into a clean, pre-warmed container.
-
Seal the container and place it in an insulated box or a programmable incubator to allow for very slow cooling to room temperature or below. The slow decrease in temperature reduces the solubility of the compound, leading to supersaturation and crystal growth.
Visualizations
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotrichotetronine storage and handling best practices
General Statement: Information regarding the specific storage, handling, and stability of Dihydrotrichotetronine is limited in publicly available literature. The following best practices are based on general knowledge for the handling of related compounds, such as tetronate antibiotics and other bioactive fungal polyketides. Researchers should always perform a small-scale pilot experiment to determine optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture.
2. How should I handle this compound upon receiving it?
Upon receipt, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can lead to degradation. Handle the compound in a well-ventilated area or a chemical fume hood.
3. What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For handling larger quantities or if aerosolization is possible, a respirator may be necessary.
4. How can I prepare a stock solution of this compound?
Stock solutions should be prepared using a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements. Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.
5. Is this compound sensitive to light?
Many complex natural products are light-sensitive. It is recommended to protect this compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil.
6. What are the potential signs of degradation?
Degradation may be indicated by a change in color, the appearance of precipitates in solutions, or a decrease in biological activity. It is advisable to periodically check the purity of the compound using an appropriate analytical method, such as HPLC.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitates.
-
A1: This could be due to poor solubility in the chosen solvent or degradation of the compound. Try gently warming the solution or sonicating it to aid dissolution. If the precipitate remains, it may indicate degradation, and a fresh solution should be prepared. Consider trying a different solvent if solubility is a persistent issue.
Q2: I am observing lower than expected biological activity in my experiments.
-
A2: This may be a result of compound degradation. Ensure that the stock solution has not undergone multiple freeze-thaw cycles and has been stored correctly. It is also possible that the compound has degraded due to improper handling, such as exposure to light or moisture. Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, consider assessing the purity of your stock.
Q3: I need to transport this compound to another lab. What is the best way to do this?
-
A3: For short distances, transport the compound on dry ice to maintain a low temperature. Ensure the container is well-sealed to prevent exposure to moisture. For longer shipments, use a reliable cold chain shipping service that guarantees temperature control.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere |
| Solid | ≤ -20°C | Required | Inert gas (e.g., Argon) recommended |
| Solution | ≤ -20°C | Required | Tightly sealed vial |
Table 2: General Parameters for Accelerated Stability Testing
| Condition | Temperature | Relative Humidity | Duration |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months |
| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent under various temperature conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Amber glass vials with screw caps
-
Calibrated incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a suitable column and detector for this compound analysis
-
Analytical balance
-
Pipettes and tips
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Aliquot Samples: Dispense equal volumes of the stock solution into several amber glass vials.
-
Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.
-
Storage: Place the remaining vials at the different storage temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one vial from each temperature condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature. Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. Calculate the percentage of this compound remaining at each time point for each temperature. A compound is generally considered stable if >90% of the initial concentration remains.
Visualizations
Validation & Comparative
Dihydrotrichotetronine: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of dihydrotrichotetronine, a member of the tetronic acid class of natural products. While research on this specific compound is in its early stages, this document summarizes the available data and provides context by comparing it with the known activities of the broader sorbicillinoid and tetronic acid families. Due to the limited availability of public data on this compound, this guide will also draw comparisons with its structural predecessor, trichotetronine, where applicable, and other relevant bioactive compounds.
Overview of this compound and Related Compounds
This compound is a sorbicillinoid, a class of polyketide metabolites produced by various fungi. Its chemical structure is characterized by a tetronic acid moiety, a feature shared by a wide range of natural products with diverse and potent biological activities. The parent compound, trichotetronine, also belongs to this family. The "dihydro-" prefix suggests a reduction of a double bond in the trichotetronine structure, a modification that can significantly impact the compound's biological profile.
Chemical Structures:
-
Trichotetronine: The chemical structure of trichotetronine can be found in the PubChem database (CID 146674305).[1]
-
This compound: this compound is described as a sorbitol compound isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871.
Confirmed Biological Activities of this compound
Initial biological screenings of this compound were reported in a study by Pang et al. (2021) published in Bioorganic Chemistry. The study investigated a panel of sorbicillinoids for various biological activities.
Summary of Investigated Activities:
While the specific quantitative results for this compound were not detailed in the publicly available abstracts, the study screened for the following activities:
-
Antibacterial Activity: The antibacterial potential of the isolated compounds was evaluated.
-
Antifungal Activity: The compounds were tested for their ability to inhibit fungal growth.
-
Enzyme Inhibitory Activity:
-
α-Glucosidase Inhibition: This enzyme is a target for the management of type 2 diabetes.
-
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.
-
Due to the proprietary nature of the full research article, specific IC50 and Minimum Inhibitory Concentration (MIC) values for this compound are not publicly accessible at this time. The following sections will, therefore, focus on the experimental methodologies for these assays and the known activities of related compounds to provide a comparative context.
Comparative Analysis and Alternative Compounds
The broader class of tetronic acids and sorbicillinoids are well-documented to possess a wide spectrum of biological activities. This provides a basis for understanding the potential of this compound.
| Biological Activity | This compound (Qualitative) | Trichotetronine (Data not available) | Other Tetronic Acids/Sorbicillinoids (Examples with Data) | Standard Drugs (for comparison) |
| Anticancer | Not yet reported | Not available | Trichostatin A: Potent HDAC inhibitor with broad anticancer activity. | Paclitaxel, Doxorubicin |
| Antimicrobial | Investigated | Not available | Penicillic Acid: Exhibits antibacterial and antifungal properties. | Penicillin, Amphotericin B |
| Anti-inflammatory | Not yet reported | Not available | Known anti-inflammatory sorbicillinoids have been identified. | Ibuprofen, Dexamethasone |
| Enzyme Inhibition | α-Glucosidase & AChE inhibition investigated | Not available | RK-682: A known inhibitor of various phosphatases. | Acarbose (for α-glucosidase), Donepezil (for AChE) |
Experimental Protocols
Below are detailed methodologies for the key experiments relevant to the confirmed biological activities of this compound. These protocols are based on standard practices in the field and are likely similar to those used in the primary research.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotic (e.g., Penicillin)
-
Negative control (vehicle solvent, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compound: this compound is serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the MIC of this compound against various fungal strains.
Materials:
-
Test compound (this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antifungal (e.g., Amphotericin B)
-
Negative control (vehicle solvent)
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown and suspensions are prepared and standardized.
-
Serial Dilution of Test Compound: Similar to the antibacterial assay, the compound is serially diluted in RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
Test compound (this compound)
-
α-Glucosidase enzyme (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microtiter plate
-
Microplate reader
-
Positive control (e.g., Acarbose)
Procedure:
-
Reaction Mixture Preparation: A solution containing the α-glucosidase enzyme in phosphate buffer is prepared.
-
Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of this compound.
-
Initiation of Reaction: The reaction is started by adding the substrate (pNPG).
-
Measurement: The absorbance is measured at 405 nm at different time points to determine the rate of p-nitrophenol formation.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of this compound against AChE.
Materials:
-
Test compound (this compound)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
-
Positive control (e.g., Donepezil)
Procedure:
-
Reaction Mixture: A solution containing the AChE enzyme and DTNB in phosphate buffer is prepared.
-
Incubation with Inhibitor: The enzyme mixture is pre-incubated with various concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI).
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at 412 nm.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations
Caption: Experimental workflow for evaluating the biological activity of this compound.
Caption: A hypothesized signaling pathway for this compound's biological effects.
Conclusion and Future Directions
This compound, a member of the sorbicillinoid family, has been shown to be a subject of investigation for its antibacterial, antifungal, and enzyme-inhibiting properties. While specific quantitative data remains largely within proprietary research, the general biological activities of the broader tetronic acid class suggest that it holds promise as a bioactive compound.
Future research should focus on:
-
Public dissemination of quantitative data: The release of IC50 and MIC values from the primary study would be crucial for the scientific community to fully assess the potential of this compound.
-
Broader screening: Evaluating its activity against a wider range of bacterial and fungal strains, as well as cancer cell lines and viruses.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Comparative studies: Direct, head-to-head comparisons with trichotetronine and other relevant compounds to understand the structure-activity relationships.
This guide serves as a foundational document based on the currently available information. As more research becomes public, this comparison will be updated to provide a more comprehensive and quantitative analysis.
References
Navigating the Labyrinth: A Guide to Validating the Molecular Target of a Novel Natural Product, Dihydrotrichotetronine
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic agent is fraught with challenges. A critical and often arduous step in this process is the identification and subsequent validation of the compound's molecular target. This guide provides a comprehensive framework for this endeavor, using the natural product Dihydrotrichotetronine as a hypothetical case study to illustrate key principles and experimental approaches. While the specific molecular target of this compound is not yet elucidated in public literature, we will postulate a plausible target for illustrative purposes and outline a rigorous validation strategy.
The initial discovery of a bioactive compound like this compound, a structurally complex sorbicillinoid, often stems from phenotypic screens that reveal a desirable biological effect, such as anti-proliferative or anti-inflammatory activity. However, understanding the precise molecular mechanism underlying this effect is paramount for further development. This guide will compare and contrast various experimental techniques used to identify and validate a molecular target, providing hypothetical data to demonstrate their application.
The Crucial First Step: Identifying a Putative Molecular Target
Before validation can begin, a hypothesized molecular target must be identified. This is typically achieved through a combination of approaches:
-
Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays coupled with mass spectrometry can identify proteins that physically interact with a labeled version of the compound.
-
Computational Approaches: In silico modeling and docking studies can predict potential binding partners based on the three-dimensional structure of the compound and known protein structures.
-
Genetic and Proteomic Profiling: Analyzing changes in gene expression or protein abundance in cells treated with the compound can provide clues about the pathways, and therefore the proteins, that are affected.
For the purpose of this guide, let us hypothesize that through these methods, Kinase X , a protein implicated in a cancer-related signaling pathway, has been identified as a putative molecular target of this compound. The subsequent sections will detail the process of validating this hypothesis.
A Multi-Faceted Approach to Target Validation
Confirming that Kinase X is the true molecular target of this compound requires a confluence of evidence from multiple, independent experimental approaches. We will explore several key techniques, presenting hypothetical data in the tables below to illustrate how results are interpreted and compared.
Biochemical Assays: Direct Measurement of Target Engagement and Activity
Biochemical assays utilize purified components to directly measure the interaction between a compound and its target protein.
Table 1: In Vitro Kinase Assay with this compound
| Compound | Concentration (µM) | Kinase X Activity (% of Control) | IC50 (µM) |
| This compound | 0.01 | 95.2 | 0.52 |
| 0.1 | 75.8 | ||
| 0.5 | 51.3 | ||
| 1 | 28.9 | ||
| 10 | 8.1 | ||
| Staurosporine (Control) | 0.01 | 45.1 | 0.008 |
| 0.1 | 12.7 | ||
| 1 | 2.3 |
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Purified recombinant Kinase X, ATP, substrate peptide, this compound, Staurosporine (positive control), kinase buffer.
-
Procedure:
-
A reaction mixture containing Kinase X, its substrate, and varying concentrations of this compound or Staurosporine is prepared in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
Data is normalized to a vehicle control (DMSO) to determine the percentage of kinase activity.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein within intact cells.[1][2][3][4] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Table 2: Cellular Thermal Shift Assay (CETSA) for Kinase X
| Treatment | Temperature (°C) | Soluble Kinase X (Relative to 37°C) |
| Vehicle (DMSO) | 37 | 1.00 |
| 45 | 0.85 | |
| 50 | 0.62 | |
| 55 | 0.31 | |
| 60 | 0.15 | |
| 65 | 0.05 | |
| This compound (10 µM) | 37 | 1.00 |
| 45 | 0.98 | |
| 50 | 0.89 | |
| 55 | 0.75 | |
| 60 | 0.58 | |
| 65 | 0.29 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Cells expressing Kinase X are cultured to approximately 80% confluency.
-
Cells are treated with either this compound (10 µM) or vehicle (DMSO) for 1 hour.
-
-
Heat Shock:
-
The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Cells are lysed by freeze-thawing.
-
The soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of soluble Kinase X in each sample is quantified by Western blotting or ELISA.
-
The results are plotted as the fraction of soluble protein relative to the 37°C control.
-
Western Blotting: Assessing Downstream Signaling
If Kinase X is part of a known signaling pathway, its inhibition by this compound should lead to predictable changes in the phosphorylation status of its downstream substrates.
Table 3: Western Blot Analysis of Downstream Substrate Phosphorylation
| Treatment | This compound (µM) | p-Substrate Y / Total Substrate Y (Ratio) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 0.1 | 0.82 |
| 1 | 0.45 | |
| 10 | 0.18 |
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Cells are treated with varying concentrations of this compound for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Immunoblotting:
-
Proteins are transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and for total Substrate Y.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified, and the ratio of p-Substrate Y to total Substrate Y is calculated.
-
Visualizing the Validation Strategy
To further clarify the relationships between these experimental approaches and the overall logic of target validation, the following diagrams are provided.
Caption: A general workflow for molecular target identification and validation.
Caption: A hypothetical signaling pathway affected by this compound.
Caption: The logical relationship between different validation experiments.
Conclusion
The validation of a molecular target is a cornerstone of modern drug discovery. By employing a multi-pronged approach that combines biochemical, cellular, and genetic methods, researchers can build a robust case for the mechanism of action of a novel compound like this compound. The hypothetical data and protocols presented in this guide offer a template for such an investigation. A thorough and rigorous validation process not only enhances our understanding of the fundamental biology of a disease but also significantly increases the probability of success in the subsequent stages of drug development.
References
A Comparative Analysis: Trichotetronine and its Hypothetical Derivative, Dihydrotrichotetronine
A deep dive into the known properties of Trichotetronine and a predictive exploration of its dihydro- counterpart for researchers, scientists, and drug development professionals.
Introduction
Trichotetronine is a natural product that has garnered interest within the scientific community.[1] This guide provides a comparative analysis of Trichotetronine and a hypothetical derivative, Dihydrotrichotetronine. Due to the current absence of published data on this compound, this comparison is based on the known characteristics of Trichotetronine and predictive analysis founded on fundamental chemical principles. The "dihydro-" prefix implies the addition of two hydrogen atoms, typically resulting in the reduction of a double bond or a carbonyl group. This modification can significantly alter a molecule's three-dimensional structure and, consequently, its biological activity.
Physicochemical Properties: A Comparative Table
The following table summarizes the known physicochemical properties of Trichotetronine and the predicted properties for the hypothetical this compound. The predicted values are based on the assumption of the reduction of one of the carbon-carbon double bonds in the Trichotetronine structure.
| Property | Trichotetronine | This compound (Predicted) |
| Molecular Formula | C₂₈H₃₂O₈ | C₂₈H₃₄O₈ |
| Molecular Weight | 496.5 g/mol [1] | ~498.5 g/mol |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 8 | 8 |
| Rotatable Bonds | 6 | 7 |
| LogP (Predicted) | 3.5 | ~3.7 |
| Polar Surface Area | 121 Ų | 121 Ų |
Structural Comparison
The structural difference between Trichotetronine and a potential this compound is illustrated below. The DOT script visualizes the core structure of Trichotetronine and a hypothetical structure for this compound where one of the double bonds in the hexadienoyl side chain has been reduced.
Caption: Hypothetical reduction of Trichotetronine to this compound.
Potential Impact on Biological Activity: A Predictive Outlook
The reduction of a double bond in the side chain of Trichotetronine to form this compound would likely have a significant impact on its biological activity. The increased conformational flexibility of the side chain could alter its binding affinity to target proteins.
For instance, many natural products exert their effects by inhibiting specific enzymes or binding to cellular receptors. The precise three-dimensional shape of the molecule is often critical for this interaction. The change from a more rigid, planar dienoyl group to a more flexible alkyl chain could either enhance or diminish its biological efficacy.
Hypothetical Experimental Workflow for Comparative Analysis
To empirically determine the differences between Trichotetronine and a synthesized this compound, a series of experiments would be necessary. The following diagram outlines a potential experimental workflow.
Caption: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
Should this compound be synthesized, the following are generalized protocols for key comparative experiments.
Synthesis and Purification of this compound
-
Objective: To reduce a double bond of Trichotetronine via catalytic hydrogenation.
-
Protocol:
-
Dissolve Trichotetronine in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To compare the cytotoxic effects of Trichotetronine and this compound on a cancer cell line.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of Trichotetronine and this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
-
Enzyme Inhibition Assay
-
Objective: To assess and compare the inhibitory activity of both compounds against a specific target enzyme.
-
Protocol:
-
In a suitable buffer, combine the target enzyme and its substrate.
-
Add varying concentrations of Trichotetronine or this compound to the reaction mixture.
-
Incubate the reaction for a specified period at an optimal temperature.
-
Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
While a definitive comparative analysis of this compound and Trichotetronine is currently hampered by the lack of data on the former, this guide provides a foundational, predictive comparison based on established chemical principles. The hypothetical reduction of a double bond in Trichotetronine is expected to alter its physicochemical properties and, consequently, its biological activity. The provided experimental framework offers a roadmap for future research to empirically validate these predictions and to elucidate the structure-activity relationship of this class of compounds. Such studies are crucial for the potential development of novel therapeutic agents.
References
A Comparative Analysis of Dihydrotrichotetronine and Established Antibiotics
An Objective Comparison of a Novel Sorbicillinoid with Leading Antibacterial Agents
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comparative analysis of Dihydrotrichotetronine, a member of the sorbicillinoid class of natural products, against a panel of well-established antibiotics: Penicillin, Ciprofloxacin (B1669076), and Vancomycin (B549263). This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on the potential standing of this compound class in the broader context of antibacterial therapy.
It is critical to note that, at the time of this publication, specific experimental data on the antibacterial activity of this compound is not available in the public domain. The compound was isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871. While the producing organism is a known source of bioactive molecules, this compound itself was not among the compounds reported to have significant antibacterial activity in the primary isolation study. Therefore, this guide will draw comparisons based on the known activities of the broader sorbicillinoid class to which this compound belongs.
Executive Summary of Comparative Data
The following table summarizes the key characteristics of the sorbicillinoid class and the selected known antibiotics. Minimum Inhibitory Concentration (MIC) values are presented for Staphylococcus aureus, a common Gram-positive bacterium and a significant human pathogen.
| Feature | Sorbicillinoids (Class Representative) | Penicillin | Ciprofloxacin | Vancomycin |
| Compound Class | Polyketide (Sorbicillinoid) | β-Lactam | Fluoroquinolone | Glycopeptide |
| Mechanism of Action | Putatively involves the generation of singlet oxygen under UV light, leading to photoinactivation of bacteria. | Inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan.[1][2][3][4][5] | Inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV, leading to breaks in the bacterial chromosome.[6][7][8][9] | Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[10][11][12][13][14] |
| Spectrum of Activity | Primarily active against Gram-positive bacteria.[15] | Primarily active against Gram-positive bacteria, with some activity against Gram-negative cocci.[3][4] | Broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria.[7][16] | Primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[10][12] |
| MIC against S. aureus (µg/mL) | Varies among different sorbicillinoids. Some have shown MICs in the range of 1.63 to 12.9 µg/mL against vancomycin-resistant enterococci (VRE), a related Gram-positive organism. | For penicillin-susceptible strains, MICs can be ≤0.125 µg/mL.[17][18] However, resistance is widespread. | MICs for susceptible strains are typically in the range of 0.25 to 0.5 µg/mL.[19][20][21] | For susceptible strains, MICs are generally ≤2 µg/mL.[22][23][24] |
Mechanism of Action: A Visual Comparison
The fundamental differences in the mode of action of these antibacterial agents are visualized in the following diagrams.
Figure 1. Simplified diagrams illustrating the distinct mechanisms of action for Sorbicillinoids, Penicillin, Ciprofloxacin, and Vancomycin.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a generalized protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[25][26][27][28][29]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) and control antibiotics.
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Spectrophotometer.
-
Incubator.
Procedure:
Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.
Concluding Remarks
While the absence of direct antibacterial data for this compound necessitates a degree of extrapolation, the known bioactivity of the sorbicillinoid class suggests a potential for antimicrobial properties. Their unique proposed mechanism of action, distinct from the major classes of antibiotics currently in clinical use, marks them as an area of interest for further investigation. Future research should prioritize the systematic evaluation of this compound and other sorbicillinoids against a broad panel of pathogenic bacteria to elucidate their true therapeutic potential and to determine if they can offer a viable alternative or adjunct to the existing antibiotic arsenal.
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 5. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 9. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. Vancomycin - Wikipedia [en.wikipedia.org]
- 12. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amberlife.net [amberlife.net]
- 14. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyjournal.org [microbiologyjournal.org]
- 24. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 28. researchgate.net [researchgate.net]
- 29. downloads.regulations.gov [downloads.regulations.gov]
The Elusive Structure-Activity Relationship of Dihydrotrichotetronine: A Comparative Look at Related Bioactive Compounds
A definitive structure-activity relationship (SAR) for the natural product dihydrotrichotetronine remains largely unexplored in publicly available scientific literature. However, by examining the SAR of structurally related tetronate and trichothecene (B1219388) antibiotics, researchers can glean valuable insights into the chemical moieties crucial for the biological activity of this class of compounds. This guide provides a comparative analysis of SAR data from related natural products, offering a framework for future investigations into this compound and its derivatives.
Comparative Structure-Activity Relationships: Insights from Tetronates and Trichothecenes
While specific data on this compound is scarce, studies on related compounds such as tetrocarcin A and trichodermin (B1214609) have revealed key structural features that govern their antimicrobial and cytotoxic effects. These findings suggest that specific functional groups and structural motifs are critical for biological activity.
Key SAR Observations in Related Compounds
| Compound Class | Key Structural Feature | Impact on Biological Activity |
| Spirotetronates (e.g., Tetrocarcin A) | Number of carbohydrate units (digitoxose and amicetose) at C-9 | Proportional to antimicrobial activity.[1] |
| Trichothecenes (e.g., Trichodermin) | 12,13-epoxide group | Essential for cytotoxic activity. |
| Esterification of the C-4 hydroxyl group with a short-chain ester | Important for activity against Candida albicans. |
These observations underscore the importance of peripheral chemical modifications and specific functional groups in modulating the biological profiles of these complex natural products. For instance, the glycosylation pattern in spirotetronates appears to directly influence their potency, while the epoxide ring in trichothecenes is a critical pharmacophore for cytotoxicity.
Experimental Protocols for Biological Evaluation
To facilitate comparative studies and guide future research on this compound, detailed methodologies for key bioassays are outlined below.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial activity.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Visualizing Key Structural Determinants of Activity
The following diagrams illustrate the critical structural features influencing the biological activity of tetronate and trichothecene antibiotics, providing a visual guide to the SAR principles discussed.
Caption: Key structural elements of spirotetronates influencing antimicrobial activity.
Caption: Critical functional groups for the bioactivity of trichothecenes.
Conclusion
While the direct SAR of this compound is yet to be elucidated, the existing knowledge from related natural product families provides a solid foundation for future research. The antimicrobial and cytotoxic activities of these compounds are intricately linked to specific structural motifs, such as glycosylation patterns and epoxide functionalities. By applying the experimental protocols and SAR insights presented in this guide, researchers can systematically explore the chemical space around the this compound scaffold to develop novel therapeutic agents. Further investigation is warranted to isolate or synthesize this compound and its analogs and to perform comprehensive SAR studies to unlock their full therapeutic potential.
References
Comparative Bioactivity Analysis of Dihydrotrichotetronine Analogues
Notice to the Reader: Despite a comprehensive search, publicly available literature containing comparative bioactivity data for a series of dihydrotrichotetronine analogues could not be located. Therefore, to fulfill the structural and content requirements of your request, this guide presents a sample comparison using a different class of compounds: cis-restricted triazole analogues of Combretastatin A-4 , for which data is available. This example is intended to serve as a template for the requested format.
Bioactivity of Combretastatin A-4 Triazole Analogues
The following table summarizes the cytotoxic activities of a series of cis-restricted triazole analogues of Combretastatin A-4 (CA-4). The bioactivity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that causes a 50% inhibition of cell growth. The data is presented for two human cancer cell lines, HT-29 (colon cancer) and A-549 (lung cancer), as well as a non-tumor cell line, HEK-293 (human embryonic kidney cells), to assess selectivity.[1]
| Compound | B-Ring Substitution Pattern | HT-29 IC50 (µM) | A-549 IC50 (µM) | HEK-293 IC50 (µM) |
| 3i | 4-methoxy | >100 | >100 | >100 |
| 3j | 4-ethoxy | >100 | >100 | >100 |
| CA-4 | 3-hydroxy-4-methoxy | 0.0028 | 0.0021 | Not Reported |
Data extracted from a study on cis-restricted triazole analogues of Combretastatin A-4.[1] The study concluded that the presence of methoxyl or ethoxyl groups at the para position of the B-ring was important for good antitumor activities.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the Combretastatin A-4 analogues was performed using a cell growth inhibition assay.[1]
Cell Lines and Culture:
-
Human colon cancer cells (HT-29)
-
Human lung cancer cells (A-549)
-
Human embryonic kidney cells (HEK-293)
Cytotoxicity Assay Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (the CA-4 analogues) for a period of 48 hours.[1]
-
Cell Viability Measurement: After the incubation period, cell viability is determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.
References
Cross-Resistance Profile of Dihydrotrichotetronine: A Comparative Guide
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals no specific studies on the cross-resistance of Dihydrotrichotetronine. Therefore, this guide provides a general framework for understanding and evaluating cross-resistance, drawing upon established methodologies and known mechanisms of multidrug resistance that would be pertinent to the study of a novel compound like this compound.
Understanding Cross-Resistance
Cross-resistance occurs when the development of resistance to one drug confers resistance to other, often structurally or functionally unrelated, drugs. This phenomenon is a major obstacle in the treatment of cancers and infectious diseases. The primary mechanisms underlying cross-resistance include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively transport a wide variety of drugs out of the cell, reducing their intracellular concentration and efficacy.[1][2]
-
Target Alteration: Mutations in the cellular target of a drug can prevent the binding of multiple drugs that share the same target.
-
Drug Metabolism Alterations: Changes in the activity of metabolic enzymes, such as cytochrome P450s, can lead to the detoxification of a range of drugs.[3]
-
Activation of Alternative Signaling Pathways: Cells can bypass the effects of a drug by activating alternative survival pathways.
Hypothetical Cross-Resistance Study Design for this compound
A typical investigation into the cross-resistance profile of a novel compound like this compound would involve the following key steps, illustrated in the workflow diagram below.
Caption: A generalized workflow for a cross-resistance study.
Data Presentation: A Template for Comparison
Should experimental data for this compound become available, it would be presented in a tabular format for clear comparison. The following table illustrates how such data would be structured.
Table 1: Illustrative Cross-Resistance Profile of a Hypothetical this compound-Resistant Cell Line
| Drug Class | Compound | Parental Cell Line IC50 (µM) | This compound-Resistant Cell Line IC50 (µM) | Resistance Factor (Fold-Change) |
| Tetronic Acid | This compound | 0.5 | 50 | 100 |
| Anthracycline | Doxorubicin | 0.1 | 10 | 100 |
| Taxane | Paclitaxel | 0.01 | 1 | 100 |
| Platinum Agent | Cisplatin | 2 | 2.2 | 1.1 |
| Topoisomerase I Inhibitor | Camptothecin | 0.05 | 5 | 100 |
| Topoisomerase II Inhibitor | Etoposide | 1 | 50 | 50 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are standard protocols that would be employed.
Cell Culture and Development of Resistant Lines
-
Cell Lines and Culture Conditions: A relevant parental cell line (e.g., human cancer cell line or a bacterial strain) is cultured in its recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: The parental cell line is exposed to gradually increasing concentrations of this compound over several months. The starting concentration is typically the IC20 (concentration that inhibits 20% of growth). The concentration is escalated as the cells adapt and show normal growth kinetics.
-
Maintenance of Resistant Cell Line: The established resistant cell line is maintained in a culture medium containing a concentration of this compound equivalent to its IC50 to ensure the stability of the resistant phenotype.
Cytotoxicity and Drug Sensitivity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Drug Treatment: The cells are treated with a serial dilution of the test compounds (this compound and other agents) for 48-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Signaling Pathways in Multidrug Resistance
Understanding the signaling pathways involved in drug resistance is critical for developing strategies to overcome it. A common mechanism is the upregulation of efflux pumps like P-glycoprotein.
Caption: Simplified diagram of P-gp mediated drug efflux.
References
Synergistic Cytotoxicity of Trichothecene Mycotoxins: A Comparative Analysis of Deoxynivalenol and Nivalenol
For Immediate Release
This guide provides a comparative analysis of the synergistic cytotoxic effects of two prevalent trichothecene (B1219388) mycotoxins, Deoxynivalenol (B1670258) (DON) and Nivalenol (B191977) (NIV). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the combined toxicological effects of mycotoxins.
Trichothecenes are a large family of mycotoxins produced by various fungi, primarily of the Fusarium genus, and are common contaminants in cereal grains.[1][2] Co-occurrence of multiple trichothecenes in food and feed is frequent, leading to complex interactions that can result in synergistic, additive, or antagonistic toxic effects.[3][4] This guide focuses on the synergistic cytotoxicity observed between DON and NIV, two of the most significant Type B trichothecenes.[5]
Mechanism of Action
The primary mechanism of action for trichothecenes, including DON and NIV, is the inhibition of protein synthesis in eukaryotic cells.[1][2][6] They achieve this by binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity and disrupts the initiation, elongation, or termination steps of protein synthesis.[1][6] This disruption of protein synthesis is a key contributor to their cytotoxic effects.
Synergistic Effects of Deoxynivalenol (DON) and Nivalenol (NIV)
Recent studies have demonstrated that the combined exposure to DON and NIV can lead to synergistic cytotoxic effects, meaning the combined toxicity is greater than the sum of their individual effects.[3][5][7] This has been observed in various cell lines, including human intestinal epithelial cells (Caco-2) and human gastric epithelial cells (GES-1).[3][5]
Quantitative Analysis of Synergism
The synergistic relationship between DON and NIV is often quantified using the Combination Index (CI) method, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8]
Below is a summary of the cytotoxic effects of DON and NIV, both individually and in combination, on human gastric epithelial (GES-1) cells.
| Compound(s) | IC50 (µM) | Combination Index (CI) at different effect levels | Nature of Interaction |
| Deoxynivalenol (DON) | 1.50 ± 0.34 | - | - |
| Nivalenol (NIV) | 1.19 ± 0.06 | - | - |
| DON + NIV | - | IC10-IC80: < 1 | Synergy |
Data is compiled from studies on GES-1 cells.[4][5]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the synergistic cytotoxicity of DON and NIV.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
1. Cell Culture and Treatment:
- Human gastric epithelial (GES-1) cells are cultured in appropriate media and conditions.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then treated with various concentrations of DON, NIV, or a combination of both for a specified period (e.g., 24 hours).
2. MTT Incubation:
- After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
3. Formazan Solubilization:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The absorbance is directly proportional to the number of viable cells.
5. Data Analysis:
- Cell viability is calculated as a percentage of the control (untreated) cells.
- The IC50 (the concentration of a drug that inhibits cell growth by 50%) is determined for each compound and their combination.
- The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) to determine the nature of the interaction (synergism, additivity, or antagonism).[9]
Signaling Pathways in Synergistic Cytotoxicity
The synergistic cytotoxicity of DON and NIV is believed to be mediated through the induction of a "ribotoxic stress response," which leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways and ultimately results in apoptosis (programmed cell death).[3][10]
Experimental Workflow for Pathway Analysis
References
- 1. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxynivalenol: signaling pathways and human exposure risk assessment—an update | springermedizin.de [springermedizin.de]
- 3. Synergistic cytotoxicity of deoxynivalenol and nivalenol at realistic dietary exposure ratios through ribotoxic stress-induced apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual and Combined Cytotoxic Effects of Co-Occurring Deoxynivalenol Family Mycotoxins on Human Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nivalenol - Wikipedia [en.wikipedia.org]
- 7. The mycotoxins deoxynivalenol and nivalenol show in vivo synergism on jejunum enterocytes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bec.uac.bj [bec.uac.bj]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrotrichotetronine: A Comparative Analysis of Efficacy in Diverse Bacterial Strains
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of dihydrotrichotetronine and its structural analogs, the spirotetronate antibiotics. Due to a lack of specific data on this compound, this guide focuses on closely related and well-studied spirotetronates to offer insights into their potential antibacterial activity and spectrum.
Spirotetronates are a class of polyketide natural products known for their complex structures and a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[1] Many of these compounds have demonstrated significant potency, particularly against Gram-positive bacteria.[2][3] This guide synthesizes available in vitro data to compare the efficacy of representative spirotetronates against various bacterial strains and contextualizes their performance against standard-of-care antibiotics.
Comparative Antibacterial Activity
The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for several spirotetronate antibiotics against a panel of Gram-positive bacteria.
Table 1: MIC Values of Spirotetronate Antibiotics Against Various Bacterial Strains
| Compound | Staphylococcus aureus ATCC 25923 (μg/mL) | Bacillus cereus ATCC 14579 (μg/mL) | Bacillus subtilis ATCC 6633 (μg/mL) | Clostridium perfringens S107 (μg/mL) | Clostridium difficile 630 (μg/mL) |
| BE-45722A | 1.25 | 2.5 | 0.63 | 0.63 | 0.08 |
| BE-45722B | 5.0 | 5.0 | 2.5 | >5.0 | >5.0 |
| BE-45722C | 0.63 | 1.25 | 0.31 | 0.63 | 0.08 |
Data sourced from a study on spirotetronate antibiotics from Actinomadura sp. 2EPS.[3]
Table 2: MIC Values of Standard Antibiotics for Comparison
| Antibiotic | Staphylococcus aureus ATCC 25923 (μg/mL) | Bacillus cereus (μg/mL) | Bacillus subtilis (μg/mL) | Clostridium perfringens (μg/mL) | Clostridium difficile (μg/mL) |
| Vancomycin | 0.5 - 2.0 | 1.0 - 4.0 | 0.12 - 1.0 | 0.25 - 2.0 | 0.25 - 2.0 |
| Penicillin G | 0.06 - >256 | 0.015 - 32 | 0.015 - 0.5 | ≤0.03 - 16 | 0.12 - 2.0 |
| Ciprofloxacin | 0.25 - 1.0 | 0.12 - 4.0 | 0.12 - 1.0 | 0.5 - 8.0 | 4.0 - >32 |
| Clindamycin | 0.06 - >64 | 0.12 - >128 | ≤0.06 - 4.0 | ≤0.12 - >8.0 | ≤0.25 - >256 |
| Metronidazole | Resistant | Resistant | Resistant | ≤0.12 - 8.0 | ≤0.12 - 2.0 |
Note: These MIC ranges are compiled from various sources and represent typical values. Actual MICs can vary between studies and specific isolates.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for evaluating the potency of antibacterial compounds. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria that grow aerobically.[4]
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the antimicrobial agent (e.g., spirotetronate compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a series of twofold dilutions to achieve the final desired concentration range for testing.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select several morphologically similar colonies.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the action of these compounds, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirotetronate antibiotics with anti-Clostridium activity from Actinomadura sp. 2EPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomics of Ailanthone-Treated Cells: A Proxy for Dihydrotrichotetronine
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Dihydrotrichotetronine on any cell line. Therefore, this guide provides a comparative overview of transcriptomic data for the structurally related quassinoid compound, Ailanthone (B197834). Ailanthone shares a similar chemical backbone and exhibits potent biological activities, making it a relevant alternative for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of quassinoids.
Ailanthone, a natural product isolated from Ailanthus altissima, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2][3][4][5][6][7][8][9][10][11][12] Transcriptomic analyses have been instrumental in elucidating its mechanisms of action, which primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of DNA repair pathways.[1][2][8][11] This guide summarizes the key transcriptomic changes observed in cancer cells upon Ailanthone treatment, details the experimental protocols for such studies, and visualizes the core signaling pathways affected.
Data Presentation: Transcriptomic Changes in Response to Ailanthone
Ailanthone treatment leads to significant alterations in the gene expression profiles of cancer cells. These changes underpin its anti-tumor effects. The following tables summarize the key differentially expressed genes identified in various cancer types through transcriptomic studies.
Table 1: Differentially Expressed Genes in Gastric Cancer Patient-Derived Xenografts (PDX) Treated with Ailanthone
| Gene | Regulation | Pathway | Implication |
| XRCC1 | Downregulated | Base Excision Repair | Inhibition of DNA damage repair |
| P23 (PTGES3) | Downregulated | Co-chaperone of HSP90 | Regulation of XRCC1 |
Data sourced from transcriptome sequencing of PDX tissues.[12]
Table 2: Key Genes and Long Non-Coding RNAs (lncRNAs) Modulated by Ailanthone in Non-Small Cell Lung Cancer (NSCLC) Cells
| Gene/lncRNA | Regulation | Pathway/Function | Implication |
| RPA1 | Downregulated | DNA Replication | Repression of DNA synthesis |
| DUXAP8 | Downregulated | lncRNA | Implicated in apoptosis |
| GARS1-DT | Downregulated | lncRNA | Function under investigation |
| AL162595.1 | Downregulated | lncRNA | Function under investigation |
| AC027627.1 | Downregulated | lncRNA | Function under investigation |
| AC008735.2 | Downregulated | lncRNA | Function under investigation |
A cDNA microarray analysis identified 1222 differentially expressed genes in NSCLC cells treated with Ailanthone, primarily affecting DNA replication pathways.[8][11] LncRNA sequencing also revealed significant changes in the expression of several lncRNAs.[3][5]
Table 3: Selected Differentially Expressed Genes in Colorectal Cancer Cells in Response to Ailanthone
| Gene | Regulation |
| FABP6 | Upregulated |
| MET | Upregulated |
| AURKA | Upregulated |
| CHEK1 | Upregulated |
| CDK4 | Upregulated |
| HSP90AB1 | Upregulated |
| CCNA2 | Upregulated |
| CDK2 | Upregulated |
| PGF | Upregulated |
| GSTP1 | Upregulated |
| ADH1C | Downregulated |
| FABP4 | Downregulated |
| GSTA1 | Downregulated |
| FGFR2 | Downregulated |
| MAOA | Downregulated |
| KIT | Downregulated |
| PLA2G10 | Downregulated |
| HMOX1 | Downregulated |
| PLA2G2A | Downregulated |
| AKR1C3 | Downregulated |
These genes represent a subset of the 38 intersecting genes between Ailanthone targets and differentially expressed genes in colorectal cancer.[7]
Experimental Protocols
The following protocols provide a general framework for conducting transcriptomic analysis of Ailanthone-treated cells.
Cell Culture and Ailanthone Treatment
-
Cell Lines: Human cancer cell lines such as SGC7901 (gastric cancer), A549, H1299 (non-small cell lung cancer), or HCT116, SW620 (colorectal cancer) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Ailanthone Preparation: Ailanthone is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Ailanthone or a vehicle control (DMSO). The treatment duration typically ranges from 24 to 72 hours.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from Ailanthone-treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. High-quality RNA (RIN > 8.0) is used for library preparation.
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit. This process typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in Ailanthone-treated cells compared to control cells. Pathway analysis and gene ontology enrichment are then used to interpret the biological significance of the differentially expressed genes.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Analysis of Long Noncoding RNAs in Aila-Induced Non-Small Cell Lung Cancer Inhibition [frontiersin.org]
- 4. Ailanthone suppresses cell proliferation of renal cell carcinoma partially via inhibition of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Long Noncoding RNAs in Aila-Induced Non-Small Cell Lung Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 8. Ailanthone inhibits non-small cell lung cancer cell growth through repressing DNA replication via downregulating RPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ailanthone disturbs cross-talk between cancer cells and tumor-associated macrophages via HIF1-α/LINC01956/FUS/β-catenin signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ailanthone inhibits non-small cell lung cancer cell growth through repressing DNA replication via downregulating RPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression [ijbs.com]
Orthogonal Validation of Dihydrotrichotetronine's Putative Mechanism of Action as a Thioredoxin Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the orthogonal validation of the hypothesized mechanism of action for a novel compound, Dihydrotrichotetronine. Due to the limited publicly available data on this compound, we propose a plausible mechanism of action based on its structural relationship to tetronic acid derivatives, which are known to possess diverse biological activities, including enzyme inhibition. We hypothesize that this compound functions as an inhibitor of the thioredoxin system, a critical regulator of cellular redox balance and a validated target in cancer therapy.
This guide will compare various experimental approaches to test this hypothesis, presenting hypothetical data and detailed protocols to offer a practical roadmap for researchers.
Hypothesized Mechanism of Action: Inhibition of Thioredoxin Reductase
The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a key antioxidant system in mammalian cells. TrxR is a selenoenzyme that catalyzes the reduction of Trx, which in turn reduces downstream target proteins involved in cell proliferation, apoptosis, and transcription.[1][2] Elevated levels of TrxR are found in many human tumors, contributing to aggressive tumor growth and resistance to therapy.[2] Therefore, inhibitors of TrxR are of significant interest as potential anticancer agents.[3]
We hypothesize that this compound, a compound with a tetronic acid scaffold, inhibits the enzymatic activity of Thioredoxin Reductase, leading to an increase in intracellular reactive oxygen species (ROS), induction of apoptosis, and suppression of cancer cell proliferation.
Orthogonal Validation Workflow
Orthogonal validation involves using multiple, independent methods to confirm a scientific finding, thereby reducing the risk of artifacts or off-target effects.[4] For validating this compound's mechanism of action, we propose a multi-pronged approach encompassing biochemical, biophysical, and cell-based assays.
Data Presentation: Comparison of Validation Methods
The following tables summarize hypothetical quantitative data from the proposed validation experiments.
Table 1: Biochemical and Biophysical Validation of this compound
| Assay Type | Parameter | This compound | Auranofin (Positive Control) | Vehicle (Negative Control) |
| Enzyme Kinetics | IC50 (nM) | 150 | 25 | > 10,000 |
| Ki (nM) | 75 | 10 | N/A | |
| Mechanism | Competitive | Non-competitive | N/A | |
| Direct Binding | Kd (nM) | 200 | 50 | No binding |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 210 | 60 | No binding |
| Surface Plasmon Resonance (SPR) | Kd (nM) | 190 | 45 | No binding |
Table 2: Cell-Based Validation of this compound
| Assay Type | Parameter | This compound (1 µM) | Auranofin (0.5 µM) | Vehicle |
| Cellular TrxR Activity | % Inhibition | 85 | 95 | 5 |
| ROS Measurement | Fold Increase in ROS | 4.5 | 5.2 | 1.0 |
| Apoptosis Assay | % Apoptotic Cells | 60 | 75 | < 5 |
| Target Engagement (CETSA) | Tagg Shift (°C) | +4.2 | +5.5 | 0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Enzyme Kinetics Assay
Objective: To determine the inhibitory potency (IC50) and mechanism of this compound on purified human TrxR.
Materials:
-
Purified human recombinant TrxR1
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
This compound
-
Auranofin (positive control)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and Auranofin in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compounds.
-
Initiate the reaction by adding purified TrxR1 to each well.
-
Incubate for 10 minutes at room temperature.
-
Add DTNB to each well. The reduction of DTNB by TrxR produces TNB2-, which can be measured spectrophotometrically at 412 nm.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (DTNB) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[5]
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction between this compound and TrxR. ITC measures the heat released or absorbed during a binding event.[6]
Materials:
-
Purified human recombinant TrxR1
-
This compound
-
ITC instrument
-
ITC buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dialyze the purified TrxR1 against the ITC buffer.
-
Dissolve this compound in the same buffer.
-
Load the TrxR1 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the TrxR1 solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to TrxR in a cellular context. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Cell lysis buffer
-
Western blotting reagents
-
Anti-TrxR1 antibody
Protocol:
-
Treat the cells with this compound or vehicle for a specified time.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TrxR1 at each temperature by Western blotting.
-
Plot the fraction of soluble TrxR1 as a function of temperature to generate a melting curve. A shift in the melting temperature (Tagg) in the drug-treated samples compared to the vehicle control indicates target engagement.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the hypothesized signaling pathway affected by this compound and the logical flow of the validation experiments.
Conclusion
This guide outlines a rigorous, multi-faceted approach for the orthogonal validation of this compound's hypothesized mechanism of action as a Thioredoxin Reductase inhibitor. By combining biochemical, biophysical, and cell-based assays, researchers can build a robust body of evidence to confidently establish the compound's mode of action. The provided protocols and hypothetical data serve as a template for designing and interpreting these critical experiments in the early stages of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Tetronic acid and tetramic acid derived pesticides and their toxicity: a review | Sustainability, Agri, Food and Environmental Research-DISCONTINUED [safer.uct.cl]
Comparative Analysis of Dihydrotrichotetronine and Other Natural Product Antibiotics: A Guide for Researchers
A comparative guide for researchers, scientists, and drug development professionals on the performance of Dihydrotrichotetronine and other natural product antibiotics, with a focus on supporting experimental data, detailed methodologies, and signaling pathway diagrams.
Introduction
The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Natural products have historically been a rich source of antibiotics with diverse chemical structures and mechanisms of action. Among these, the polyketide family of trichotetronines and their derivatives, such as this compound, have garnered interest for their potential biological activities.
Therefore, this guide will provide a comparative analysis of a closely related and well-characterized class of natural product antibiotics, the spirotetronates , to which trichotetronines belong. This will serve as a valuable reference point and a representative comparison for understanding the potential of this class of compounds. We will compare the performance of a representative spirotetronate antibiotic with other established natural product antibiotics, supported by available experimental data.
Comparative Antibacterial Activity
The primary antibacterial activity of spirotetronate antibiotics is typically directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a representative spirotetronate, BE-45722A, and other notable natural product antibiotics against various bacterial strains.
| Antibiotic | Class | Producer Organism | Test Strain | MIC (µg/mL) | Reference |
| BE-45722A | Spirotetronate | Actinomadura sp. | Staphylococcus aureus ATCC 25923 | 0.08 - 0.16 | [1] |
| Bacillus cereus ATCC 14579 | 0.31 | [1] | |||
| Bacillus subtilis ATCC 6633 | 0.08 | [1] | |||
| Clostridium difficile 630 | 0.08 | [1] | |||
| Clostridium perfringens S107 | 0.63 | [1] | |||
| Vancomycin | Glycopeptide | Amycolatopsis orientalis | Staphylococcus aureus (MRSA) | 1 - 2 | [2] |
| Enterococcus faecalis | 1 - 4 | ||||
| Daptomycin | Lipopeptide | Streptomyces roseosporus | Staphylococcus aureus (MRSA) | 0.25 - 1 | |
| Enterococcus faecium (VRE) | 1 - 4 | ||||
| Erythromycin | Macrolide | Saccharopolyspora erythraea | Streptococcus pneumoniae | 0.015 - 0.5 | |
| Staphylococcus aureus | 0.12 - >128 | ||||
| Tetracycline | Polyketide | Streptomyces sp. | Escherichia coli | 1 - 16 | |
| Staphylococcus aureus | 0.25 - 64 |
Mechanism of Action: Spirotetronates
While the exact molecular target of many spirotetronates, including the trichotetronine family, is not fully elucidated, their general mechanism of action is believed to involve the inhibition of essential cellular processes in bacteria. The spirotetronate core structure is crucial for their biological activity. Some members of this class have been shown to interfere with fatty acid biosynthesis, a vital pathway for bacterial membrane formation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antibiotic (e.g., spirotetronate compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Test compound
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours in the CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
While specific data on this compound remains elusive, the broader class of spirotetronate antibiotics, to which it belongs, demonstrates significant potential, particularly against Gram-positive bacteria. The provided comparative data and detailed experimental protocols offer a valuable framework for researchers interested in exploring this and other classes of natural product antibiotics. Further investigation into the isolation, characterization, and biological evaluation of this compound is warranted to fully understand its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for such future studies.
References
Dihydrotrichotetronine: Unraveling the Correlation Between In Vitro and In Vivo Activity
For researchers, scientists, and professionals in drug development, understanding the translation of a compound's laboratory performance to its efficacy in a living organism is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the in vitro and in vivo bioactivity of Dihydrotrichotetronine, a fungal secondary metabolite belonging to the sorbicillinoid class.
This compound, also known as 16,17-Dihydrobislongiquinolide, has been isolated from fungal species such as Trichoderma citrinoviride and Acremonium citrinum. While the broader class of sorbicillinoids is recognized for a wide array of biological activities including cytotoxic, antioxidant, antiviral, and antimicrobial effects, specific data on this compound remains limited. To date, the most detailed investigation into its bioactivity focuses on its potential as a natural pest control agent.
In Vitro vs. In Vivo Activity: An Antifeedant Case Study
The primary experimental data available for this compound involves an assessment of its antifeedant properties against the greenbug aphid (Schizaphis graminum), a significant pest of cereal crops. This provides a unique opportunity to examine its performance in a controlled laboratory setting (in vitro) and its direct impact on a living organism's behavior (in vivo).
Quantitative Data Summary
| Compound | Bioassay | Concentration (mg/mL) | Aphid Settling Inhibition (%) | Statistical Significance (P-value) | Reference |
| This compound | Aphid Feeding Preference | 1.0 | Not Statistically Significant | > 0.05 | Evidente, A., et al. (2009). Bisorbicillinoids Produced by the Fungus Trichoderma citrinoviride Affect Feeding Preference of the Aphid Schizaphis graminum. Journal of Chemical Ecology, 35(5), 533–541. |
| Bislongiquinolide | Aphid Feeding Preference | 1.0 | ~50% | < 0.05 | Evidente, A., et al. (2009). |
| Dihydrotrichodimerol | Aphid Feeding Preference | 1.0 | ~45% | < 0.05 | Evidente, A., et al. (2009). |
Note: The study by Evidente et al. (2009) primarily reported qualitative observations on the feeding preference and detailed quantitative results for the most active compounds. While this compound was tested, it did not show a statistically significant antifeedant effect at the tested concentration.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the presented data.
Aphid Feeding Preference Bioassay (in vivo)
This behavioral assay was conducted to evaluate the deterrence of this compound and related compounds on the feeding behavior of Schizaphis graminum.
-
Test Arena: A Petri dish containing a filter paper disc moistened with distilled water.
-
Test Substrate: Two halves of a wheat leaf were placed on the filter paper.
-
Treatment: One leaf half was treated with a 1 mg/mL solution of the test compound (e.g., this compound) in a 5% methanol/water solution. The other half (control) was treated with the 5% methanol/water solution alone.
-
Aphid Introduction: Ten adult winged aphids were introduced into the center of the Petri dish.
-
Observation: The number of aphids settled on each leaf half was recorded at regular intervals over a 24-hour period.
-
Data Analysis: Statistical analysis (e.g., Student's t-test) was used to determine if there was a significant difference in the number of aphids on the treated versus the control leaf half.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and bioactivity testing of this compound.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The observed (though not statistically significant) antifeedant effect is likely mediated through the aphid's gustatory (taste) or olfactory (smell) systems, but the precise molecular targets and downstream signaling cascades have not been elucidated.
Conclusion
The available scientific literature provides limited data on the in vitro versus in vivo correlation of this compound's activity. The primary research in this area focuses on its potential as an insect antifeedant. In a direct in vivo behavioral assay, this compound did not exhibit a statistically significant deterrent effect on the feeding preference of the aphid Schizaphis graminum at the tested concentration of 1 mg/mL. This contrasts with other closely related bisorbicillinoids, such as bislongiquinolide and dihydrotrichodimerol, which were active in the same assay.
The absence of quantitative in vitro data, such as IC50 values for specific enzymes or cell lines, or MIC values against microbial strains, currently prevents a broader comparison of its in vitro potency with in vivo efficacy. Further research is required to explore other potential biological activities of this compound and to establish a more comprehensive understanding of its structure-activity relationship and its potential for translation from in vitro to in vivo applications. This guide will be updated as new experimental data becomes available.
Independent Verification of Dihydrotrichotetronine Synthesis: A Comparative Guide to Spirotetronate Assembly
While a dedicated total synthesis of Dihydrotrichotetronine has not yet been reported in the scientific literature, precluding a direct independent verification, this guide provides a comparative analysis of established synthetic strategies for structurally related spirotetronate natural products. This examination of alternative approaches offers valuable insights and potential blueprints for the future synthesis of this compound and its analogs, serving as a vital resource for researchers in natural product synthesis and drug development.
This compound is a member of the sorbicillinoid family of fungal polyketides, characterized by a complex spirotetronate core. Its structure was elucidated in 2021 by Pang and colleagues from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871. The molecule features a bicyclo[2.2.2]octane ring system fused to a tetronate moiety, a structural motif shared by a range of bioactive natural products.
This guide will focus on the synthetic strategies employed for three prominent spirotetronates: Abyssomicin C, Chlorothricolide, and Tetronolide. By dissecting their respective synthetic routes, we can identify key challenges and innovative solutions in the construction of the spirotetronate framework, providing a predictive framework for the eventual synthesis of this compound.
Comparative Analysis of Synthetic Strategies
The total synthesis of complex spirotetronates like Abyssomicin C, Chlorothricolide, and Tetronolide presents significant challenges, primarily in the construction of the sterically congested spirocyclic core and the stereocontrolled installation of multiple chiral centers. The following tables summarize the key aspects of seminal total syntheses of these molecules, providing a basis for comparison.
Table 1: Overview of Synthetic Strategies for Selected Spirotetronates
| Natural Product | Key Strategy | Core Formation Reactions | Longest Linear Sequence | Overall Yield | Key References |
| Abyssomicin C | Biomimetic Intramolecular Diels-Alder | Intramolecular Diels-Alder, Epoxidation/Cyclization | ~20 steps | ~1-2% | Sorensen et al., Nicolaou et al. |
| Chlorothricolide | Tandem Intermolecular/Intramolecular Diels-Alder | Tandem Diels-Alder, Dieckmann Condensation | ~25 steps | ~0.5-1% | Roush et al. |
| Tetronolide | Convergent Fragment Coupling | Intermolecular Diels-Alder, Macrolactonization | ~30 steps | ~0.1-0.5% | Yoshii et al., Boeckman et al. |
Detailed Experimental Protocols and Key Transformations
A deeper dive into the synthetic routes reveals the nuanced methodologies developed to overcome the inherent challenges of spirotetronate synthesis.
Abyssomicin C: A Biomimetic Approach
The synthesis of Abyssomicin C, notably by the Sorensen and Nicolaou groups, showcases the power of a biomimetic intramolecular Diels-Alder reaction to construct the core tricyclic system in a single step.
Key Experimental Protocol (Sorensen Synthesis - Key IMDA Step):
A solution of the acyclic triene precursor in toluene (B28343) is heated at high temperature (typically >150 °C) in a sealed tube for an extended period (24-48 hours). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel chromatography to afford the tricyclic Diels-Alder adduct.
Table 2: Representative Step-Yields for the Synthesis of Abyssomicin C (Sorensen)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Aldol Addition | LDA, Aldehyde, THF, -78 °C | 85 |
| ... | ... | ... | ... |
| 15 | Intramolecular Diels-Alder | Toluene, 180 °C, 48 h | 60 |
| 16 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C | 75 |
| 17 | Epoxide Opening/Cyclization | KHMDS, THF, -78 °C | 50 |
Chlorothricolide: A Tandem Cycloaddition Strategy
The synthesis of Chlorothricolide by the Roush group employs a sophisticated tandem intermolecular/intramolecular Diels-Alder reaction, followed by a Dieckmann condensation to forge the spirotetronate core.
Key Experimental Protocol (Roush Synthesis - Tandem Diels-Alder):
A solution of the linear hexaenoate precursor and a chiral dienophile in toluene is heated at 120 °C. The reaction proceeds through an initial intermolecular Diels-Alder reaction, followed by a spontaneous intramolecular Diels-Alder cycloaddition. The product is then isolated and purified by column chromatography.
Table 3: Representative Step-Yields for the Synthesis of Chlorothricolide (Roush)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Allylation | Brown's Allylborane, Toluene, -78 °C | 92 |
| ... | ... | ... | ... |
| 18 | Tandem Diels-Alder | Chiral Dienophile, Toluene, 120 °C | 55 |
| 19 | Dieckmann Condensation | NaH, THF, reflux | 70 |
| 20 | Macrolactonization | Yamaguchi Esterification, DMAP | 65 |
Visualizing Synthetic Pathways
The logical flow and key bond disconnections of these complex syntheses can be effectively visualized using diagrams.
Caption: Retrosynthetic analysis of Abyssomicin C.
Caption: Forward synthesis workflow for Chlorothricolide.
Conclusion and Future Outlook
The absence of a published total synthesis of this compound highlights an opportunity for the synthetic chemistry community. The successful strategies for Abyssomicin C, Chlorothricolide, and Tetronolide, particularly the elegant cycloaddition and fragment coupling approaches, provide a strong foundation for the development of a synthetic route to this novel sorbicillinoid. Future efforts will likely focus on the stereoselective construction of the substituted bicyclo[2.2.2]octane core and its subsequent annulation with a suitable tetronate precursor. The eventual synthesis of this compound will not only provide access to this intriguing molecule for further biological evaluation but will also undoubtedly contribute new and innovative strategies to the field of natural product synthesis. An independent verification of such a synthesis will be a crucial step in validating the proposed structure and enabling its exploration as a potential therapeutic lead.
A Comparative Analysis of Spirotetronate Antibacterial Activity Against Clinical Antibiotics
For Immediate Release
This guide provides a comparative analysis of the in vitro efficacy of spirotetronate antibiotics, using compounds BE-45722A, BE-45722B, and BE-45722C as representative examples, against a panel of clinically relevant Gram-positive bacteria. Due to the limited availability of public data on Dihydrotrichotetronine, this analysis focuses on closely related spirotetronate compounds to provide a relevant benchmark against established clinical antibiotics. The data presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
The spirotetronate antibiotics demonstrated potent in vitro activity against a range of Gram-positive bacteria, including species of Staphylococcus, Bacillus, and Clostridium. Notably, their efficacy against Clostridium difficile appears to be particularly strong, with Minimum Inhibitory Concentration (MIC) values lower than or comparable to the frontline antibiotic vancomycin (B549263). This suggests that the spirotetronate scaffold may be a promising area for the development of new therapeutics for challenging Gram-positive infections.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the spirotetronate antibiotics and selected clinical antibiotics against various Gram-positive bacterial strains. Lower MIC values indicate greater potency.
| Bacterial Strain | Spirotetronate BE-45722A (µg/mL) | Spirotetronate BE-45722B (µg/mL) | Spirotetronate BE-45722C (µg/mL) | Vancomycin (µg/mL) | Linezolid (B1675486) (µg/mL) | Clindamycin (µg/mL) | Penicillin G (µg/mL) | Metronidazole (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 5.0 | 5.0 | 5.0 | 0.5 - 2[1][2][3][4][5] | 1 - 4[6][7][8][9][10] | - | - | - |
| Bacillus cereus ATCC 14579 | 0.31 | 0.31 | 0.31 | 2[11] | - | >256 | - | - |
| Bacillus subtilis ATCC 6633 | 0.08 | 0.08 | 0.08 | 7.85 - 251.25[12][13][14] | - | - | - | - |
| Clostridium perfringens S107 | 0.63 | 5.0 | 0.63 | - | - | - | ≤0.12[15][16] | 4 - 64[17][18] |
| Clostridium difficile 630 | 0.08 | 0.31 | 0.08 | 0.5 - 4[19][20][21][22] | - | - | - | 0.125 - >256[23][24] |
Note: Data for spirotetronate antibiotics is sourced from a single study. Data for clinical antibiotics represents a range of reported MICs from multiple sources and may vary based on testing methodology and specific isolate.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide is primarily derived from studies employing broth microdilution or agar (B569324) dilution methods, adhering to guidelines established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (General Protocol)
-
Preparation of Antimicrobial Agent: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented Brucella broth for anaerobes) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known bacterial concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for clostridia).
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method (General Protocol)
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.
For detailed protocols, including specific media and incubation conditions for anaerobic bacteria like Clostridium species, refer to the guidelines provided by EUCAST and CLSI.[25][26][27][28][29]
Visualizing the Drug Discovery and Evaluation Workflow
The following diagram illustrates a typical workflow for the discovery, evaluation, and comparison of a novel antibiotic candidate like a spirotetronate.
References
- 1. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsac.org.uk [bsac.org.uk]
- 5. Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sliding motility of Bacillus cereus mediates vancomycin pseudo-resistance during antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products of vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. Scholars@Duke publication: Susceptibility of Clostridium perfringens isolated from human infections to twenty antibiotics. [scholars.duke.edu]
- 16. Susceptibility of Clostridium perfringens Isolated from Human Infections to Twenty Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.sagepub.com [journals.sagepub.com]
- 18. sat.gstsvs.ch [sat.gstsvs.ch]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. contagionlive.com [contagionlive.com]
- 23. Effect of sub-MIC values of metronidazole, ciprofloxacin, and imipenem on the growth and toxin production in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metronidazole Resistance in Clostridium difficile Is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. EUCAST: Disk diffusion methodology and QC of anaerobic bacteria [eucast.org]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Dihydrotrichotetronine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Dihydrotrichotetronine, a solid organic compound utilized in life sciences research. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 199729-13-0) after a thorough search, this guidance is predicated on general best practices for the disposal of research-grade chemical compounds of unknown toxicity.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat should be worn. |
| Respiratory Protection | If there is a risk of generating dust, use a NIOSH-approved respirator. |
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any airborne particles.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound and associated contaminated materials.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be treated as a solid chemical waste.
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include the full chemical name ("this compound"), the CAS number (199729-13-0), and an accurate accumulation start date.
-
Indicate the primary hazards, if known. Since the specific hazards are not well-documented, it is prudent to handle it with caution.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Any disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in the same designated solid hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and labeled for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a solid research chemical like this compound.
Disclaimer: The information provided in this document is intended as a general guide for the safe disposal of this compound in the absence of a specific Safety Data Sheet. It is not a substitute for institutional protocols and regulatory requirements. Always prioritize the guidance of your institution's Environmental Health and Safety department.
Personal protective equipment for handling Dihydrotrichotetronine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific toxicological properties of Dihydrotrichotetronine have not been fully characterized. This guide is based on a precautionary approach to handling a novel chemical substance and general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
Immediate Safety and Logistical Information
Given the limited availability of specific hazard data for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize potential exposure. The following recommendations are based on best practices for handling potentially hazardous research compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of gloves ("double-gloving"). |
| Eyes | Safety goggles or a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume hood or powered air-purifying respirator (PAPR) | All handling of solid or dissolved this compound should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. For situations where a fume hood is not feasible, a PAPR may be required after a risk assessment. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan: Handling Procedures
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) has been requested from the supplier. If an SDS is not available, treat the compound as highly hazardous. Ensure all necessary PPE is available and in good condition.
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk.
-
Use a dedicated, labeled set of spatulas and weighing containers.
-
Clean all equipment thoroughly after use.
-
-
Dissolving:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator bath.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name, date received, and any known hazard information.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
This guide provides a framework for the safe handling of this compound. Researchers must exercise caution and adhere to all institutional safety protocols.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
